Benzonitrile oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
benzonitrile oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c9-8-6-7-4-2-1-3-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNPTMGXSSDZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#[N+][O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236274 | |
| Record name | Benzonitrile, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873-67-6 | |
| Record name | Benzonitrile, N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Electronic Properties of Benzonitrile Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electronic properties of benzonitrile oxide, a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic systems relevant to drug discovery. This document summarizes key quantitative data, details experimental and computational methodologies for their determination, and visualizes a key reaction mechanism.
Core Electronic Properties of this compound
The electronic characteristics of this compound are fundamental to understanding its reactivity, particularly its behavior as a 1,3-dipole in cycloaddition reactions. The key electronic properties are summarized in the table below.
| Property | Value | Method | Reference |
| Ionization Potential | 8.96 ± 0.02 eV | Photoelectron Spectroscopy | --INVALID-LINK-- |
| Electron Affinity | ~0.8 eV (Calculated) | Density Functional Theory | This value is an estimate based on computational studies of similar aromatic nitrile compounds, as a precise experimental value for this compound is not readily available. |
| Dipole Moment | ~4.0 D (Calculated) | Ab initio calculations | This is a theoretically predicted value. Experimental determination via microwave spectroscopy is the standard method. |
Experimental and Computational Protocols
The determination of the electronic properties of molecules like this compound relies on a combination of experimental spectroscopic techniques and computational chemistry methods.
Synthesis of this compound for Experimental Studies
A common and effective method for the in situ generation of this compound for spectroscopic or synthetic purposes is the dehydrochlorination of benzhydroxamoyl chloride.
Protocol:
-
Preparation of Benzhydroxamoyl Chloride: Benzaldehyde is reacted with hydroxylamine hydrochloride to form benzaldoxime. Subsequent chlorination, often with N-chlorosuccinimide (NCS) in a suitable solvent like chloroform, yields benzhydroxamoyl chloride.
-
Generation of this compound: The benzhydroxamoyl chloride is treated with a non-nucleophilic base, such as triethylamine, in an inert solvent. The base abstracts a proton, leading to the elimination of hydrogen chloride and the formation of this compound. Due to its reactivity and propensity to dimerize, this compound is typically used immediately in subsequent reactions or analyses.
Determination of Ionization Potential via Photoelectron Spectroscopy
Photoelectron Spectroscopy (PES) is a powerful technique for measuring the ionization potentials of molecules. The process involves irradiating a gaseous sample with monochromatic radiation and analyzing the kinetic energies of the ejected photoelectrons.
Experimental Workflow:
The Genesis of a Reactive Intermediate: A Technical History of Nitrile Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrile oxides, a fascinating and highly reactive class of organic compounds, have carved a significant niche in the landscape of synthetic chemistry. Characterized by the R-C≡N⁺-O⁻ functional group, these 1,3-dipoles are pivotal intermediates in the construction of five-membered heterocycles, particularly isoxazoles and isoxazolines, which are prevalent scaffolds in pharmaceuticals and agrochemicals. This technical guide delves into the rich history of nitrile oxides, from their serendipitous discovery in the early 19th century to the elucidation of their structure and reactivity, providing a comprehensive overview for researchers and professionals in the field of drug development. The document details key historical experiments, modern synthetic protocols, quantitative data, and the logical evolution of our understanding of these versatile molecules.
A Journey Through Time: The Historical Unraveling of Nitrile Oxides
The story of nitrile oxides is intrinsically linked to the discovery and characterization of fulminic acid and its explosive salts.
The Dawn of Fulminates (1800)
The journey begins in 1800 with the English chemist Edward Charles Howard , who first prepared mercury(II) fulminate.[1][2] His work, published in the Philosophical Transactions of the Royal Society of London, described the treatment of mercury with nitric acid and ethanol to produce a highly explosive white crystalline powder.[1][3] This discovery marked the first encounter with a compound class that would puzzle chemists for over a century. A similar, even more unstable silver salt, silver fulminate, was prepared by a similar method.[3][4]
The Isomerism Puzzle: Liebig and Wöhler (1820s)
The plot thickened in the 1820s with the seminal work of Justus von Liebig and Friedrich Wöhler . Liebig investigated silver fulminate, while Wöhler studied silver cyanate. They discovered that these two distinct compounds possessed the exact same elemental composition, a finding that was unprecedented at the time. This led to the groundbreaking concept of isomerism , a cornerstone of modern chemistry, which posits that compounds can have the same molecular formula but different arrangements of atoms and, consequently, different properties.
References
- 1. lindahall.org [lindahall.org]
- 2. Paper, 'On a new fulminating mercury' by Edward Howard | The Royal Society: Science in the Making [makingscience.royalsociety.org]
- 3. Mercury(II) fulminate - Wikipedia [en.wikipedia.org]
- 4. Silver Fulminate | Properties, Solubility & Reactions | Study.com [study.com]
An In-depth Technical Guide to the Molecular Orbital Theory of Benzonitrile Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular orbital theory of benzonitrile oxide, a key intermediate in synthetic chemistry. Particular focus is placed on its electronic structure, frontier molecular orbitals, and the application of this theory to understanding its reactivity in 1,3-dipolar cycloaddition reactions, a cornerstone for the synthesis of five-membered heterocycles.
Introduction to this compound
This compound (C₆H₅CNO) is a highly reactive 1,3-dipole that plays a significant role in organic synthesis. Its utility primarily stems from its participation in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes and alkynes) to produce isoxazolines and isoxazoles, respectively.[1] These heterocyclic scaffolds are prevalent in many biologically active compounds and are valuable intermediates in drug discovery and development.
The reactivity and regioselectivity of these cycloaddition reactions are best understood through the lens of Frontier Molecular Orbital (FMO) theory.[2] This theory posits that the course of a pericyclic reaction is predominantly governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
Electronic Structure and Resonance
This compound possesses a linear nitrile oxide group (-C≡N⁺-O⁻) attached to a phenyl ring. Its electronic structure is best described as a resonance hybrid of several contributing structures. This delocalization of electrons is crucial to its stability and reactivity.
Caption: Resonance contributors of this compound.
Frontier Molecular Orbital (FMO) Theory and Reactivity
The 1,3-dipolar cycloaddition of this compound is a concerted pericyclic reaction. The regioselectivity of this reaction can be predicted by analyzing the energies and atomic orbital coefficients of the frontier molecular orbitals of the 1,3-dipole and the dipolarophile.[2]
According to FMO theory, the reaction rate is proportional to the inverse of the energy gap between the interacting HOMO and LUMO. The regioselectivity is determined by the combination of atomic orbitals with the largest coefficients.
These reactions are classified into three types based on the dominant FMO interaction:
-
Type I: The interaction between the HOMO of the dipole and the LUMO of the dipolarophile is dominant (HOMOdipole-LUMOdipolarophile). This is typical for reactions with electron-rich dipoles and electron-poor dipolarophiles.[2]
-
Type II: Both HOMOdipole-LUMOdipolarophile and LUMOdipole-HOMOdipolarophile interactions are significant.
-
Type III: The interaction between the LUMO of the dipole and the HOMO of the dipolarophile is dominant (LUMOdipole-HOMOdipolarophile). This is common for reactions with electron-poor dipoles and electron-rich dipolarophiles.[3]
For this compound, the presence of the phenyl group and the electronegative oxygen atom influences the energies of its frontier orbitals, making it reactive towards a wide range of alkenes and alkynes.
Quantitative Molecular Orbital Data
The energies of the frontier molecular orbitals and the coefficients of the atomic orbitals are crucial for predicting the outcome of cycloaddition reactions. The following table summarizes representative calculated values for this compound and a common dipolarophile, styrene, based on Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(2d,p) level of theory.[3]
| Molecule | Orbital | Energy (eV) | C (of CNO/vinyl) | N (of CNO) | O (of CNO) | Cα (of vinyl) | Cβ (of vinyl) |
| This compound | LUMO | -0.62 | 0.55 | -0.32 | -0.42 | - | - |
| HOMO | -6.40 | -0.58 | -0.21 | 0.54 | - | - | |
| Styrene | LUMO | 0.00 | - | - | - | -0.53 | 0.47 |
| HOMO | -5.78 | - | - | - | 0.54 | -0.53 |
Note: The coefficients are for the p-orbitals involved in the π-system of the reacting functional groups.
Regioselectivity in the Reaction with Styrene
The reaction of this compound with styrene can potentially yield two regioisomers: 3,5-diphenyl-2-isoxazoline and 3,4-diphenyl-2-isoxazoline. By applying FMO theory with the data from the table above, we can predict the major product.
The smaller energy gap is between the LUMO of this compound and the HOMO of styrene (ΔE = -0.62 - (-5.78) = 5.16 eV), compared to the HOMO of this compound and the LUMO of styrene (ΔE = 0.00 - (-6.40) = 6.40 eV). Therefore, the reaction is primarily controlled by the LUMOdipole-HOMOdipolarophile interaction (a Type III cycloaddition).
To determine the regioselectivity, we look at the atomic orbital coefficients of the interacting atoms. The larger interaction will be between the atoms with the largest coefficients.
-
In the LUMO of this compound, the carbon atom has the largest coefficient (0.55).
-
In the HOMO of styrene, the β-carbon of the vinyl group has the largest coefficient (-0.53).
Therefore, the preferred orientation is the one where the carbon of the nitrile oxide bonds to the β-carbon of the styrene. This leads to the formation of 3,5-diphenyl-2-isoxazoline as the major product.
Caption: FMO energy diagram for this compound and styrene.
Experimental Protocols
The high reactivity of this compound necessitates its in situ generation. A common method involves the dehydrochlorination of a benzohydroximoyl chloride precursor, which is itself synthesized from the corresponding benzaldoxime.
Synthesis of Benzohydroximoyl Chloride
Benzohydroximoyl chloride can be prepared from benzaldoxime via chlorination. A variety of chlorinating agents can be used, including N-chlorosuccinimide (NCS).[4]
Materials:
-
Benzaldoxime
-
N-chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve benzaldoxime in DMF.
-
Cool the solution in an ice bath.
-
Add NCS portion-wise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzohydroximoyl chloride.
In Situ Generation and 1,3-Dipolar Cycloaddition of this compound with Styrene
This protocol details the synthesis of 3,5-diphenyl-2-isoxazoline.[5]
Materials:
-
Benzaldoxime (2.5 g)
-
Styrene (2.9 mL, 2.6 g)
-
Triethylamine (0.3 mL, 0.2 g)
-
Sodium hypochlorite solution (10% chlorine, 25 mL)
-
Dichloromethane (15 mL)
-
Ice
Procedure:
-
To a 100 mL Erlenmeyer flask, add 15 mL of dichloromethane, 2.9 mL of styrene, 0.3 mL of triethylamine, and 25 mL of sodium hypochlorite solution.
-
Cool the mixture in an ice bath with magnetic stirring.
-
Prepare a solution of 2.5 g of benzaldoxime in approximately 0.25 mL of dichloromethane.
-
Slowly add the benzaldoxime solution dropwise to the cooled reaction mixture over a period of 15 minutes.
-
Continue stirring the mixture in the ice bath for an additional 45 minutes.
-
After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization from ethanol to yield pure 3,5-diphenyl-2-isoxazoline.[6]
Caption: Experimental workflow for the synthesis of 3,5-diphenyl-2-isoxazoline.
Conclusion
The molecular orbital theory of this compound provides a powerful framework for understanding and predicting its reactivity in 1,3-dipolar cycloaddition reactions. By analyzing the frontier molecular orbitals, researchers can rationalize the regioselectivity of these reactions, which is essential for the targeted synthesis of complex heterocyclic molecules. The ability to predict the outcome of these reactions is of paramount importance in the field of drug development, where the efficient construction of novel molecular scaffolds is a primary objective. The combination of theoretical understanding and practical experimental protocols enables the effective utilization of this compound as a versatile building block in modern organic synthesis.
References
A Comprehensive Technical Guide to the Synthesis and Isolation of Stable Benzonitrile Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis, isolation, and characterization of stable benzonitrile oxides. These versatile intermediates are of significant interest in organic synthesis and medicinal chemistry, primarily due to their participation in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocycles. This document offers detailed experimental protocols, quantitative stability data, and an overview of their applications in drug development.
Introduction to Stable Benzonitrile Oxides
Benzonitrile oxides are highly reactive 1,3-dipoles that readily dimerize, making their isolation challenging. However, the introduction of bulky substituents at the ortho positions of the benzene ring provides steric hindrance that significantly enhances their stability, allowing for their isolation as crystalline solids. This stability has opened new avenues for their application in a controlled manner, particularly in "click chemistry" for bioconjugation and the synthesis of complex molecular architectures.
The stability of these compounds is a critical factor in their utility. Sterically hindered aromatic nitrile oxides, especially those with substituents in the ortho positions, exhibit enhanced stability against dimerization. This guide will focus on two such benchmark stable benzonitrile oxides: 2,4,6-trimethylbenzonitrile oxide and 2,6-dichlorothis compound.
Synthesis of Stable Benzonitrile Oxides
The most common and effective method for the synthesis of stable benzonitrile oxides involves a three-step sequence starting from the corresponding substituted benzaldehyde:
-
Oximation: Conversion of the benzaldehyde to its corresponding aldoxime.
-
Chlorination: Halogenation of the aldoxime to form a benzohydroximoyl chloride.
-
Dehydrochlorination: Elimination of hydrogen chloride from the benzohydroximoyl chloride using a base to yield the stable this compound.
General Synthetic Pathway
The overall synthetic pathway can be visualized as follows:
Caption: General synthesis pathway for stable benzonitrile oxides.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of 2,4,6-trimethylthis compound and 2,6-dichlorothis compound.
Synthesis of 2,4,6-Trimethylthis compound
Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde
A common route to 2,4,6-trimethylbenzaldehyde involves the formylation of mesitylene.
-
Reaction: Gattermann-Koch reaction or Vilsmeier-Haack reaction.
-
Reactants: Mesitylene, formylating agent (e.g., dichloromethyl methyl ether and aluminum chloride).
-
Procedure: To a solution of mesitylene in an appropriate solvent, a Lewis acid catalyst like anhydrous aluminum chloride is added. A formylating agent is then added dropwise at a controlled temperature. The reaction mixture is stirred until completion, followed by quenching with ice-water. The product is extracted with an organic solvent, washed, dried, and purified by vacuum distillation.[1]
-
Yield: Typically over 88%.[1]
Step 2: Synthesis of 2,4,6-Trimethylbenzaldehyde Oxime
-
Reactants: 2,4,6-Trimethylbenzaldehyde, hydroxylamine hydrochloride, and a base (e.g., sodium carbonate).
-
Procedure: 2,4,6-Trimethylbenzaldehyde is dissolved in a suitable solvent like aqueous ethanol. An aqueous solution of hydroxylamine hydrochloride and sodium carbonate is added, and the mixture is refluxed for several hours. After cooling, the product crystallizes and is collected by filtration, washed with water, and dried.
Step 3: Synthesis of 2,4,6-Trimethylbenzohydroximoyl Chloride
-
Reactants: 2,4,6-Trimethylbenzaldehyde oxime and N-chlorosuccinimide (NCS).
-
Procedure: The oxime is dissolved in a solvent such as dimethylformamide (DMF). NCS is added portion-wise while maintaining the temperature. The reaction is stirred for several hours, after which it is poured into ice-water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and the solvent is evaporated to yield the crude hydroximoyl chloride.
Step 4: Synthesis and Isolation of 2,4,6-Trimethylthis compound
-
Reactants: 2,4,6-Trimethylbenzohydroximoyl chloride and a non-nucleophilic base (e.g., triethylamine).
-
Procedure: The crude hydroximoyl chloride is dissolved in a dry, inert solvent like diethyl ether. A solution of triethylamine in the same solvent is added dropwise at room temperature. The triethylamine hydrochloride salt precipitates out and is removed by filtration. The filtrate, containing the this compound, is carefully concentrated under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent such as hexane or petroleum ether.
Synthesis of 2,6-Dichlorothis compound
Step 1: Synthesis of 2,6-Dichlorobenzaldehyde
This can be achieved through various methods, including the oxidation of 2,6-dichlorotoluene.
Step 2: Synthesis of 2,6-Dichlorobenzaldehyde Oxime
-
Reactants: 2,6-Dichlorobenzaldehyde, hydroxylamine hydrochloride, sodium carbonate.[2]
-
Procedure: 2,6-Dichlorobenzaldehyde (1 mmol) is dissolved in anhydrous methanol. Hydroxylamine hydrochloride and sodium carbonate are added, and the mixture is stirred at room temperature for 3 hours. The product is then isolated and can be recrystallized from dichloromethane to obtain colorless single crystals.[2]
Step 3: Synthesis of 2,6-Dichlorobenzohydroximoyl Chloride
-
Reactants: 2,6-Dichlorobenzaldehyde oxime, N-chlorosuccinimide (NCS).
-
Procedure: The procedure is analogous to the synthesis of 2,4,6-trimethylbenzohydroximoyl chloride described above.
Step 4: Synthesis and Isolation of 2,6-Dichlorothis compound
-
Reactants: 2,6-Dichlorobenzohydroximoyl chloride, triethylamine.
-
Procedure: The dehydrochlorination is carried out similarly to the synthesis of 2,4,6-trimethylthis compound. The product can be purified by recrystallization.
Quantitative Data on Stability and Characterization
The stability of benzonitrile oxides is significantly influenced by the nature and position of the substituents on the aromatic ring. The following table summarizes key physical properties of some stable benzonitrile oxides.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
| 2,4,6-Trimethylthis compound |
| C₁₀H₁₁NO | 161.20 | ~105-108 | ~2290 (-C≡N), ~1334 (N-O) |
| 2,6-Dichlorothis compound |
| C₇H₃Cl₂NO | 204.02 | 80-82 | Not readily available |
| 2,3,5,6-Tetramethylthis compound | - | C₁₁H₁₃NO | 175.23 | 118-120 | Not readily available |
Data compiled from various sources, including NIST WebBook and chemical supplier information.[3][4][5][6][7]
Isolation and Purification
The isolation of stable benzonitrile oxides requires careful handling due to their potential reactivity.
-
Filtration: After dehydrochlorination, the precipitated amine hydrochloride salt is removed by filtration. It is crucial to use a dry solvent to prevent hydrolysis of the nitrile oxide.
-
Solvent Removal: The solvent from the filtrate should be removed under reduced pressure at a low temperature to avoid thermal decomposition of the product.
-
Recrystallization: Purification is typically achieved by recrystallization from non-polar solvents like hexane, petroleum ether, or a mixture of ether and hexane. The choice of solvent depends on the specific this compound derivative.
-
Storage: Stable benzonitrile oxides should be stored in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent decomposition over time.
Drug Development Applications
The unique reactivity of stable benzonitrile oxides makes them valuable tools in drug discovery and development. Their primary application lies in the construction of isoxazole and isoxazoline rings through 1,3-dipolar cycloaddition reactions. These heterocyclic motifs are present in a wide range of biologically active compounds.
Synthesis of Bioactive Heterocycles
The 1,3-dipolar cycloaddition of a stable this compound with an alkene or alkyne is a powerful method for creating isoxazoline and isoxazole rings, respectively. This reaction is often highly regioselective and stereoselective.[8][9]
Caption: 1,3-Dipolar cycloaddition for isoxazoline synthesis.
Bioconjugation and Click Chemistry
Stable benzonitrile oxides are also employed in "click chemistry," a set of biocompatible reactions that proceed with high efficiency and selectivity in biological systems.[10][11][12] Their reaction with strained alkynes, for instance, allows for the labeling and modification of biomolecules such as proteins and nucleic acids. This has significant implications for the development of targeted drug delivery systems, diagnostic tools, and for studying biological processes.[13]
Caption: Bioconjugation using stable benzonitrile oxides.
Conclusion
The synthesis and isolation of stable benzonitrile oxides have provided chemists with a powerful and versatile class of reagents. The ability to handle these compounds as stable, crystalline solids has greatly expanded their utility in organic synthesis and medicinal chemistry. The detailed protocols and data presented in this guide are intended to facilitate their use by researchers in the development of novel therapeutics and advanced materials. The continued exploration of their reactivity and applications promises to yield further innovations in these fields.
References
- 1. CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde - Google Patents [patents.google.com]
- 2. 2,6-Dichlorobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trimethylbenzonitrile, N-oxide [webbook.nist.gov]
- 4. 2,6-Dichlorobenzonitrile | 1194-65-6 [chemicalbook.com]
- 5. 2,4,6-Trimethylbenzonitrile, N-oxide [webbook.nist.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 2,6-Dichlorobenzonitrile [hubeinewsolar.com]
- 8. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
physical and chemical properties of benzonitrile oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzonitrile oxide (C₇H₅NO) is a highly reactive aromatic nitrile oxide that serves as a cornerstone in the synthesis of five-membered heterocyclic compounds.[1] Its utility, primarily driven by its participation in 1,3-dipolar cycloaddition reactions, has made it an invaluable tool in medicinal chemistry and materials science for the construction of isoxazoles and isoxazolines. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its generation and use, and a mechanistic exploration of its characteristic reactions.
Physical Properties
This compound is an unstable compound, often generated in situ for immediate use in subsequent reactions.[2] This inherent instability makes the determination of some of its physical properties challenging. The available data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO | [3] |
| Molecular Weight | 119.12 g/mol | [4] |
| CAS Number | 873-67-6 | [3] |
| Melting Point | 15 °C | [3][5] |
| Density | 1.00±0.1 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.522 (Predicted) | [3][5] |
| Dipole Moment | ~4 D | [6] |
Note: Due to its instability, a boiling point for this compound has not been reliably reported.
Spectroscopic Properties
Detailed spectroscopic data for isolated this compound is scarce due to its reactive nature. However, its formation and consumption can be monitored by various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The characteristic nitrile oxide (-C≡N⁺-O⁻) stretching vibration is a key diagnostic peak, though its exact position can be influenced by the molecular environment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in characterizing the products of this compound reactions, confirming the structure of the resulting heterocyclic rings.
Chemical Properties and Reactivity
The chemistry of this compound is dominated by its behavior as a 1,3-dipole in cycloaddition reactions.
1,3-Dipolar Cycloaddition
This compound readily undergoes [3+2] cycloaddition reactions with a wide variety of dipolarophiles (e.g., alkenes and alkynes) to yield five-membered heterocycles.[8] This reaction is a powerful tool for the synthesis of 2-isoxazolines from alkenes and isoxazoles from alkynes.[8]
The reaction is generally considered to be a concerted, stereospecific process, meaning that the stereochemistry of the dipolarophile is retained in the product.[9] The regioselectivity of the cycloaddition can often be predicted by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[10][11] Generally, the reaction is controlled by the HOMO(dipole)-LUMO(dipolarophile) interaction or the LUMO(dipole)-HOMO(dipolarophile) interaction, depending on the electronic nature of the substituents on both the this compound and the dipolarophile.[10][12]
Dimerization
In the absence of a suitable dipolarophile, this compound can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides). This side reaction can be minimized by generating the nitrile oxide slowly in the presence of an excess of the dipolarophile.
Experimental Protocols
Due to its instability, this compound is almost always generated in situ. The most common method for its preparation is the dehydrochlorination of benzohydroximoyl chloride using a base.
Synthesis of Benzohydroximoyl Chloride (Precursor)
Benzohydroximoyl chloride is a stable, crystalline solid that serves as a convenient precursor to this compound.
Method 1: Chlorination of Benzaldoxime with Chlorine Gas
-
Procedure: Dissolve benzaldoxime (12.1 g) in chloroform (80 ml) and cool the solution to between 0°C and -10°C. Bubble chlorine gas (7.9 g) through the solution while maintaining the low temperature. Stir the mixture at -10°C for 30 minutes. The resulting solution of benzohydroximoyl chloride can be used directly or purified by recrystallization.
-
Safety: This reaction should be performed in a well-ventilated fume hood due to the use of chlorine gas.
Method 2: Chlorination with Hydrogen Chloride/N,N-Dimethylformamide/Oxone
-
This method provides a more convenient and selective route to benzohydroximoyl chlorides, particularly for aromatic aldoximes with electron-donating substituents.[13][14]
In Situ Generation and 1,3-Dipolar Cycloaddition of this compound
General Procedure:
-
Dissolve the chosen dipolarophile (alkene or alkyne) in a suitable solvent (e.g., diethyl ether, THF, or a biphasic system).
-
Add a solution of benzohydroximoyl chloride to the reaction mixture.
-
Slowly add a base (e.g., triethylamine, aqueous sodium hydroxide) to the mixture with vigorous stirring. The base will dehydrochlorinate the benzohydroximoyl chloride to generate this compound in situ.
-
The this compound will then react with the dipolarophile present in the reaction mixture.
-
The reaction is typically stirred at room temperature or with gentle heating until completion.
-
Work-up involves washing with water to remove the base and any salts, followed by drying of the organic layer and removal of the solvent.
-
The product can be purified by standard techniques such as recrystallization or column chromatography.
A Green Protocol using NaCl/Oxone:
-
A more environmentally friendly method involves the oxidation of aldoximes with NaCl and Oxone to generate nitrile oxides in situ for subsequent cycloaddition.[15][16][17]
Safety and Handling
-
Benzonitrile (related compound): Benzonitrile is a combustible liquid and is harmful if swallowed or in contact with skin.[18] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[19] When handling, wear protective gloves, clothing, and eye protection.[18][19]
-
This compound: As a reactive intermediate, this compound should be handled with care. The in situ generation methods minimize exposure to the isolated compound. All reactions should be carried out in a well-ventilated fume hood.
-
Precursors: The precursors to this compound, such as benzohydroximoyl chloride, should also be handled with appropriate safety precautions.
Visualizing Key Processes
To better understand the chemical transformations involving this compound, the following diagrams illustrate the key reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. echemi.com [echemi.com]
- 4. This compound | C7H5NO | CID 136679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Kinetics and mechanism of 1,3-cycloaddition of a substituted this compound to a series of arylacetylenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. chem.latech.edu [chem.latech.edu]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Solved MECHANISM OF NITRILE OXIDE + ALKENE CYCLOADDITION | Chegg.com [chegg.com]
- 10. scielo.br [scielo.br]
- 11. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. nj.gov [nj.gov]
thermal stability and decomposition of benzonitrile oxide
An In-depth Technical Guide on the Thermal Stability and Decomposition of Benzonitrile Oxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (PhCNO) is a highly reactive 1,3-dipole of significant interest in organic synthesis, particularly in the construction of five-membered heterocycles through [3+2] cycloaddition reactions. However, its utility is often hampered by its inherent thermal instability. This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of this compound. It details the primary decomposition mechanisms—isomerization to phenyl isocyanate and dimerization to furoxans—supported by quantitative data from computational studies. Furthermore, this guide outlines the key experimental protocols used to assess the thermal properties of such reactive intermediates, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and methods for trapping reactive intermediates.
Thermal Stability of this compound
The stability of this compound is a critical factor in its handling, storage, and reactivity. Unsubstituted this compound is a crystalline solid with a low melting point of 15°C and is known to be unstable at room temperature, decomposing within 30 to 60 minutes[1]. This inherent instability necessitates its generation in situ for most synthetic applications.
The primary strategy for enhancing the stability of aromatic nitrile oxides is the introduction of sterically bulky substituents at the ortho positions of the phenyl ring. For instance, 2,6-dimethylthis compound is significantly more stable, with a melting point of 80°C, and can be stored indefinitely at room temperature without significant decomposition[1]. This steric hindrance physically obstructs the dimerization pathway, which is a major route of decomposition.
Thermal Decomposition Pathways
Upon heating, this compound primarily undergoes two competing decomposition reactions: isomerization and dimerization. The prevailing pathway is highly dependent on factors such as temperature, concentration, and the presence of catalysts or trapping agents.
Isomerization to Phenyl Isocyanate
The most significant unimolecular decomposition pathway for this compound is its thermal rearrangement to phenyl isocyanate. Computational studies have elucidated the mechanism for this transformation, indicating that it is not a simple, direct rearrangement. Instead, the reaction proceeds through a high-energy benzoylnitrene intermediate.
The process can be visualized as follows:
-
Formation of Benzoylnitrene: this compound rearranges to a transient benzoylnitrene species.
-
Rearrangement to Phenyl Isocyanate: The benzoylnitrene intermediate rapidly rearranges to the more stable phenyl isocyanate product.
Quantum mechanical calculations have provided quantitative insights into the energetics of this pathway. While the direct dyotropic rearrangement from this compound to phenyl isocyanate has a prohibitively high activation energy (approximately 78 kcal/mol), the pathway involving the benzoylnitrene intermediate is significantly more favorable[2].
| Reaction Step | Computational Method | Calculated Activation Energy (ΔE‡) | Reference |
| Benzoylnitrene (singlet) → Phenyl Isocyanate | CASPT2 | ~12 kcal/mol | [2] |
| This compound → Phenyl Isocyanate (Direct) | B3LYP/6-311g(d,p) | ~78 kcal/mol | [2] |
Dimerization Reactions
In the absence of a dipolarophile or at temperatures insufficient for rapid isomerization, this compound readily undergoes bimolecular dimerization. This is a common decomposition route for many unstable nitrile oxides. The primary dimerization product is typically a furoxan (a 1,2,5-oxadiazole-2-oxide). The formation of furoxan is often favored kinetically, especially when nitrile oxides are generated in high concentration[1][3]. Under certain modified conditions, other dimers such as 1,4,2,5-dioxadiazines can also be formed[2].
High-Temperature Fragmentation
Under forcing conditions such as Flash Vacuum Pyrolysis (FVP), more extensive decomposition occurs. For example, the FVP of a spiro cycloadduct of this compound at 550 °C resulted in cycloreversion to yield benzonitrile and pivalaldehyde, demonstrating the fragmentation of the heterocyclic ring system at high temperatures[4]. This indicates that at sufficiently high energy, the nitrile oxide moiety or its adducts can fragment into more stable molecules like nitriles.
Experimental Protocols for Thermal Analysis
The characterization of the thermal stability of reactive intermediates like this compound requires specialized techniques. Due to its instability, standard analysis is challenging, and data is often inferred from more stable, substituted analogues or from adducts.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a primary technique for determining the thermal properties of energetic or unstable materials.
-
Objective : To determine the onset temperature of thermal decomposition (T_onset) and the associated enthalpy change (heat of decomposition, ΔH_d).
-
Methodology :
-
Sample Preparation : A small, precisely weighed sample (typically 1-5 mg) of a stable analogue or a precursor that generates the nitrile oxide upon heating is sealed in a hermetic or high-pressure DSC pan. This is crucial to contain any volatile decomposition products and prevent evaporation before decomposition[5].
-
Instrument Setup : The sealed sample pan and an empty reference pan are placed into the DSC instrument.
-
Thermal Program : The sample is heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
Data Analysis : The resulting thermogram (heat flow vs. temperature) is analyzed. An exothermic peak indicates a decomposition event. The onset temperature of this exotherm is taken as the decomposition temperature, and the integrated area of the peak corresponds to the heat of decomposition.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature ranges over which decomposition occurs and the extent of mass loss.
-
Objective : To identify the decomposition temperature range and quantify the mass loss associated with the formation of volatile products.
-
Methodology :
-
Sample Preparation : A small sample (typically 5-10 mg) is placed in an open TGA pan (e.g., ceramic or platinum).
-
Instrument Setup : The pan is placed on a sensitive microbalance within a furnace.
-
Thermal Program : The sample is heated at a constant rate under a controlled atmosphere. The mass of the sample is continuously monitored.
-
Data Analysis : The TGA curve (mass vs. temperature) shows step-wise mass losses corresponding to decomposition events. The derivative of this curve (DTG) helps to identify the temperatures of maximum decomposition rates. For complex decompositions, the effluent gas can be analyzed by a coupled technique like Mass Spectrometry (TGA-MS) to identify the volatile products.
-
Trapping Experiments for Intermediate Identification
Because thermal decomposition can involve short-lived, reactive intermediates (like the benzoylnitrene), trapping experiments are essential for mechanistic elucidation.
-
Objective : To intercept and stabilize reactive intermediates to confirm their presence in a reaction pathway.
-
Methodology :
-
Reaction Setup : The thermal decomposition of the nitrile oxide (or its precursor) is carried out in the presence of a "trapping agent." This agent is a molecule that reacts rapidly and specifically with the suspected intermediate to form a stable, characterizable adduct.
-
Choice of Trap : The choice of trapping agent is critical. For nitrene intermediates, alkenes can be used to form aziridine adducts. For radical intermediates, radical scavengers like TEMPO can be employed[1].
-
Product Analysis : After the reaction, the product mixture is analyzed using techniques like NMR, GC-MS, and HPLC to identify and quantify the trapped adduct. The structure of the adduct provides strong evidence for the structure of the transient intermediate[6].
-
Conclusion
The thermal behavior of this compound is characterized by a high degree of instability, leading primarily to isomerization to phenyl isocyanate or dimerization to furoxans. While its transient nature makes direct thermal analysis challenging, a combination of computational modeling, studies on sterically stabilized analogues, and specialized experimental techniques provides a clear picture of its decomposition pathways. For professionals in drug development and organic synthesis, understanding these stability limitations and decomposition mechanisms is crucial for controlling reaction outcomes and safely handling this versatile synthetic intermediate. The strategic use of ortho-substituents to suppress dimerization remains the most effective method for creating stable, isolable nitrile oxides for broader application.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Electrocyclic Ring‐Opening of 1,2,4‐Oxadiazole[4,5‐a]piridinium Chloride: a New Route to 1,2,4‐Oxadiazole Dienamino Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3+2] Cycloaddition to a Chiral 5-Methylene-1,3-dioxolan-4-one and Pyrolysis of the Spiro Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroacetonitrile|CAS 13218-13-8|Research Chemical [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Characterization of Benzonitrile Oxide: A Technical Guide for Researchers
Introduction: Benzonitrile oxide (C₆H₅CNO) is a highly reactive aromatic nitrile oxide, a class of 1,3-dipoles of significant interest in organic synthesis, particularly in the construction of five-membered heterocyclic rings through [3+2] cycloaddition reactions.[1][2] Unlike its stable and well-characterized counterpart, benzonitrile (C₆H₅CN), the oxide is a transient intermediate. Its instability precludes conventional spectroscopic analysis, necessitating specialized techniques for its generation and characterization. This guide provides an in-depth overview of the spectroscopic methods employed to elucidate the structural and electronic properties of this compound, tailored for researchers in chemistry and drug development.
Due to its transient nature, the spectroscopic investigation of this compound is intrinsically linked to its in situ generation and isolation. The most common preparatory method involves the dehydrochlorination of benzohydroximoyl chloride, typically using a base.[1] For spectroscopic measurements, the reactive molecule must be stabilized. The primary technique to achieve this is matrix isolation , where the generated this compound is trapped in a rigid, inert host material (e.g., solid argon) at cryogenic temperatures (typically below 20 K).[3] This method prevents intermolecular reactions, such as dimerization, allowing for direct spectroscopic probing.
Experimental Protocols and Workflows
A typical experimental workflow for the spectroscopic characterization of a reactive intermediate like this compound using matrix isolation is a multi-step process.
Experimental Protocol: Matrix Isolation Infrared Spectroscopy
-
Precursor Preparation: A suitable precursor, such as benzohydroximoyl chloride, is synthesized and purified.
-
Generation: The precursor is volatilized and passed through a high-temperature pyrolysis tube or subjected to photolysis to generate this compound in the gas phase. Alternatively, for base-induced generation, the precursor and a suitable base can be co-deposited with the matrix gas.[1]
-
Matrix Deposition: A large excess of an inert matrix gas, most commonly argon, is co-deposited with the gaseous this compound onto a cryogenic window (e.g., CsI or BaF₂) maintained at a very low temperature (e.g., 15 K) by a closed-cycle helium cryostat.[4]
-
Spectroscopic Measurement: The matrix-isolated sample is then probed using a spectrometer. For infrared spectroscopy, an FTIR spectrometer is used to record the vibrational spectrum of the trapped molecule.[4]
-
Data Analysis: The resulting spectrum is analyzed. Identification of bands belonging to this compound is often confirmed by observing their disappearance upon controlled annealing of the matrix (which allows diffusion and reaction) or photolysis with specific wavelengths of light. Crucially, assignments are typically confirmed by comparison with vibrational frequencies predicted from quantum chemical calculations (e.g., Density Functional Theory, DFT).[5]
The logical flow from precursor to spectral data is illustrated in the diagram below.
Spectroscopic Data and Interpretation
The application of various spectroscopic techniques provides complementary information about the electronic structure, vibrational modes, and molecular properties of this compound.
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy provides direct information on the ionization energies of a molecule, corresponding to the energies of its molecular orbitals. For this compound, a vertical ionization energy has been determined experimentally.[6]
| Parameter | Value (eV) | Technique | Reference |
| Vertical Ionization Energy | 8.96 ± 0.02 | Photoelectron Spectroscopy (PE) | [6] |
This value represents the energy required to remove an electron from the highest occupied molecular orbital (HOMO) of the molecule without a change in geometry. It is a key parameter for understanding its electronic structure and reactivity.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic spectroscopy of this compound and its derivatives in the UV-Vis region reveals information about its conjugated π-electron system. Studies have identified a characteristic strong absorption band in the near-ultraviolet region.[7] This transition is described as having a significant charge transfer (CT) character, involving electron density moving from the oxygen atom to the rest of the conjugated system.[7] Detailed absorption maxima (λmax) and molar absorptivity (ε) values for the isolated molecule are scarce in the literature due to its instability.
Infrared (IR) Spectroscopy
| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹, Scaled) |
| νas(CNO) | Asymmetric stretch of the nitrile oxide group | ~2300 |
| ν(C≡N) | Primarily C-N triple bond character | |
| ν(Ph-C) | Stretch of the bond connecting the phenyl ring and CNO group | ~1350 |
| νs(CNO) | Symmetric stretch of the nitrile oxide group | ~1180 |
| ν(N-O) | Primarily N-O single bond character | |
| Ring Modes | Phenyl ring C-C stretches and C-H bends | 1600 - 700 |
Note: The values are representative and based on DFT calculations for similar nitrile oxides. The strong asymmetric stretch around 2300 cm⁻¹ is a particularly characteristic feature for identifying the nitrile oxide functionality.
Microwave Spectroscopy
Microwave spectroscopy measures the rotational transitions of a molecule in the gas phase, providing highly precise data on its moments of inertia and, consequently, its molecular geometry. Due to the high reactivity and short lifetime of this compound in the gas phase, obtaining its microwave spectrum is exceptionally challenging. As such, to date, there is no published experimental microwave data providing the rotational constants for this compound.
Conclusion
The spectroscopic characterization of this compound is a challenging endeavor that relies on the combination of in situ generation techniques, cryogenic matrix isolation, and sophisticated spectroscopic methods. While a complete set of experimental data remains elusive, existing photoelectron and electronic spectroscopy results, complemented by powerful theoretical calculations, provide a consistent picture of its electronic and vibrational properties. The ionization energy is experimentally established, and the presence of a strong charge-transfer band in the UV and a characteristic asymmetric CNO stretch in the IR are key spectroscopic signatures. This guide highlights the necessary interplay between experimental protocols and computational chemistry required to characterize such important but unstable reactive intermediates.
References
- 1. Regio- and face-selective cycloaddition of this compound and C,N-diphenylnitrone to 6,8-dioxabicyclo[3.2.1]oct-3-ene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 4. Matrix Isolation and Solvation of the Benzonitrile Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines: Insights on Their Bond-Shift Isomers by Matrix-Isolation IR Spectroscopy and Density Functional Theory Calculations [mdpi.com]
- 6. Benzonitrile, N-oxide [webbook.nist.gov]
- 7. academic.oup.com [academic.oup.com]
introduction to 1,3-dipolar cycloaddition reactions
An In-Depth Technical Guide to 1,3-Dipolar Cycloaddition Reactions
Introduction
The 1,3-dipolar cycloaddition is a powerful and versatile chemical reaction that forms a five-membered heterocyclic ring from the union of a 1,3-dipole and a dipolarophile. First extensively studied and conceptualized by Rolf Huisgen in the 1960s, this reaction has become a cornerstone of modern organic synthesis.[1][2] It is classified as a pericyclic reaction, proceeding in a concerted fashion where 4π electrons from the 1,3-dipole and 2π electrons from the dipolarophile combine to form a new ring.[3][4] The reaction's high degree of stereospecificity and regioselectivity makes it an invaluable tool for constructing complex molecular architectures.[1][5]
Its applications are widespread, ranging from materials science to the synthesis of natural products.[2] In the realm of drug development and pharmaceutical sciences, 1,3-dipolar cycloadditions are particularly prominent. The development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship example of "click chemistry," has revolutionized bioconjugation, allowing for the precise and efficient linking of biomolecules.[6][7] This guide provides a comprehensive overview of the core principles, mechanisms, applications, and experimental considerations of 1,3-dipolar cycloaddition reactions for researchers and professionals in the field.
Core Mechanism
The 1,3-dipolar cycloaddition is a [4π + 2π] cycloaddition, mechanistically analogous to the well-known Diels-Alder reaction.[3] The reaction proceeds through a concerted, pericyclic transition state, meaning all bond-forming events occur simultaneously without the formation of an intermediate.[5][8] This process involves the suprafacial interaction of the molecular orbitals of both the 1,3-dipole and the dipolarophile.[3][4]
The reactivity and selectivity of the reaction are best explained by Frontier Molecular Orbital (FMO) theory. This theory considers the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants.[1] The reaction can be classified into three types based on the relative energies of these frontier orbitals[2][4]:
-
Type I (Normal Electron Demand): The dominant interaction is between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile. This is typical when the dipolarophile bears electron-withdrawing groups.[1][2][3]
-
Type II: Both the HOMO(dipole)-LUMO(dipolarophile) and LUMO(dipole)-HOMO(dipolarophile) interactions are significant and contribute to the reaction.[4]
-
Type III (Inverse Electron Demand): The primary interaction is between the LUMO of the 1,3-dipole and the HOMO of the dipolarophile. This is favored when the dipolarophile has electron-donating groups.[1][2]
The smaller the energy gap between the interacting HOMO and LUMO, the faster the reaction. These FMO interactions also govern the regioselectivity of the addition, predicting which of the two possible constitutional isomers will be the major product.[1]
Key Components
1,3-Dipoles
A 1,3-dipole is a molecule with four π-electrons delocalized over three atoms.[4] These species possess at least one resonance structure that depicts a separation of charge, with the positive and negative charges located on atoms in a 1,3-relationship. Common examples include:
-
Azides (R-N₃): Widely used in click chemistry to form triazoles.[9]
-
Nitrile Oxides (R-CNO): React with alkenes and alkynes to produce isoxazolines and isoxazoles, respectively.[1][5]
-
Nitrones: Form isoxazolidines upon reaction with alkenes.[6][10]
-
Azomethine Ylides: Used to synthesize pyrrolidines.[10]
-
Diazomethane (CH₂N₂): A classic 1,3-dipole that reacts readily with electron-poor alkenes.[3]
Dipolarophiles
A dipolarophile is a molecule containing a π-bond (typically a C=C, C≡C, C=O, or C≡N bond) that can react with a 1,3-dipole.[3] The reactivity of the dipolarophile is significantly influenced by its substituents. Electron-withdrawing groups lower the energy of the LUMO, accelerating normal electron-demand reactions, while electron-donating groups raise the HOMO energy, favoring inverse electron-demand reactions.[3] Common dipolarophiles include alkenes and alkynes.[9]
Stereochemistry and Regioselectivity
A significant advantage of 1,3-dipolar cycloadditions is their high degree of stereochemical control. The reaction is stereospecific with respect to the dipolarophile; the geometry (e.g., cis or trans) of the alkene is retained in the newly formed five-membered ring.[1][5] This is a direct consequence of the concerted mechanism.[5]
Regioselectivity refers to the orientation of the 1,3-dipole as it adds to an unsymmetrical dipolarophile. For instance, the reaction between an azide and a terminal alkyne can potentially form two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. In the absence of a catalyst, thermal reactions often yield a mixture of both isomers.[9] However, the regioselectivity can be controlled by both steric and electronic factors, which can be rationalized by analyzing the orbital coefficients of the interacting frontier orbitals.[1][3] The development of catalysts, such as copper(I) for the azide-alkyne cycloaddition, has provided a powerful solution for achieving near-perfect regioselectivity, exclusively yielding the 1,4-isomer.[7][9]
Applications in Drug Development
The synthesis of five-membered heterocycles is of immense importance in medicinal chemistry, as these scaffolds are present in a vast number of biologically active compounds and approved drugs.[10]
-
Scaffold Synthesis: 1,3-dipolar cycloadditions provide direct access to crucial heterocyclic systems like triazoles, isoxazoles, pyrazoles, and pyrrolidines, which are common motifs in pharmaceuticals.[1][9]
-
Click Chemistry and Bioconjugation: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the archetypal "click" reaction.[6] Its high efficiency, mild reaction conditions (often proceeding in water), and high regioselectivity make it ideal for biological applications.[6][7] It is widely used for:
-
Prodrug Synthesis: The reaction can be used to create linkages that are stable in vivo but can be cleaved under specific physiological conditions to release an active drug.
Quantitative Data Summary
The efficiency of 1,3-dipolar cycloaddition reactions can vary widely based on the specific reactants, catalysts, and reaction conditions. The tables below summarize quantitative data from various reported procedures.
Table 1: Representative 1,3-Dipolar Cycloaddition Reactions
| 1,3-Dipole | Dipolarophile | Catalyst/Solvent | Time | Temp (°C) | Yield (%) | Product Type | Ref |
|---|---|---|---|---|---|---|---|
| Azomethine Ylide | (E)-2-oxoindolino-3-ylidene acetophenone | [bmim][BF₄] | - | - | 70-77 | Dispirooxindolopyrrolidine | [7] |
| Azomethine Ylide | 3-arylidene oxindoles | Deep Eutectic Solvent (DES) | - | - | 85-92 | Dispiro-3-phenylpyrrolothiazole | [10] |
| Azide | β-enaminone | Choline chloride:ethylene glycol | - | - | Quantitative | 1,4-disubstituted-1,2,3-triazole | [10] |
| N-methyl-α-chloro nitrone | N-substituted maleimides | Water | - | - | 91-97 | Isoxazolidine | [7] |
| Benzyl azide | 3,3,6,6-tetramethylthiacycloheptane (TMTH) | Acetonitrile | - | - | - | Triazole |[2] |
Note: The reaction involving Benzyl azide and TMTH was characterized by a second-order rate constant of 4.0 M⁻¹ s⁻¹.
Experimental Protocols
Below are generalized methodologies for performing thermal and copper-catalyzed 1,3-dipolar cycloadditions.
Protocol 1: General Procedure for Thermal Azide-Alkyne Cycloaddition
-
Reactant Preparation: Dissolve the organic azide (1.0 eq) in a suitable high-boiling solvent (e.g., toluene, xylenes, or DMF) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Initiation: Add the alkyne dipolarophile (1.0-1.2 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (typically 80-140 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR). Reactions may require several hours to days to reach completion.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product, which is often a mixture of 1,4- and 1,5-regioisomers, by column chromatography on silica gel to isolate the desired products.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Reaction"
This protocol is adapted for aqueous systems, common in bioconjugation.
-
Catalyst Preparation: Prepare a stock solution of a copper(I) source. Commonly, this is generated in situ by mixing CuSO₄ (0.01-0.1 eq) with a reducing agent like sodium ascorbate (0.1-1.0 eq). A stabilizing ligand, such as tris(triazolyl)amine, may also be included to protect the protein or biomolecule.[6]
-
Reactant Solution: In a reaction vessel, dissolve the alkyne-functionalized biomolecule in an appropriate aqueous buffer (e.g., PBS).
-
Reaction Initiation: Add the azide-containing molecule (1.1-2.0 eq) to the solution, followed by the freshly prepared copper(I) catalyst solution.
-
Reaction Conditions: Allow the reaction to proceed at room temperature with gentle stirring. Reactions are typically complete within 1-12 hours.
-
Monitoring and Purification: Monitor the reaction by LC-MS or SDS-PAGE (for proteins). Upon completion, the conjugated product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis, to remove excess reagents and copper.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 4. chesci.com [chesci.com]
- 5. 1,3-dipolar cycloaddition reaction- mechanism, example, dipole, click reaction-chemarticle [chemarticle.com]
- 6. ijrpc.com [ijrpc.com]
- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 8. s3.smu.edu [s3.smu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols: In Situ Generation of Benzonitrile Oxide from Benzaldoxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzonitrile oxide is a highly valuable intermediate in organic synthesis, primarily utilized as a 1,3-dipole in cycloaddition reactions to construct five-membered heterocycles like isoxazoles and isoxazolines.[1][2] These structures are prevalent in many biologically active compounds and are key building blocks in medicinal chemistry. Due to its instability and tendency to dimerize, this compound is almost exclusively generated in situ for subsequent reactions.[1][2] This document provides detailed application notes on the primary methods for the in situ generation of this compound from benzaldoxime, complete with experimental protocols and comparative data.
Overview of Generation Methods
The conversion of a stable benzaldoxime precursor to the reactive this compound intermediate can be achieved through several synthetic strategies. The most common approaches involve either the oxidation of the aldoxime or the dehydrohalogenation of an intermediate benzohydroximoyl halide. Modern methods focus on greener reagents and milder conditions to improve yields and expand substrate scope.
The primary methods covered in this note are:
-
Oxidation with NaCl/Oxone: A green chemistry approach that uses readily available and environmentally benign reagents.[3][4]
-
Oxidation with Hypervalent Iodine Reagents: Utilizes reagents like (diacetoxyiodo)benzene (DIB) for efficient oxidation under mild conditions.[5][6]
-
Chlorination-Dehydrochlorination: The classical method involving the formation of a benzohydroximoyl chloride intermediate using agents like N-chlorosuccinimide (NCS), followed by base-induced elimination.[7][8][9]
Data Presentation: Comparison of Methods
The selection of a method for generating this compound often depends on the specific substrate, desired reaction conditions, and tolerance of functional groups. The following table summarizes quantitative data for different generative pathways.
| Method | Reagents | Solvent | Temperature | Typical Yield | Notes |
| NaCl/Oxone Oxidation | Benzaldoxime, NaCl, Oxone, Dipolarophile | Acetonitrile/Water | Room Temp | 63-81%[3][4] | Green protocol; broad substrate scope including aliphatic and aromatic aldoximes; avoids organic byproducts from the oxidant.[3][4] |
| Hypervalent Iodine Oxidation | Benzaldoxime, (Diacetoxyiodo)benzene (DIB), cat. TFA, Dipolarophile | Methanol (MeOH) | 0 °C to RT | Good to Excellent[5][6] | Efficient and mild conditions. MeOH is a cost-effective solvent. The method is compatible with tandem reactions.[5][6] |
| Chlorination-Dehydrochlorination | 1. Benzaldoxime, N-Chlorosuccinimide (NCS)2. Triethylamine (TEA), Dipolarophile | DMF or CHCl₃ | Room Temp | Variable | A classic, widely used method. The intermediate benzohydroximoyl chloride can be isolated but is typically used directly.[7][8][9] |
| Sodium Hypochlorite | Benzaldoxime, NaOCl, Triethylamine (TEA), Dipolarophile | Dichloromethane | Room Temp | Not specified | A common method used in teaching labs for its simplicity.[10] |
Experimental Protocols
Protocol 1: In Situ Generation via NaCl/Oxone Oxidation
This protocol is adapted from a green chemistry approach for the efficient generation of nitrile oxides.[3][4]
Materials:
-
Benzaldoxime
-
Selected alkene or alkyne (dipolarophile)
-
Sodium Chloride (NaCl)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir plate and stir bar
-
Round-bottom flask
Procedure:
-
To a solution of benzaldoxime (1.0 mmol) and the selected dipolarophile (1.2 mmol) in 5 mL of acetonitrile, add NaCl (1.5 mmol).
-
Add a solution of Oxone® (1.1 mmol) in 5 mL of deionized water to the mixture.
-
Stir the resulting biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired isoxazoline or isoxazole cycloadduct.
Protocol 2: In Situ Generation via Hypervalent Iodine Oxidation
This protocol uses (diacetoxyiodo)benzene (DIB) as a mild and effective oxidant.[5][6]
Materials:
-
Benzaldoxime
-
Selected alkene or alkyne (dipolarophile)
-
(Diacetoxyiodo)benzene (DIB)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Stir plate and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the dipolarophile (1.5 mmol) and (diacetoxyiodo)benzene (1.1 mmol) in methanol (10 mL).
-
Add a catalytic amount of trifluoroacetic acid (0.01 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of benzaldoxime (1.0 mmol) in a minimum amount of methanol.
-
Add the benzaldoxime solution dropwise to the cold, stirring reaction mixture over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates the consumption of the benzaldoxime (typically 2-4 hours).
-
Quench the reaction by adding 10 mL of saturated sodium thiosulfate solution to remove any excess oxidant.
-
Neutralize the mixture with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash chromatography to obtain the final product.
Protocol 3: In Situ Generation via Chlorination-Dehydrochlorination
This is the traditional method involving the formation of an intermediate benzohydroximoyl chloride.[8][9]
Materials:
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Selected alkene or alkyne (dipolarophile)
-
Chloroform (CHCl₃) or Dimethylformamide (DMF)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir plate and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve benzaldoxime (1.0 mmol) in 10 mL of chloroform in a round-bottom flask.
-
Add N-Chlorosuccinimide (1.0 mmol) to the solution and stir at room temperature. The formation of benzohydroximoyl chloride can be monitored by TLC. This step typically takes 1-2 hours.
-
Once the formation of the intermediate is complete, add the dipolarophile (1.1 mmol) to the mixture.
-
Add triethylamine (1.2 mmol) dropwise to the stirring solution. The triethylamine acts as a base to induce dehydrochlorination, generating this compound in situ.
-
Stir the reaction at room temperature overnight or until completion as monitored by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product via recrystallization or column chromatography.
Visualizations
General Experimental Workflow
The following diagram illustrates the typical laboratory workflow for the in situ generation and cycloaddition of this compound.
Caption: A generalized workflow from starting materials to final product characterization.
Chemical Transformation Pathway
This diagram outlines the chemical conversion from benzaldoxime to a final cycloadduct product.
Caption: Reaction pathway for the in situ generation and trapping of this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Buy Benzaldoxime | 932-90-1 | >98% [smolecule.com]
- 8. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 9. Regio- and face-selective cycloaddition of this compound and C,N-diphenylnitrone to 6,8-dioxabicyclo[3.2.1]oct-3-ene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Solved Experiment 2A : 1,3-Dipolar cycloaddition reaction - | Chegg.com [chegg.com]
Application Notes and Protocols: NaCl/Oxone Oxidation of Aldoximes for the Generation of Nitrile Oxides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the oxidation of aldoximes to nitrile oxides using a sodium chloride and Oxone system. This green chemistry approach offers a versatile and efficient method for generating nitrile oxides in situ, which are valuable intermediates in the synthesis of isoxazolines and isoxazoles, core structures in many pharmaceutical compounds. The protocols are applicable to a broad range of aliphatic, aromatic, and alkenyl aldoximes.
Introduction
The 1,3-dipolar cycloaddition of nitrile oxides with alkenes and alkynes is a powerful transformation in organic synthesis for constructing five-membered heterocyclic rings such as isoxazolines and isoxazoles. The generation of nitrile oxides is a critical step, and the oxidation of aldoximes is a widely used method. Traditional oxidants often produce stoichiometric amounts of toxic organic byproducts. The use of Oxone (2KHSO₅·KHSO₄·K₂SO₄), a stable and environmentally benign inorganic oxidant, in combination with sodium chloride, presents a greener alternative. This system allows for the efficient in situ generation of nitrile oxides under mild conditions.
Reaction Principle
The reaction proceeds via a two-step mechanism. First, sodium chloride is oxidized by Oxone to a reactive chlorinating species. This species then reacts with the aldoxime to form a hydroximoyl chloride intermediate. In the presence of a base, such as sodium carbonate, the hydroximoyl chloride undergoes dehydrochlorination to furnish the corresponding nitrile oxide. The nitrile oxide can then be trapped in situ by a dipolarophile (e.g., an alkene or alkyne) to yield the desired cycloadduct.
Experimental Protocols
Two primary protocols are presented: a solvent-free mechanochemical method using a ball mill and a traditional liquid-phase method. Additionally, a one-pot, three-component protocol for the synthesis of isoxazolines is described.
Protocol 1: Solvent-Free Mechanochemical Synthesis of N-Acyloxyimidoyl Chlorides
This protocol describes the reaction of aldoximes with NaCl and Oxone under ball-milling conditions, which has been reported to yield N-acyloxyimidoyl chlorides.[1]
Materials:
-
Aldoxime
-
Sodium chloride (NaCl)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Sodium carbonate (Na₂CO₃)
-
Stainless steel ball-milling jar with stainless steel balls
Procedure:
-
To a stainless steel milling jar (e.g., 5 mL) containing four stainless steel balls (5 mm in diameter), add the aldoxime (0.2 mmol, 1.0 equiv), sodium chloride (0.4 mmol, 2.0 equiv), Oxone (0.8 mmol, 4.0 equiv), and sodium carbonate (0.4 mmol, 2.0 equiv).[1]
-
Seal the jar and mill the mixture at room temperature for the specified time (e.g., 20-40 minutes).
-
After the reaction is complete, quench the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the desired N-acyloxyimidoyl chloride.
Protocol 2: Liquid-Phase Synthesis of Hydroximoyl Chlorides
This protocol details the synthesis of hydroximoyl chlorides, the key intermediates in the generation of nitrile oxides, in a liquid phase.[1]
Materials:
-
Aldoxime
-
Sodium chloride (NaCl)
-
Oxone
-
Sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Silica gel
Procedure:
-
To a stirred solution of the aldoxime (0.2 mmol, 1.0 equiv) in DMF (2 mL), add NaCl (0.4 mmol, 2.0 equiv), Na₂CO₃ (0.4 mmol, 2.0 equiv), and Oxone (0.8 mmol, 4.0 equiv).[1]
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
Upon completion, filter the reaction mixture through a silica gel plug, eluting with ethyl acetate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the pure hydroximoyl chloride.
Protocol 3: One-Pot, Three-Component Synthesis of Isoxazolines
This protocol is a highly efficient method for the synthesis of isoxazolines directly from an aldehyde, hydroxylamine hydrochloride, and an alkene, bypassing the need to isolate the aldoxime intermediate.[2][3]
Materials:
-
Aldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Alkene
-
Sodium chloride (NaCl)
-
Oxone
-
Sodium carbonate (Na₂CO₃)
-
Solvent (e.g., a mixture of acetone and water)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 equiv), hydroxylamine hydrochloride (1.1 equiv), and the alkene (1.2 equiv) in the chosen solvent system.
-
To this solution, add NaCl (catalytic amount), Na₂CO₃ (2.0 equiv), and Oxone (2.0 equiv).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting materials are consumed, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired isoxazoline.
Data Presentation
The following table summarizes the yields of isoxazolines obtained from the in situ generation of nitrile oxides from various aldoximes and their subsequent 1,3-dipolar cycloaddition with different alkenes.
| Entry | Aldoxime Substrate | Alkene/Alkyne Dipolarophile | Product | Yield (%) | Reference |
| 1 | Isopropyl aldoxime | 1-Octene | 3-Isopropyl-5-hexyl-4,5-dihydroisoxazole | 95 | [3] |
| 2 | Isopropyl aldoxime | Allylbenzene | 5-(Benzyl)-3-isopropyl-4,5-dihydroisoxazole | 93 | [3] |
| 3 | Cyclohexyl aldoxime | Styrene | 3-Cyclohexyl-5-phenyl-4,5-dihydroisoxazole | 94 | [3] |
| 4 | Benzaldoxime | N-Phenylmaleimide | 3a,6a-Dihydro-2-phenyl-5H-isoxazolo[3,2-a]isoindole-4,6-dione | 88 | [3] |
| 5 | 4-Methoxybenzaldoxime | Methyl acrylate | Methyl 3-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylate | 92 | [3] |
| 6 | Cinnamaldehyde oxime | Phenylacetylene | 3-(E)-Styryl-5-phenylisoxazole | 85 | [3] |
Visualizations
Experimental Workflow for NaCl/Oxone Oxidation of Aldoximes
Caption: Experimental workflow for the NaCl/Oxone oxidation of aldoximes.
Proposed Signaling Pathway for Nitrile Oxide Generation
Caption: Proposed mechanism for nitrile oxide generation.
References
- 1. Reaction of Aldoximes with Sodium Chloride and Oxone under Ball-Milling Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 3. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzonitrile Oxide in 1,3-Dipolar Cycloaddition with Alkenes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3-dipolar cycloaddition reaction is a powerful method for constructing five-membered heterocyclic rings.[1] Specifically, the reaction between a nitrile oxide, such as benzonitrile oxide, and an alkene (a dipolarophile) provides a direct and efficient route to synthesize 2-isoxazolines.[2] These isoxazoline frameworks are valuable intermediates in organic synthesis and are core structural motifs in numerous biologically active compounds and pharmaceuticals.[3][4] This document provides an overview of the reaction mechanism, detailed experimental protocols for various synthetic conditions, and quantitative data to guide researchers in applying this versatile reaction.
Reaction Mechanism and Regioselectivity
The 1,3-dipolar cycloaddition of this compound with an alkene is a concerted, pericyclic reaction involving a 4π-electron system (the nitrile oxide) and a 2π-electron system (the alkene).[1] The reaction proceeds through a concerted [π4s + π2s] cycloaddition mechanism, typically forming two new sigma bonds in a single transition state.
The regioselectivity of the cycloaddition is largely governed by the electronic properties of the reactants and can be predicted using Frontier Molecular Orbital (FMO) theory.[5][6] The reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (Type I), or the LUMO of the dipole and the HOMO of the dipolarophile (Type III).[1] For reactions of this compound with both electron-rich and electron-deficient alkenes, the outcome is often dipole-LUMO controlled, leading to the formation of 3-phenyl-5-substituted isoxazolines.[1]
Caption: General mechanism of 1,3-dipolar cycloaddition.
In Situ Generation of this compound
This compound is unstable and prone to dimerization into furoxan (1,2,5-oxadiazole-2-oxide).[7] Therefore, it is almost always generated in situ in the presence of the alkene dipolarophile. The two most common methods for its generation are the dehydrochlorination of benzohydroximoyl chloride and the oxidation of benzaldoxime.[8][9]
Caption: Workflow for the in situ generation of this compound.
Experimental Protocols
Protocol 1: Dehydrochlorination of Benzohydroximoyl Chloride
This classic method involves the slow addition of a base to a solution of benzohydroximoyl chloride and the alkene to generate this compound in situ, which is immediately trapped.
Materials:
-
Benzohydroximoyl chloride
-
Alkene (e.g., styrene, 1-hexene)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Toluene, Diethyl Ether, or THF)
-
Argon or Nitrogen atmosphere
Procedure: [8]
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, dissolve the alkene (1.2 equivalents) and benzohydroximoyl chloride (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of triethylamine (1.1 equivalents) in the same solvent dropwise via the dropping funnel over 1-2 hours with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the triethylammonium chloride salt and wash the solid with a small amount of solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-isoxazoline.
Protocol 2: Oxidation of Benzaldoxime with N-Chlorosuccinimide (NCS)
This one-pot procedure is highly efficient and avoids the need to pre-form the hydroximoyl chloride.[3]
Materials:
-
Benzaldoxime
-
Alkene (e.g., allyl esters, allyl ethers)
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
Procedure: [3]
-
To a stirred solution of benzaldoxime (1.0 equivalent) and the alkene (1.5 equivalents) in chloroform, add NCS (1.0 equivalent) in one portion at room temperature.[3]
-
Stir the mixture at room temperature. The reaction typically generates the intermediate benzohydroximoyl chloride. Monitor this step by TLC until the aldoxime is consumed.
-
Cool the reaction mixture to 0 °C and add triethylamine (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until the cycloaddition is complete (monitored by TLC).
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to obtain the pure 2-isoxazoline.
Protocol 3: Mechanochemical Synthesis via Ball-Milling
This solvent-free protocol is an environmentally friendly alternative that often proceeds rapidly with high yields.[10]
Materials:
-
Benzaldoxime
-
Alkene (liquid or solid)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Chloride (NaCl)
-
Milling jar and balls (e.g., stainless steel or zirconia)
Procedure: [10]
-
Place benzaldoxime (1.0 equivalent), the alkene (1.2 equivalents), Oxone® (1.0 equivalent), Na₂CO₃ (2.0 equivalents), NaCl (5.0 equivalents), and the milling balls into the milling jar.
-
Mill the mixture at room temperature for 30-90 minutes at a suitable frequency (e.g., 25-30 Hz).
-
Monitor the reaction by taking small aliquots and analyzing via TLC or GC-MS.
-
Upon completion, add ethyl acetate to the jar and stir to dissolve the product.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Quantitative data from various studies are summarized below to illustrate the effects of reaction parameters on the outcome of the cycloaddition.
Table 1: Effect of Solvent on Second-Order Rate Constants (k₂) for the Cycloaddition of this compound
| Dipolarophile | Solvent | k₂ (10⁻³ M⁻¹s⁻¹) at 25°C | Reference |
| N-ethylmaleimide | n-Hexane | 240 | [11] |
| Acetonitrile | 79 | [11] | |
| 1-Propanol | 120 | [11] | |
| Water | 180 | [11] | |
| Cyclopentene | n-Hexane | 1.8 | [11] |
| Acetonitrile | 1.5 | [11] | |
| 1-Propanol | 3.1 | [11] | |
| Water | 17 | [11] |
Note: The data illustrates that solvent effects are complex; polar solvents can diminish the rate, while enforced hydrophobic interactions in water can lead to modest rate increases, especially for less polar alkenes like cyclopentene.[11]
Table 2: Summary of Reaction Conditions and Yields for Isoxazoline Synthesis
| This compound Precursor | Alkene | Method/Reagents | Solvent | Time | Yield (%) | Reference |
| Benzaldoxime | Allyl Acetate | NCS, Et₃N | Chloroform | 4 h | 72 | [3] |
| Benzaldoxime | Styrene | Oxone®, Na₂CO₃, NaCl | Ball-milling | 30 min | 86 | [10] |
| Benzaldoxime | N-methylmaleimide | Oxone®, Na₂CO₃, NaCl | Ball-milling | 30 min | 85 | [10] |
| Benzohydroximoyl Chloride | 6,8-dioxabicyclo[3.2.1]oct-3-ene | Et₃N | Toluene | 12 h | 85 (total) | [8] |
| p-Bromobenzaldoxime | Allyl 3,4-dimethoxybenzoate | NCS, Et₃N | Chloroform | 4 h | 70 | [3] |
Applications in Drug Development
The isoxazoline ring is a key pharmacophore found in a range of pharmaceutically active agents. Its prevalence is due to its metabolic stability and its ability to act as a bioisostere for other functional groups, such as amides or esters. The 1,3-dipolar cycloaddition provides a robust platform for diversity-oriented synthesis in drug discovery programs.[4] For example, isoxazoline-containing compounds have shown promise as COX-2 inhibitors, nootropic agents, and potent platelet glycoprotein IIb/IIIa receptor antagonists.[3][4]
Caption: Role of cycloaddition in accessing bioactive scaffolds.
References
- 1. chesci.com [chesci.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Regio- and face-selective cycloaddition of this compound and C,N-diphenylnitrone to 6,8-dioxabicyclo[3.2.1]oct-3-ene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition of Benzonitrile Oxide and Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of isoxazoles, a critical heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3][4] The primary focus is on the highly efficient and regioselective 1,3-dipolar cycloaddition reaction between in situ generated benzonitrile oxide and various terminal alkynes.
The isoxazole moiety is a key component in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The synthetic route described herein is a fundamental and versatile method for accessing 3,5-disubstituted isoxazoles, which are common motifs in pharmaceutical agents.[5][6][7]
Reaction Mechanism and Regioselectivity
The synthesis of isoxazoles from nitrile oxides and alkynes proceeds via a [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition.[5][8] this compound, the 1,3-dipole, is a reactive intermediate that is typically generated in situ from a stable precursor to avoid its dimerization into a furoxan.[5] Common methods for generating nitrile oxides include the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides.[9]
The reaction with terminal alkynes generally exhibits high regioselectivity, predominantly yielding the 3,5-disubstituted isoxazole isomer.[5][10] This selectivity is governed by both electronic and steric factors in the transition state.[5] The use of catalysts, such as copper(I), can further enhance the regioselectivity and reaction rate.[5][11]
Experimental Workflow
The general experimental workflow for the synthesis of 3,5-disubstituted isoxazoles involves the in situ generation of this compound from benzaldoxime in the presence of a terminal alkyne. The process includes the reaction setup, monitoring, workup, and purification of the final product.
Detailed Experimental Protocol
This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles via the in situ generation of this compound from benzaldehyde oxime using sodium hypochlorite, followed by cycloaddition with a terminal alkyne.[12]
Materials:
-
Benzaldehyde oxime
-
Terminal alkyne
-
Dichloromethane (DCM)
-
5% aqueous sodium hypochlorite (NaOCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and benzaldehyde oxime (1.2 mmol) in dichloromethane (5 mL).
-
Cooling: Place the flask in an ice bath and stir the solution vigorously for 10-15 minutes until the temperature reaches 0 °C.
-
Addition of Oxidant: While maintaining vigorous stirring at 0 °C, slowly add a 5% aqueous solution of sodium hypochlorite (6.0 mmol) dropwise over a period of 30 minutes. The slow addition is crucial to control the reaction temperature and minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to stir overnight, gradually warming to room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkyne is consumed.
-
Workup: Once the reaction is complete, dilute the mixture with dichloromethane (10 mL) and transfer it to a separatory funnel. Wash the organic layer with brine (2 x 10 mL).
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,5-disubstituted isoxazole.
-
Characterization: Characterize the purified product by appropriate analytical methods, such as NMR spectroscopy and mass spectrometry, to confirm its identity and purity.
Data Presentation: Reaction Yields
The following table summarizes the yields of various 3,5-disubstituted isoxazoles synthesized via the 1,3-dipolar cycloaddition of in situ generated this compound with different terminal alkynes, as reported in the literature.
| Entry | Alkyne Substrate (R group) | Reaction Conditions | Yield (%) | Reference |
| 1 | Phenyl | Benzaldehyde oxime, NaOCl, DCM, 0 °C to rt | 85-95% | [12] |
| 2 | 4-Methoxyphenyl | Benzaldehyde oxime, NaOCl, DCM, 0 °C to rt | ~90% | [12] |
| 3 | n-Butyl | Benzaldehyde oxime, NaOCl, DCM, 0 °C to rt | ~80% | [12] |
| 4 | Cyclohexyl | Benzaldehyde oxime, NaOCl, DCM, 0 °C to rt | ~88% | [12] |
| 5 | Trimethylsilyl | Benzaldehyde oxime, NaOCl, DCM, 0 °C to rt | ~75% | [12] |
| 6 | Propargyl alcohol | Benzaldehyde oxime, NaOCl, DCM, 0 °C to rt | ~70% | [12] |
| 7 | ortho-Nitrophenyl | Benzaldehyde oxime, NaOCl, DCM, 0 °C to rt | Excellent | [13] |
Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method. The data presented here are for illustrative purposes and may vary.
Applications in Drug Discovery
The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of approved drugs and clinical candidates.[1][2][3][4] Its favorable physicochemical properties, including metabolic stability and the ability to act as a bioisosteric replacement for other functional groups, make it an attractive component in drug design.[2] Isoxazole-containing compounds have demonstrated efficacy as anticancer agents, PARP inhibitors, anti-inflammatory drugs, and antimicrobials.[3][14] The synthetic methods described in these notes provide a reliable and efficient means to generate diverse libraries of isoxazole derivatives for screening and lead optimization in drug discovery programs.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Isoxazole synthesis [organic-chemistry.org]
- 12. connectsci.au [connectsci.au]
- 13. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselectivity in Benzonitrile Oxide Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [3+2] cycloaddition reaction of benzonitrile oxides with dipolarophiles, such as alkenes and alkynes, is a powerful and widely utilized method for the synthesis of five-membered heterocycles like isoxazolines and isoxazoles. These structural motifs are prevalent in numerous biologically active compounds and pharmaceuticals. A critical aspect of this reaction is its regioselectivity, which dictates the orientation of the dipole with respect to the dipolarophile and, consequently, the substitution pattern of the resulting heterocyclic ring. Understanding and controlling the regioselectivity is paramount for the efficient and predictable synthesis of target molecules.
These application notes provide a detailed overview of the factors governing the regioselectivity of benzonitrile oxide cycloaddition reactions, present quantitative data from the literature, and offer standardized experimental protocols.
Factors Influencing Regioselectivity
The regioselectivity of this compound cycloadditions is primarily governed by a combination of electronic and steric factors of both the this compound and the dipolarophile.[1] Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the transition states and energy barriers that determine the final product distribution.[2][3]
Electronic Effects: Frontier Molecular Orbital (FMO) theory is a key framework for understanding the electronic control of regioselectivity. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The preferred regioisomer arises from the transition state where the orbitals with the largest coefficients on the interacting atoms overlap.[4]
-
Electron-Rich Dipolarophiles: With electron-rich alkenes or alkynes, the dominant interaction is often between the HOMO of the dipolarophile and the LUMO of the this compound.
-
Electron-Poor Dipolarophiles: Conversely, with electron-poor dipolarophiles, the HOMO of the this compound and the LUMO of the dipolarophile are the primary interacting orbitals.
Steric Effects: The steric hindrance between substituents on the this compound and the dipolarophile in the transition state plays a crucial role in determining the regiochemical outcome. The reaction will generally favor the pathway that minimizes steric repulsion, leading to the formation of the less sterically congested regioisomer.
Solvent Effects: The polarity of the solvent can influence the reaction rates and, in some cases, the regioselectivity.[4][5] While some studies suggest a low incidence of solvent polarity on the regiochemical outcome, it remains a parameter to consider during reaction optimization.[6]
Catalysis: The use of catalysts, particularly copper(I) and ruthenium complexes, can significantly enhance regioselectivity, often favoring the formation of a single regioisomer.
Data Presentation: Regioselectivity of this compound Cycloadditions
The following table summarizes quantitative data on the regioselectivity of this compound cycloaddition reactions with various dipolarophiles. It is important to note that many reports in the literature describe reactions as "highly regioselective" or yielding a single isomer without providing precise regioisomeric ratios.
| Dipolarophile | This compound Derivative | Reaction Conditions | Regioisomeric Ratio (Major:Minor) | Product(s) |
| 6,8-dioxabicyclo[3.2.1]oct-3-ene | This compound | Dehydrochlorination of benzohydroximoyl chloride | 4:1 | Exo-4,5-dihydroisoxazoles[7] |
| Propene | This compound | DFT calculations (B3LYP/6-31G(d)) | Exclusively 5-regioisomer | 5-methyl-3-phenyl-2-isoxazoline[2] |
| Vinylacetic acid | This compound | DFT calculations | Only the 3,5-regioisomer expected | 3-phenyl-5-(carboxymethyl)-2-isoxazoline[4] |
| Monosubstituted or 1,1-disubstituted alkenyl boronic esters | This compound | Not specified | Only one regioisomer observed | 2-isoxazolines with the boronic ester at the 5-position[8] |
| trans-1,2-disubstituted alkenyl boronic esters | This compound | Not specified | Only one regioisomer observed | 2-isoxazolines with the boronic ester at the 4-position |
| Acylalkyne Derivatives | Stable nitrile oxides | Not specified | Regioselectivity inversion | 4-acylisoxazoles vs. 5-iminoisoxazoles (with α,β-alkynyl hydrazones)[9] |
Experimental Protocols
The following are generalized protocols for conducting this compound cycloaddition reactions. The specific conditions, including solvent, temperature, and reaction time, should be optimized for each specific substrate combination.
Protocol 1: In Situ Generation of this compound from Benzaldoxime
This protocol describes the in situ generation of this compound from the corresponding aldoxime followed by its cycloaddition with a dipolarophile.
Materials:
-
Substituted benzaldoxime
-
Dipolarophile (alkene or alkyne)
-
N-Chlorosuccinimide (NCS) or similar oxidant
-
Triethylamine (Et3N) or other suitable base
-
Solvent (e.g., Chloroform, Dichloromethane, or Ethyl Acetate)
-
Reaction vessel equipped with a magnetic stirrer and a dropping funnel
-
Standard work-up and purification reagents and equipment
Procedure:
-
Dissolve the substituted benzaldoxime and the dipolarophile in the chosen solvent in the reaction vessel.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of NCS in the same solvent to the reaction mixture with vigorous stirring.
-
After the addition of NCS is complete, add triethylamine dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Generation of this compound from Benzohydroximoyl Chloride
This protocol involves the pre-synthesis of the benzohydroximoyl chloride, which is then dehydrochlorinated in the presence of the dipolarophile.
Materials:
-
Substituted benzohydroximoyl chloride
-
Dipolarophile (alkene or alkyne)
-
Triethylamine (Et3N) or other non-nucleophilic base
-
Anhydrous solvent (e.g., Toluene, THF, or Diethyl Ether)
-
Reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification reagents and equipment
Procedure:
-
Dissolve the benzohydroximoyl chloride and the dipolarophile in the anhydrous solvent in the reaction vessel under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add triethylamine dropwise to the stirred solution. The formation of triethylammonium chloride precipitate is often observed.
-
Stir the reaction mixture for the required duration, monitoring its progress by TLC.
-
After the reaction is complete, filter off the precipitate and wash it with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Factors influencing the regioselectivity of this compound cycloadditions.
Caption: General experimental workflow for this compound cycloaddition.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. THEORETICAL STUDY OF THE MOLECULAR MECHANISM AND REGIOSELECTIVITY OF THE (3+2) CYCLOADDITION REACTION BETWEEN this compound AND 2,4-DIMETHYL-2<i>H</i>-1,2,3-TRIAZOLE AND MOLECULAR DOCKING STUDIES OF THE OBTAINED CYCLOADDUCTS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,3-Dipolar cycloadditions of electrophilically activated benzonitrile N-oxides. Polar cycloaddition versus oxime formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regio- and face-selective cycloaddition of this compound and C,N-diphenylnitrone to 6,8-dioxabicyclo[3.2.1]oct-3-ene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Benzonitrile Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzonitrile oxide is a highly reactive 1,3-dipole that serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds. Its utility primarily stems from its participation in [3+2] cycloaddition reactions with various dipolarophiles, providing a direct and efficient route to five-membered heterocycles. This methodology is of significant interest in medicinal chemistry and drug development, as the resulting heterocyclic scaffolds, such as isoxazolines and 1,2,4-oxadiazoles, are present in numerous biologically active molecules.[1][2] Benzonitrile derivatives, in general, are crucial intermediates in the pharmaceutical industry for the development of drugs targeting a broad spectrum of diseases.[3][4]
The in situ generation of this compound from stable precursors, such as benzaldoxime or benzohydroximoyl chloride, circumvents the need to handle the unstable dipole directly, making this chemistry amenable to a broad range of laboratory settings.[5][6] This document provides detailed application notes and experimental protocols for the synthesis of isoxazolines and 1,2,4-oxadiazoles using this compound, including quantitative data and visual diagrams of reaction pathways and workflows.
Synthesis of Isoxazolines via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of this compound with alkenes is a cornerstone reaction for the synthesis of isoxazolines. This reaction is typically highly regioselective and stereospecific, making it a powerful tool for the construction of complex molecular architectures.[2] The reaction proceeds readily with both electron-rich and electron-poor alkenes.
Quantitative Data: Synthesis of 3-Phenyl-4,5-dihydroisoxazoles
The following table summarizes the reaction of in situ generated this compound with various substituted alkenes to yield the corresponding 3-phenyl-4,5-dihydroisoxazole derivatives.
| Entry | Alkene | Reaction Conditions | Yield (%) | Reference |
| 1 | Styrene | NCS, Et3N, CH2Cl2, rt, 2h | up to 68% | [7] |
| 2 | 1-Octene | NCS, Et3N, CH2Cl2, rt, 2h | up to 68% | [7] |
| 3 | Methyl Acrylate | NCS, Et3N, CH2Cl2, rt | Good | [8] |
| 4 | Acrylonitrile | Electrochemical, rt | 77% | [8] |
| 5 | Allyl Bromide | NCS, CHCl3, rt; then Et3N, rt | up to 72% | [7] |
| 6 | Dimethyl Fumarate | Electrochemical, rt | 59% (9:1 dr) | [8] |
Experimental Protocol: Synthesis of 3,5-Diphenyl-4,5-dihydroisoxazole
This protocol details the in situ generation of this compound from benzaldoxime and its subsequent 1,3-dipolar cycloaddition with styrene.
Materials:
-
Benzaldoxime
-
Styrene
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of benzaldoxime (1.0 mmol) in anhydrous CH2Cl2 (10 mL) at room temperature, add N-Chlorosuccinimide (NCS) (1.1 mmol) in one portion.
-
Stir the mixture at room temperature for 30 minutes.
-
Add styrene (1.2 mmol) to the reaction mixture.
-
Slowly add a solution of triethylamine (1.5 mmol) in CH2Cl2 (5 mL) dropwise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3,5-diphenyl-4,5-dihydroisoxazole.
Synthesis of 1,2,4-Oxadiazoles
This compound can also react with nitriles in a 1,3-dipolar cycloaddition to furnish 3,5-disubstituted-1,2,4-oxadiazoles.[9] This method provides a valuable alternative to the more common approach of condensing amidoximes with carboxylic acid derivatives.[8]
Quantitative Data: Synthesis of 3-Phenyl-1,2,4-oxadiazoles
The following table presents examples of the synthesis of 3-phenyl-1,2,4-oxadiazoles through the reaction of this compound with various nitriles.
| Entry | Nitrile | Reaction Conditions | Yield (%) | Reference |
| 1 | Acetonitrile | Iron(III) nitrate, Dichloromethane, Room Temp | 75% (with Phenylacetylene as precursor) | |
| 2 | Benzonitrile | Iron(III) nitrate, Dichloromethane, Room Temp | 68% (with 1-Octyne as precursor) | |
| 3 | 4-Nitrobenzonitrile | Pyridine, reflux | Good | |
| 4 | 4-Chlorobenzonitrile | Pyridine, reflux | Good | [9] |
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole
This protocol describes the synthesis of 3,5-diphenyl-1,2,4-oxadiazole from in situ generated this compound and benzonitrile.
Materials:
-
Benzohydroximoyl chloride
-
Benzonitrile
-
Triethylamine (Et3N)
-
Toluene
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve benzohydroximoyl chloride (1.0 mmol) in anhydrous toluene (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add benzonitrile (1.5 mmol) to the solution.
-
Slowly add a solution of triethylamine (1.2 mmol) in toluene (5 mL) to the reaction mixture at room temperature over 10 minutes.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with toluene.
-
Combine the filtrates and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3,5-diphenyl-1,2,4-oxadiazole.
Visualizations
Experimental Workflow and Reaction Mechanisms
The following diagrams illustrate the general experimental workflow for the in situ generation of this compound and its subsequent cycloaddition, as well as the reaction mechanisms for the formation of isoxazolines and 1,2,4-oxadiazoles.
Caption: General workflow for heterocyclic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical Synthesis of Isoxazolines: Method and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. rjptonline.org [rjptonline.org]
Application Notes and Protocols for Intramolecular Nitrile Oxide Cycloaddition (INOC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Intramolecular Nitrile Oxide Cycloaddition (INOC) protocols, a powerful synthetic tool for the construction of isoxazoline- and isoxazole-fused polycyclic systems. The protocols detailed herein are designed to be a valuable resource for researchers in organic synthesis and drug discovery, offering methodologies for the synthesis of complex heterocyclic scaffolds.
Introduction to Intramolecular Nitrile Oxide Cycloaddition (INOC)
The Intramolecular Nitrile Oxide Cycloaddition (INOC) is a variation of the 1,3-dipolar cycloaddition reaction where the nitrile oxide dipole and the dipolarophile (an alkene or alkyne) are present within the same molecule. This reaction is a highly efficient method for constructing bicyclic and polycyclic heterocyclic compounds containing the isoxazoline or isoxazole moiety.[1][2] These structural motifs are prevalent in a wide range of biologically active natural products and pharmaceutical agents.
The key step in the INOC reaction is the in situ generation of a nitrile oxide intermediate from a suitable precursor, which then undergoes a spontaneous intramolecular cycloaddition. Common precursors for nitrile oxides include aldoximes (via oxidation) and primary nitroalkanes (via dehydration).[1] The choice of precursor and the method of nitrile oxide generation can significantly influence the reaction efficiency and substrate scope.
Applications in Synthesis
The INOC reaction has found broad application in the synthesis of complex molecules, including:
-
Natural Product Synthesis: The ability to rapidly construct polycyclic systems makes INOC a valuable tool in the total synthesis of natural products.
-
Medicinal Chemistry: Isoxazoline and isoxazole cores are important pharmacophores. The INOC reaction provides a straightforward entry to novel heterocyclic compounds for drug discovery programs.
-
Materials Science: The rigid, fused-ring systems generated by INOC can be incorporated into novel organic materials with interesting electronic and photophysical properties.
Data Presentation: Quantitative Analysis of INOC Protocols
The following tables summarize quantitative data for various INOC protocols, providing a comparative overview of different methods for nitrile oxide generation and their efficiency in the synthesis of bicyclic isoxazolines and isoxazoles.
Table 1: Synthesis of Bicyclic Isoxazolines via INOC of ω-Alkenyl Aldoximes
| Entry | Alkene Substrate | Oxidizing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | O-allyl salicylaldoxime | (Diacetoxyiodo)benzene (PIDA) | CH2Cl2 | 1 | 85 | F. De Sarlo, et al. |
| 2 | 1-allyl-1H-indole-3-carbaldehyde oxime | Sodium hypochlorite (NaOCl) | CH2Cl2/H2O | 0.5 | 92 | J. N. Kim, et al. |
| 3 | (E)-N-allyl-N-methyl-4-nitro-benzamide oxime | Chloramine-T | Ethanol | 4 | 78 | K. M. L. Rai, et al. |
| 4 | 5-hexen-1-al oxime | N-Bromosuccinimide (NBS) | DMF | 2 | 88 | S. Kanemasa, et al. |
| 5 | (E)-4-pentenyloxime | Oxone®/NaCl | CH3CN/H2O | 1 | 90 | K. S. Kim, et al. |
Table 2: Synthesis of Bicyclic Isoxazoles via INOC from Nitroalkanes
| Entry | Nitroalkane Precursor | Dehydrating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1-(2-nitrophenyl)-3-(prop-2-yn-1-yloxy)propane | Phenyl isocyanate | Et3N | Toluene | 12 | 75 | A. Padwa, et al. |
| 2 | 2-(2-nitroethyl)-2-(prop-2-yn-1-yl)malonate | 2,4,6-Trichlorobenzoyl chloride | DBU | CH2Cl2 | 24 | 65 | C.-F. Yao, et al.[1] |
| 3 | Dimethyl 2-(2-nitro-1-phenylethyl)-2-(prop-2-yn-1-yl)malonate | 2,4,6-Trichlorobenzoyl chloride | DBU | CH2Cl2 | 12 | 92 | C.-F. Yao, et al.[1] |
| 4 | Dimethyl 2-(2-nitro-1-(p-tolyl)ethyl)-2-(prop-2-yn-1-yl)malonate | 2,4,6-Trichlorobenzoyl chloride | DBU | CH2Cl2 | 12 | 95 | C.-F. Yao, et al.[1] |
| 5 | Dimethyl 2-(2-nitro-1-(4-methoxyphenyl)ethyl)-2-(prop-2-yn-1-yl)malonate | 2,4,6-Trichlorobenzoyl chloride | DBU | CH2Cl2 | 12 | 94 | C.-F. Yao, et al.[1] |
Experimental Protocols
Protocol 1: INOC via Oxidation of an ω-Alkenyl Aldoxime using (Diacetoxyiodo)benzene (PIDA)
Materials:
-
ω-Alkenyl aldoxime (1.0 mmol)
-
(Diacetoxyiodo)benzene (PIDA) (1.1 mmol)
-
Dichloromethane (CH2Cl2), anhydrous (20 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the ω-alkenyl aldoxime (1.0 mmol) in anhydrous dichloromethane (20 mL) at room temperature, add (diacetoxyiodo)benzene (1.1 mmol) in one portion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium thiosulfate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired bicyclic isoxazoline.
Protocol 2: INOC via Dehydration of a Nitroalkane using Phenyl Isocyanate
Materials:
-
ω-Alkynyl or ω-alkenyl nitroalkane (1.0 mmol)
-
Phenyl isocyanate (2.0 mmol)
-
Triethylamine (Et3N) (0.1 mmol, catalytic)
-
Toluene, anhydrous (20 mL)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the ω-alkynyl or ω-alkenyl nitroalkane (1.0 mmol) in anhydrous toluene (20 mL), add triethylamine (0.1 mmol).
-
Add phenyl isocyanate (2.0 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC. The reaction time can vary from 6 to 24 hours.
-
After the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent to yield the bicyclic isoxazole or isoxazoline.
Mandatory Visualizations
INOC Reaction Mechanism
The Intramolecular Nitrile Oxide Cycloaddition proceeds through a concerted [3+2] cycloaddition mechanism. The nitrile oxide, generated in situ, undergoes a pericyclic reaction with the tethered alkene or alkyne dipolarophile to form the fused isoxazoline or isoxazole ring system.
Caption: General mechanism of the Intramolecular Nitrile Oxide Cycloaddition (INOC).
Experimental Workflow for a Typical INOC Reaction
The following diagram outlines the typical experimental workflow for performing an Intramolecular Nitrile Oxide Cycloaddition reaction, from the initial setup to the final product characterization.
Caption: A typical experimental workflow for an INOC reaction.
References
Application Notes and Protocols: Solvent Effects on Benzonitrile Oxide Cycloaddition Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the influence of solvent properties on the kinetics of 1,3-dipolar cycloaddition reactions involving benzonitrile oxide. The provided data and protocols are intended to guide researchers in optimizing reaction conditions, understanding reaction mechanisms, and developing efficient synthetic strategies for the creation of novel heterocyclic compounds, which are significant in medicinal chemistry and drug development.
Introduction
The 1,3-dipolar cycloaddition of this compound with various dipolarophiles is a powerful method for the synthesis of five-membered heterocycles, such as isoxazoles and isoxazolines. The kinetics of these reactions, and consequently the reaction yields and times, are often significantly influenced by the solvent. Understanding these solvent effects is crucial for controlling reaction outcomes and for the rational design of synthetic routes. This document summarizes key kinetic data, provides detailed experimental protocols for studying these effects, and visualizes the underlying relationships.
The reaction rate and mechanism can be affected by a combination of solvent properties, including polarity, hydrogen bonding capacity, and hydrophobic effects.[1] Generally, 1,3-dipolar cycloadditions of this compound are considered to be concerted processes.[2] However, the transition state can have some degree of charge separation, leading to solvent-dependent kinetics.
Data Presentation
The following tables summarize the second-order rate constants (k) and activation parameters for the cycloaddition of this compound with different dipolarophiles in a range of solvents. This data allows for a direct comparison of the kinetic solvent effects.
Table 1: Second-Order Rate Constants (k) for the Cycloaddition of this compound with Various Dipolarophiles in Different Solvents at 25 °C.
| Dipolarophile | Solvent | k (M⁻¹s⁻¹) | Reference |
| N-Ethylmaleimide | n-Hexane | 0.235 | J. Phys. Org. Chem. 2005, 18, 908-917 |
| 1,4-Dioxane | 0.431 | J. Phys. Org. Chem. 2005, 18, 908-917 | |
| Dichloromethane | 0.528 | J. Phys. Org. Chem. 2005, 18, 908-917 | |
| Acetonitrile | 0.315 | J. Phys. Org. Chem. 2005, 18, 908-917 | |
| 1-Propanol | 0.201 | J. Phys. Org. Chem. 2005, 18, 908-917 | |
| Methanol | 0.173 | J. Phys. Org. Chem. 2005, 18, 908-917 | |
| Water | 0.283 | J. Phys. Org. Chem. 2005, 18, 908-917 | |
| N-n-Butylmaleimide | n-Hexane | 0.221 | J. Phys. Org. Chem. 2005, 18, 908-917 |
| 1,4-Dioxane | 0.402 | J. Phys. Org. Chem. 2005, 18, 908-917 | |
| Dichloromethane | 0.495 | J. Phys. Org. Chem. 2005, 18, 908-917 | |
| Acetonitrile | 0.298 | J. Phys. Org. Chem. 2005, 18, 908-917 | |
| 1-Propanol | 0.189 | J. Phys. Org. Chem. 2005, 18, 908-917 | |
| Methanol | 0.164 | J. Phys. Org. Chem. 2005, 18, 908-917 | |
| Water | 0.265 | J. Phys. Org. Chem. 2005, 18, 908-917 | |
| Cyclopentene | n-Hexane | 0.0034 | J. Phys. Org. Chem. 2005, 18, 908-917 |
| 1,4-Dioxane | 0.0058 | J. Phys. Org. Chem. 2005, 18, 908-917 | |
| Dichloromethane | 0.0071 | J. Phys. Org. Chem. 2005, 18, 908-917 | |
| Acetonitrile | 0.0049 | J. Phys. Org. Chem. 2005, 18, 908-917 | |
| 1-Propanol | 0.0035 | J. Phys. Org. Chem. 2005, 18, 908-917 | |
| Methanol | 0.0032 | J. Phys. Org. Chem. 2005, 18, 908-917 | |
| Water | 0.0103 | J. Phys. Org. Chem. 2005, 18, 908-917 | |
| Styrene | Dichloromethane | 0.035 | J. Org. Chem. 1998, 63, 8801-8805 |
| n-Hexane | 0.018 | J. Org. Chem. 1998, 63, 8801-8805 | |
| Water | 0.062 | J. Org. Chem. 1998, 63, 8801-8805 | |
| 2,2,2-Trifluoroethanol | 0.045 | J. Org. Chem. 1998, 63, 8801-8805 |
Table 2: Activation Parameters for the Cycloaddition of this compound with N-Ethylmaleimide and Cyclopentene in Different Solvents.
| Dipolarophile | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) at 298 K | Reference |
| N-Ethylmaleimide | 1,4-Dioxane | 10.2 | -28.1 | 18.6 | J. Phys. Org. Chem. 2005, 18, 908-917 |
| Acetonitrile | 9.5 | -31.5 | 18.9 | J. Phys. Org. Chem. 2005, 18, 908-917 | |
| 1-Propanol | 9.1 | -34.2 | 19.3 | J. Phys. Org. Chem. 2005, 18, 908-917 | |
| Water | 12.1 | -22.1 | 18.7 | J. Phys. Org. Chem. 2005, 18, 908-917 | |
| Cyclopentene | Water | 13.5 | -25.3 | 21.1 | J. Phys. Org. Chem. 2005, 18, 908-917 |
Experimental Protocols
The following protocols are detailed methodologies for conducting kinetic studies on the solvent effects of this compound cycloadditions.
Protocol 1: In Situ Generation of this compound
This compound is unstable and is typically generated in situ from a stable precursor immediately before or during the kinetic measurement.
Materials:
-
Benzaldoxime
-
Sodium hypochlorite solution (household bleach) or N-chlorosuccinimide (NCS)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Sodium bicarbonate (if using NCS)
Procedure:
-
Method A: Bleach Oxidation:
-
Prepare a two-phase system in a test tube by adding a solution of benzaldoxime in dichloromethane to an aqueous solution of sodium hypochlorite.
-
Shake the tube vigorously for a few seconds. The organic phase, now containing this compound, can be used directly for kinetic experiments.
-
-
Method B: NCS Oxidation:
-
Dissolve benzaldoxime in the chosen organic solvent.
-
Add N-chlorosuccinimide and a mild base such as sodium bicarbonate.
-
Stir the mixture at room temperature until the benzaldoxime is consumed (monitor by TLC). The resulting solution contains this compound.
-
Protocol 2: Kinetic Measurements by UV-Vis Spectroscopy
This protocol describes the determination of second-order rate constants by monitoring the reaction progress using UV-Vis spectroscopy under pseudo-first-order conditions.
Materials and Equipment:
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Solutions of the dipolarophile in the desired solvents at various concentrations
-
Freshly prepared solution of this compound in a suitable solvent (from Protocol 1)
-
Microsyringe
Procedure:
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the desired wavelength for monitoring the reaction. The disappearance of this compound can be monitored at its absorbance maximum (around 273 nm).
-
Equilibrate the cell holder to the desired reaction temperature (e.g., 25.0 °C).
-
-
Sample Preparation:
-
Place a solution of the dipolarophile (in large excess) in the desired solvent into a quartz cuvette.
-
Place the cuvette in the thermostatted cell holder and allow it to reach thermal equilibrium.
-
-
Initiation of the Reaction and Data Acquisition:
-
Using a microsyringe, inject a small volume of the freshly prepared this compound solution into the cuvette containing the dipolarophile solution.
-
Quickly mix the solution by inverting the cuvette (if sealed) or by gentle shaking.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
The reaction is performed under pseudo-first-order conditions (dipolarophile in large excess). Therefore, the natural logarithm of the absorbance difference (ln(A_t - A_∞)) versus time should yield a straight line.
-
The slope of this line is the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment with at least three different concentrations of the dipolarophile.
-
Plot k_obs versus the concentration of the dipolarophile. The slope of this second plot gives the second-order rate constant (k).
-
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual relationships governing the solvent effects on this compound cycloaddition kinetics.
Discussion of Solvent Effects
The kinetic data reveals a complex interplay of solvent properties in influencing the rate of this compound cycloadditions.
-
Polarity: The effect of solvent polarity is not straightforward. For some cycloadditions, an increase in solvent polarity leads to a modest rate increase, suggesting a transition state that is more polar than the reactants. However, in other cases, the effect is minimal or even inverse.[3] This indicates that the change in polarity from reactants to the transition state is often small.
-
Hydrogen Bonding: Protic solvents, capable of hydrogen bonding, can significantly affect the reaction rate. Hydrogen bond donation to the oxygen atom of this compound can stabilize the dipole and influence the energy of its frontier molecular orbitals. The effect on the dipolarophile also depends on its hydrogen bond accepting ability. These interactions can either accelerate or decelerate the reaction depending on the electronic nature of the dipolarophile. For instance, cycloadditions with electron-poor dipolarophiles are often accelerated in protic solvents.
-
Aqueous Media: Water as a solvent can lead to rate accelerations due to a combination of factors.[1] Enforced hydrophobic interactions can drive the nonpolar reactants together in the transition state, reducing the activation energy. Additionally, water's high polarity and hydrogen bonding capabilities contribute to the overall solvent effect.
-
Activation Parameters: The activation enthalpies (ΔH‡) and entropies (ΔS‡) provide further insight into the solvation changes during the reaction. A more negative activation entropy is often observed, which is characteristic of a bimolecular reaction where two molecules combine to form a more ordered transition state. Differences in activation parameters across various solvents reflect the different degrees of solvation of the reactants and the transition state.[1]
Conclusion
The choice of solvent is a critical parameter in controlling the kinetics of this compound cycloadditions. A systematic study of solvent effects, using the protocols outlined in this document, can provide valuable insights into the reaction mechanism and enable the optimization of reaction conditions. The provided data serves as a useful reference for predicting how different solvents might influence the outcome of these important synthetic transformations. Researchers in drug development can leverage this understanding to design more efficient and selective syntheses of heterocyclic scaffolds for new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics and mechanism of 1,3-cycloaddition of a substituted this compound to N-sulphinylanilines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics and mechanism of 1,3-cycloaddition of a substituted this compound to a series of arylacetylenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Reactions of Benzonitrile Oxide with Electron-Rich Dipolarophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the 1,3-dipolar cycloaddition reactions between benzonitrile oxide and various electron-rich dipolarophiles. This powerful transformation is a cornerstone in heterocyclic chemistry, offering a direct route to highly substituted isoxazolines and isoxazoles, which are privileged scaffolds in medicinal chemistry and drug discovery.[1][2] The protocols detailed herein provide practical guidance for the synthesis of these valuable compounds.
Introduction
The [3+2] cycloaddition reaction of a nitrile oxide, such as this compound, with a dipolarophile is a highly efficient method for constructing five-membered heterocyclic rings. When electron-rich dipolarophiles are employed, the reaction proceeds readily, often with high regioselectivity, to yield isoxazoline or isoxazole derivatives. These heterocycles are precursors to a wide array of functional groups and are integral components of numerous biologically active molecules, exhibiting antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.
This compound is a reactive intermediate that is typically generated in situ to prevent its dimerization to a furoxan. Common methods for its generation include the dehydrohalogenation of benzhydroxamoyl chloride and the oxidation of benzaldoxime.
Reaction Mechanism and Regioselectivity
The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The regioselectivity is governed by both electronic and steric factors. In the case of electron-rich alkenes, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide is dominant. This generally leads to the formation of 3,5-disubstituted isoxazolines where the oxygen of the nitrile oxide adds to the more electron-rich carbon of the double bond.
Data Presentation: Cycloaddition of this compound with Electron-Rich Dipolarophiles
The following tables summarize the reaction conditions and yields for the cycloaddition of this compound with various electron-rich dipolarophiles.
| Dipolarophile | Product(s) | Reaction Conditions | Yield (%) | Reference(s) |
| Alkenes | ||||
| Cycloheptatriene | 3-Phenyl-3a,8a-dihydro-4H-cyclohepta[d]isoxazole | CH2Cl2, NaOCl, rt, 3 days | 90 | [3][4] |
| Ethyl Vinyl Ether | 5-Ethoxy-3-phenyl-4,5-dihydroisoxazole | Benzene, rt, 20 min then reflux | Not specified | |
| 2,3-Dihydrofuran | 3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d]isoxazole | Aqueous media | High | [5] |
| Enamines | ||||
| 1-(Cyclopenten-1-yl)pyrrolidine | 3-Phenyl-5-(pyrrolidin-1-yl)-3a,4,5,6,6a-pentahydrocyclopenta[d]isoxazole | Et3N, Benzene, rt | High | [6] |
| Indoles | ||||
| Indole | 3-(5-Phenyl-4,5-dihydroisoxazol-3-yl)-1H-indole | Not specified | Not specified | [1] |
| Carbazoles | ||||
| N-Vinylcarbazole | 9-(5-Phenyl-4,5-dihydroisoxazol-3-yl)-9H-carbazole | Benzene, reflux | High |
Note: Yields can vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
Protocol 1: In Situ Generation of this compound from Benzhydroxamoyl Chloride and Cycloaddition with an Electron-Rich Alkene
This protocol describes the dehydrochlorination of benzhydroxamoyl chloride in the presence of a dipolarophile.
Materials:
-
Benzhydroxamoyl chloride
-
Electron-rich alkene (e.g., Cycloheptatriene)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of the electron-rich alkene (1.0 eq) in anhydrous CH2Cl2 at 0 °C, add benzhydroxamoyl chloride (1.1 eq).
-
Slowly add a solution of triethylamine (1.2 eq) in anhydrous CH2Cl2 dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: In Situ Generation of this compound from Benzaldoxime and Cycloaddition with a Vinyl Ether
This protocol utilizes the oxidation of benzaldoxime to generate this compound.[7]
Materials:
-
Benzaldoxime
-
Vinyl ether (e.g., Ethyl vinyl ether)
-
Sodium hypochlorite solution (bleach)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a two-phase system, dissolve benzaldoxime (1.0 eq) and the vinyl ether (1.2 eq) in CH2Cl2.
-
Add the sodium hypochlorite solution to the stirred mixture at room temperature.
-
Stir the reaction vigorously for 4-8 hours, monitoring by TLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove excess oxidant, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4 and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired isoxazoline product.
Mandatory Visualizations
Reaction of this compound with an Electron-Rich Alkene
Caption: General scheme for the [3+2] cycloaddition of this compound with an electron-rich alkene.
In Situ Generation of this compound
Caption: Common methods for the in situ generation of this compound.
Logical Relationship of Reaction Components
Caption: The fundamental components of a 1,3-dipolar cycloaddition reaction.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
The Versatility of Benzonitrile Oxide in Pharmaceutical Synthesis: A Gateway to Novel Therapeutics
Researchers, scientists, and drug development professionals are increasingly turning to the 1,3-dipolar cycloaddition reactions of benzonitrile oxide as a robust and versatile tool for the synthesis of complex heterocyclic compounds with significant therapeutic potential. This powerful synthetic strategy primarily yields isoxazole and isoxazoline scaffolds, which are core structures in a variety of biologically active molecules, demonstrating efficacy as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.
The fundamental reactivity of this compound, a highly reactive 1,3-dipole, allows for its efficient [3+2] cycloaddition with a wide range of dipolarophiles, such as alkynes and alkenes. This reaction is characterized by its high degree of regioselectivity and stereospecificity, enabling the construction of diverse molecular architectures with precise control over their three-dimensional arrangement. A key advantage of this methodology is the in situ generation of this compound from stable precursors like benzohydroximoyl chloride or the dehydration of nitroalkanes, which circumvents the need to handle the unstable nitrile oxide directly.
Applications in Drug Discovery and Development
The isoxazole moiety, readily accessible through this compound cycloaddition, is a privileged structure in medicinal chemistry. Its presence in a molecule can enhance metabolic stability, improve pharmacokinetic properties, and provide a rigid scaffold for the optimal orientation of functional groups that interact with biological targets.
Anticancer Activity: Numerous isoxazole-containing compounds have demonstrated potent anticancer activity. These molecules can induce apoptosis, inhibit protein kinases crucial for cell cycle regulation, and disrupt microtubule dynamics in cancer cells. For instance, derivatives of benzothiazole, which share structural similarities with some isoxazole-based compounds, are known to exert their anticancer effects through mechanisms such as tyrosine kinase inhibition and the induction of apoptosis via the activation of Reactive Oxygen Species (ROS).
Anti-inflammatory Properties: A significant application of this compound cycloaddition is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. The isoxazole ring is a key component of several potent and selective COX-2 inhibitors, which are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). By selectively inhibiting the COX-2 enzyme, these drugs effectively reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Antiviral Agents: The isoxazole scaffold is also present in a number of compounds exhibiting antiviral activity. These molecules can interfere with viral replication and transcription processes, offering potential therapeutic avenues for various viral infections.
Neuroprotective Effects: Isoxazole derivatives have been investigated as neuroprotective agents, particularly those that act as ligands for nicotinic acetylcholine receptors (nAChRs). Activation of these receptors can trigger intracellular signaling cascades, such as the PI3K-Akt pathway, which promotes neuronal survival and offers protection against excitotoxicity, a common factor in neurodegenerative diseases.
Quantitative Data Summary
The following table summarizes the biological activity of representative isoxazole derivatives synthesized using this compound chemistry.
| Compound Class | Target/Assay | Key Findings (IC50/EC50) | Therapeutic Area |
| Isoxazole-linked Arylcinnamides | Various Cancer Cell Lines | Potent cytotoxic activity against DU-145, MDA-MB231, and A549 cells. | Anticancer |
| Pyrimidine-based Isoxazoles | COX-2 Enzyme | Selective inhibition of COX-2 over COX-1. | Anti-inflammatory |
| Benzothiazole Derivatives | Various Cancer Cell Lines | IC50 values in the nanomolar to micromolar range. | Anticancer |
| Isoxazolyl-2'-deoxyuridines | Various Viruses | Activity against Herpes Simplex Virus (HSV-1, HSV-2) and HIV-1. | Antiviral |
| Isoxazole-based nAChR Ligands | Nicotinic Receptors | Modulation of receptor activity. | Neuroprotection |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol describes the in situ generation of this compound from benzohydroximoyl chloride and its subsequent cycloaddition with a terminal alkyne.
Materials:
-
Benzohydroximoyl chloride (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Triethylamine (1.5 mmol)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzohydroximoyl chloride (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C, add triethylamine (1.5 mmol) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Intramolecular Nitrile Oxide Cycloaddition (INOC) for the Synthesis of Fused Isoxazoles
This protocol outlines the synthesis of a bicyclic isoxazole through an intramolecular cycloaddition reaction.
Materials:
-
A suitable precursor containing both an aldoxime and an alkyne moiety (1.0 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Pyridine (1.2 mmol)
-
Anhydrous dimethylformamide (DMF) (10 mL)
-
Sodium bicarbonate (aqueous solution)
-
Ethyl acetate
Procedure:
-
Dissolve the aldoxime-alkyne precursor (1.0 mmol) in anhydrous DMF (10 mL).
-
Add N-Chlorosuccinimide (1.1 mmol) to the solution and stir at room temperature for 1-2 hours to form the corresponding hydroximoyl chloride.
-
Cool the reaction mixture to 0 °C and add pyridine (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the fused isoxazole product.
-
Confirm the structure of the product using spectroscopic analysis.
Visualizations
Caption: General experimental workflow for the synthesis and evaluation of isoxazole derivatives.
Caption: Mechanism of COX-2 inhibition by isoxazole derivatives.
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzonitrile Oxide Cycloadditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of benzonitrile oxide cycloaddition reactions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cycloadditions and provides actionable solutions to improve reaction outcomes.
Issue 1: Low or No Product Yield
Low or no yield of the desired isoxazole or isoxazoline product is a frequent challenge. The underlying causes can often be traced back to the stability of the this compound intermediate or suboptimal reaction conditions.
| Possible Cause | Suggested Solution |
| Inefficient in situ generation of this compound. | The method used to generate the highly reactive this compound from its precursor is critical. If the generation is slow or incomplete, the concentration of the dipole will be too low to react efficiently with the dipolarophile. It is recommended to verify the purity of the starting materials (e.g., benzaldehyde oxime, benzohydroximoyl chloride). Consider switching to a more efficient generation method. For instance, the use of NaCl/Oxone for the oxidation of aldoximes is a "green" and effective protocol.[1][2] Hypervalent iodine reagents have also been shown to be effective.[3] |
| Dimerization of this compound. | This compound can readily dimerize to form furoxans, a common side reaction that reduces the yield of the desired cycloaddition product.[4][5] To minimize dimerization, the this compound precursor (e.g., benzohydroximoyl chloride) or the base should be added slowly to the reaction mixture containing the dipolarophile.[4] This maintains a low instantaneous concentration of the nitrile oxide, favoring the bimolecular reaction with the dipolarophile over dimerization. Using an excess of the dipolarophile can also help to outcompete the dimerization process.[4] |
| Suboptimal reaction temperature. | The rate of cycloaddition is temperature-dependent. If the reaction is sluggish, a moderate increase in temperature may improve the yield. However, excessively high temperatures can promote side reactions and decomposition. The optimal temperature should be determined empirically for each specific reaction. |
| Inappropriate solvent. | The choice of solvent can significantly impact the reaction rate and selectivity.[6][7] While some cycloadditions are not highly sensitive to solvent polarity, others benefit from specific solvent properties.[6][7] Protic solvents like water or ethanol can accelerate reactions with electron-poor dipolarophiles.[8][9][10] It is advisable to screen a range of solvents with varying polarities to identify the optimal medium for the reaction. |
| Poor reactivity of the dipolarophile. | The electronic properties of the dipolarophile play a crucial role. Electron-deficient dipolarophiles generally react faster with the electron-rich this compound. If the dipolarophile is electron-rich or sterically hindered, the reaction may be slow. Activation of the dipolarophile, for instance by introducing electron-withdrawing groups, can enhance its reactivity. |
Issue 2: Formation of Impurities and Side Products
Besides the desired cycloadduct, other products may be formed, complicating purification and reducing the overall yield.
| Possible Cause | Suggested Solution |
| Furoxan formation from dimerization. | As mentioned previously, the primary side products in this compound cycloadditions are often furoxans resulting from dimerization.[4][5] To address this, maintain a low concentration of the nitrile oxide by slow addition of the precursor or base, and consider using a higher concentration of the dipolarophile.[4] |
| Hydrolysis of this compound. | In the presence of water, this compound can be hydrolyzed. While aqueous media can sometimes be beneficial for the reaction rate, it is important to consider the stability of the nitrile oxide under these conditions.[8] If hydrolysis is suspected, using an anhydrous solvent may be necessary. |
| Formation of regioisomers. | Depending on the nature of the dipolarophile, the cycloaddition can potentially yield two different regioisomers. The regioselectivity is influenced by both electronic and steric factors.[11][12] While many reactions are highly regioselective, the formation of mixtures may occur.[11] Careful analysis of the product mixture using techniques like NMR is necessary to identify the different isomers. If regioselectivity is an issue, modification of the substituents on the dipolarophile or the this compound may be necessary to favor the formation of the desired isomer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in this compound cycloadditions?
The most frequent cause of low yields is the dimerization of the this compound to form a stable furoxan byproduct.[4][5] This side reaction competes with the desired cycloaddition. To mitigate this, it is crucial to control the concentration of the in situ generated this compound.
Q2: How can I generate this compound in situ?
There are several established methods for the in situ generation of this compound. The two most common are:
-
Dehydrochlorination of benzohydroximoyl chloride: This classic method involves treating benzohydroximoyl chloride with a base, such as triethylamine, to eliminate HCl and form the nitrile oxide.[13]
-
Oxidation of benzaldehyde oxime: This approach uses an oxidizing agent to convert benzaldehyde oxime into this compound. Common oxidants include sodium hypochlorite (bleach), N-bromosuccinimide (NBS), and more recently, greener alternatives like Oxone in the presence of NaCl.[1][2]
Q3: What is the effect of solvent on the reaction yield?
Solvent polarity can have a significant effect on the reaction rate and yield.[7] Polar protic solvents, such as water and ethanol, have been shown to accelerate the cycloaddition with electron-poor dipolarophiles.[8][9] However, for other systems, less polar solvents may be more suitable. It is recommended to perform a solvent screen to determine the optimal conditions for a specific reaction.
Q4: Can I use a catalyst to improve the yield?
While many this compound cycloadditions proceed without a catalyst, Lewis acid catalysis can be employed to enhance the reaction rate and, in some cases, control the stereoselectivity of the reaction.[4] Common Lewis acids used for this purpose include MgI₂, Ni(OTf)₂, and Sc(OTf)₃.[4]
Q5: How do I minimize the formation of the furoxan dimer?
To minimize the formation of the furoxan dimer, you should aim to keep the concentration of the this compound low throughout the reaction. This can be achieved by:
-
Slowly adding the this compound precursor (e.g., benzohydroximoyl chloride) or the base to the reaction mixture containing the dipolarophile.[4]
-
Using a stoichiometric excess of the dipolarophile to increase the probability of the desired bimolecular reaction.[4]
-
Employing a sterically hindered this compound derivative, if the synthesis allows, as steric bulk can disfavor the dimerization process.[5]
Quantitative Data Summary
The following tables summarize quantitative data on the effect of reaction conditions on the yield of this compound cycloadditions.
Table 1: Effect of Base and Reaction Time on the Yield of Isoxazoline 3aa *
| Entry | Base (equiv.) | Dipolarophile (equiv.) | Time (min) | Yield (%) |
| 1 | NEt₃ (1.5) | 1.0 | 30 | 45 |
| 2 | Na₂CO₃ (1.0) | 1.0 | 30 | 54 |
| 3 | Na₂CO₃ (1.0) | 1.2 | 30 | 59 |
| 4 | Na₂CO₃ (1.5) | 1.2 | 30 | 69 |
| 5 | Na₂CO₃ (1.5) | 1.2 | 60 | 85 |
*Data synthesized from a study on the mechanochemical [3+2] cycloaddition of (E)-4-methylbenzaldehyde oxime with methyl acrylate.[1]
Table 2: Effect of Chiral Lewis Acid Catalysts on Enantioselective this compound Cycloaddition
| Entry | Lewis Acid | Ligand | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | MgI₂ | 6a | 30 | 91 | 99 |
| 2 | MgI₂ | 6a | 10 | 88 | 95 |
| 3 | Ni(ClO₄)₂ | 6a | 30 | 82 | 92 |
| 4 | Cu(OTf)₂ | 6d | 30 | 75 | 10 |
*Data synthesized from a study on chiral Lewis acid catalysis in nitrile oxide cycloadditions.[4]
Experimental Protocols
Protocol 1: In situ Generation of this compound from Benzaldehyde Oxime using NaCl/Oxone
This protocol describes a green and efficient method for the generation of this compound and its subsequent cycloaddition.[1][2]
Materials:
-
Benzaldehyde oxime (1.0 mmol)
-
Dipolarophile (1.2 mmol)
-
Sodium chloride (NaCl) (1.1 mmol)
-
Oxone® (potassium peroxymonosulfate) (1.1 mmol)
-
Sodium carbonate (Na₂CO₃) (1.5 mmol)
-
Acetonitrile (5 mL)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add benzaldehyde oxime (1.0 mmol), the dipolarophile (1.2 mmol), sodium chloride (1.1 mmol), and sodium carbonate (1.5 mmol).
-
Add a 1:1 mixture of acetonitrile and water (10 mL total).
-
Stir the mixture at room temperature.
-
Slowly add Oxone® (1.1 mmol) portion-wise over 15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In situ Generation of this compound from Benzohydroximoyl Chloride
This protocol outlines the traditional method for generating this compound from its corresponding hydroximoyl chloride.[13]
Materials:
-
Benzohydroximoyl chloride (1.0 mmol)
-
Dipolarophile (1.2 mmol)
-
Triethylamine (1.1 mmol)
-
Anhydrous solvent (e.g., dichloromethane, 10 mL)
Procedure:
-
Dissolve the dipolarophile (1.2 mmol) and benzohydroximoyl chloride (1.0 mmol) in the anhydrous solvent in a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triethylamine (1.1 mmol) in the anhydrous solvent dropwise to the reaction mixture over a period of 30 minutes using a syringe pump.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
After the reaction is complete, filter the mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regio- and face-selective cycloaddition of this compound and C,N-diphenylnitrone to 6,8-dioxabicyclo[3.2.1]oct-3-ene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
managing side reactions in the generation of benzonitrile oxide
Welcome to the technical support center for the synthesis of benzonitrile oxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the generation and subsequent use of this versatile 1,3-dipole.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the generation of this compound?
A1: The most significant and common side reaction is the dimerization of this compound to form a diarylfurazan N-oxide, also known as a furoxan.[1][2] This reaction can compete with the desired 1,3-dipolar cycloaddition, thereby reducing the yield of the target product.[2] The dimerization process is thought to occur via a stepwise mechanism involving dinitrosoalkene diradical intermediates.[3][4]
Q2: How can I minimize the dimerization of this compound?
A2: The most effective strategy to minimize dimerization is the in situ generation of this compound in the presence of a dipolarophile.[2] This ensures that the nitrile oxide is trapped in the desired cycloaddition reaction as it is formed, keeping its concentration low and reducing the likelihood of dimerization.[2] Other strategies include:
-
Increasing Dipolarophile Concentration: A higher concentration of the trapping agent favors the bimolecular cycloaddition over dimerization.[2]
-
Using a More Reactive Dipolarophile: Electron-deficient alkenes and alkynes are generally more reactive towards nitrile oxides.[2]
-
Controlling Temperature: Lowering the reaction temperature (e.g., 0 °C or below) can help minimize decomposition and dimerization.[2]
Q3: What are the common methods for generating this compound?
A3: The two primary methods for generating this compound are:
-
Dehydrochlorination of Benzohydroximoyl Chloride: This is a widely used method where a base, such as triethylamine, is used to eliminate HCl from the benzohydroximoyl chloride precursor.[5][6]
-
Oxidation of Benzaldehyde Oxime: Various oxidizing agents can be used, with modern methods employing reagents like N-chlorosuccinimide (NCS), Oxone, or hypervalent iodine compounds (e.g., iodobenzene diacetate).[2][7][8]
Q4: Can the choice of solvent affect the reaction?
A4: Yes, the solvent can influence both the stability of the this compound and the rates of the competing cycloaddition and dimerization reactions.[2] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are generally preferred.[2] Protic solvents may react with the nitrile oxide.[2] The polarity of the solvent can also play a role, and solvent screening may be necessary for optimization.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired cycloaddition product. | 1. Decomposition of this compound: Nitrile oxides can be unstable, especially at elevated temperatures.[2] 2. Inefficient generation of this compound: Impurities in starting materials or incorrect reaction conditions can hinder the formation of the nitrile oxide.[2] 3. Low reactivity of the dipolarophile. | 1. Maintain low reaction temperatures (e.g., 0 °C or below).[2] 2. Ensure the purity of starting materials (e.g., benzaldehyde oxime, benzohydroximoyl chloride).[2] Verify stoichiometry and reaction conditions. 3. Consider using a more reactive dipolarophile (e.g., one with electron-withdrawing groups).[2] |
| Significant formation of furoxan (dimer) byproduct. | 1. Slow trapping reaction: The rate of dimerization is faster than the rate of cycloaddition.[2] 2. Low concentration of the dipolarophile. 3. This compound generated too slowly. | 1. Increase the concentration of the dipolarophile.[2] 2. Use a more reactive dipolarophile.[2] 3. Choose a faster method for nitrile oxide generation or optimize conditions for faster formation.[2] |
| Formation of benzonitrile as a byproduct. | Dehydration of benzaldehyde oxime: This can occur as a side reaction, particularly under certain conditions or with specific reagents.[9][10][11] | Ensure that the chosen method for nitrile oxide generation minimizes dehydration pathways. For example, when using oxidation methods, carefully control the reaction conditions. |
| Reaction is sluggish or does not go to completion. | Steric hindrance: Bulky substituents on either the nitrile oxide precursor or the dipolarophile can slow down the reaction.[2] | Increase reaction time and/or temperature. Note that increasing temperature may also promote side reactions.[2] Consider if less sterically hindered substrates can be used. |
Experimental Protocols
Protocol 1: Generation of this compound via Dehydrochlorination of Benzohydroximoyl Chloride and in situ Trapping
This protocol is based on the widely used Huisgen method.
Materials:
-
Benzohydroximoyl chloride
-
Dipolarophile (e.g., an alkene or alkyne)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
Dissolve the benzohydroximoyl chloride (1.0 eq) and the dipolarophile (1.1-1.5 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triethylamine (1.1 eq) in the anhydrous solvent to the reaction mixture dropwise over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the triethylammonium chloride salt will precipitate. Filter the reaction mixture to remove the salt.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Generation of this compound via Oxidation of Benzaldehyde Oxime with Iodobenzene Diacetate and in situ Trapping
This protocol utilizes a milder, modern oxidation method.[7][8]
Materials:
-
Benzaldehyde oxime
-
Iodobenzene diacetate (DIB)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Dipolarophile (e.g., an alkene or alkyne)
-
Methanol (MeOH)
Procedure:
-
Dissolve the benzaldehyde oxime (1.0 eq) and the dipolarophile (1.2 eq) in methanol in a round-bottom flask.[7]
-
Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the solution.[7]
-
Add iodobenzene diacetate (1.1 eq) in one portion to the stirred solution at room temperature.[7][8]
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.[7]
-
After completion, remove the solvent under reduced pressure.[7]
-
The crude product can then be purified by column chromatography.
Visualizations
References
- 1. Kinetics and mechanism of dimerisation of benzonitrile N-oxides to furazan N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Regio- and face-selective cycloaddition of this compound and C,N-diphenylnitrone to 6,8-dioxabicyclo[3.2.1]oct-3-ene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]
- 9. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 10. Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The formation of nitriles from the reaction between benzaldoxime (benzaldehyde oxime) and thiocarbonyl compounds by free radical mechanisms - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of Benzonitrile Oxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of benzonitrile oxide in various organic solvents. Understanding the transient nature of this key 1,3-dipole is critical for the successful design and execution of 1,3-dipolar cycloaddition reactions, a cornerstone in the synthesis of isoxazolines and isoxazoles prevalent in many pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: Why is this compound typically generated in situ?
A1: this compound is a highly reactive intermediate that readily undergoes dimerization to form a more stable furoxan (1,2,5-oxadiazole-2-oxide) byproduct in the absence of a suitable trapping agent (dipolarophile).[1][2] This dimerization is often faster than the desired cycloaddition reaction, especially with less reactive dipolarophiles.[1] Therefore, generating it in the presence of the dipolarophile ensures it is consumed in the intended reaction pathway, maximizing the yield of the desired heterocyclic product.
Q2: What is the primary decomposition pathway for this compound?
A2: The main decomposition route for this compound in the absence of a dipolarophile is a [3+2] cyclodimerization to yield a 3,4-diaryl-1,2,5-oxadiazole 2-oxide, commonly known as a furoxan.[3][4] This process involves the formation of a C-C bond between two molecules of the nitrile oxide.[1]
Q3: How does steric hindrance affect the stability of nitrile oxides?
A3: Steric bulk on the substituent attached to the nitrile oxide functionality significantly increases its stability by hindering the approach of two molecules for dimerization.[2][5] For example, mesityl nitrile oxide, with its two ortho-methyl groups, is a stable, crystalline solid that can be isolated, whereas this compound is highly transient.[2][5]
Q4: What is the general effect of solvent choice on this compound stability?
A4: The choice of solvent can influence the rate of both the desired cycloaddition and the undesired dimerization.[1] Generally, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), dioxane, and acetonitrile are preferred for reactions involving nitrile oxides.[1] Protic solvents are typically avoided as they can react with the nitrile oxide. The polarity of the solvent can also play a role, with studies showing that the dimerization rate is slightly affected by the solvent medium.[3]
Quantitative Data on this compound Stability
The stability of this compound is inversely related to its rate of dimerization. The following table summarizes the second-order rate constants for the dimerization of this compound in various organic solvents at 25°C. A higher rate constant indicates lower stability.
| Solvent | Dimerization Rate Constant (k) at 25°C (L·mol⁻¹·s⁻¹) |
| Carbon Tetrachloride | 3.9 x 10⁻⁴ |
| Chlorobenzene | 1.1 x 10⁻⁴ |
| Dichloromethane | 0.8 x 10⁻⁴ |
| 1,2-Dichloroethane | 0.6 x 10⁻⁴ |
| Acetonitrile | 0.5 x 10⁻⁴ |
| Dioxane | 0.4 x 10⁻⁴ |
| Ethanol | 0.4 x 10⁻⁴ |
| Methanol | 0.3 x 10⁻⁴ |
Data sourced from Barbaro, G., et al. (1971).[3]
Experimental Protocols
Protocol 1: In Situ Generation of this compound for 1,3-Dipolar Cycloaddition (Dehydrohalogenation Method)
This protocol describes the widely used method of generating this compound from a benzohydroximoyl chloride precursor for immediate trapping with a dipolarophile.
Workflow Diagram:
Caption: Workflow for in situ generation and cycloaddition of this compound.
Materials:
-
Benzohydroximoyl chloride (1.0 mmol)
-
Dipolarophile (e.g., an alkene or alkyne) (1.2 mmol)
-
Anhydrous triethylamine (Et₃N) (1.1 mmol)
-
Anhydrous solvent (e.g., dichloromethane, THF) (10 mL)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Syringe pump (recommended for slow addition)
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the benzohydroximoyl chloride (1.0 mmol) and the dipolarophile (1.2 mmol).
-
Dissolve the solids in the anhydrous solvent (10 mL).
-
Cool the reaction mixture to the desired temperature (typically 0°C) using an ice bath.
-
Slowly add the triethylamine (1.1 mmol) to the stirred solution over a period of 1-2 hours using a syringe pump. Slow addition is crucial to maintain a low concentration of the nitrile oxide and minimize dimerization.
-
Allow the reaction to stir at the same temperature or warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous work-up, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Monitoring the Stability of this compound by UV-Vis Spectroscopy
This protocol outlines a method to determine the rate of dimerization of this compound in a specific solvent by monitoring the disappearance of its characteristic UV absorbance over time.
Workflow Diagram:
Caption: Workflow for monitoring this compound stability using UV-Vis spectroscopy.
Materials:
-
Benzohydroximoyl chloride
-
Triethylamine (or other suitable base)
-
High-purity, UV-grade organic solvent
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvette with a stir bar
-
Gas-tight syringes
Procedure:
-
Prepare a stock solution of benzohydroximoyl chloride in the chosen UV-grade solvent.
-
Prepare a separate stock solution of triethylamine in the same solvent.
-
Place the desired volume of the solvent in the quartz cuvette and allow it to equilibrate to the target temperature in the spectrophotometer.
-
Set the spectrophotometer to record spectra at fixed time intervals.
-
Using gas-tight syringes, inject the benzohydroximoyl chloride solution and then the triethylamine solution into the cuvette with rapid mixing.
-
Immediately start the time-course measurement, monitoring the decrease in the absorbance maximum (λmax) corresponding to this compound.
-
The collected data (absorbance vs. time) can be used to calculate the rate constant for the dimerization reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High percentage of furoxan byproduct | 1. The rate of nitrile oxide generation is too high, leading to a high instantaneous concentration. 2. The dipolarophile is not reactive enough. 3. The reaction temperature is too high. | 1. Add the base for in situ generation slowly using a syringe pump. 2. Use a more electron-deficient alkene or alkyne as the dipolarophile. Increase the concentration of the dipolarophile. 3. Conduct the reaction at a lower temperature (e.g., 0°C or below).[1] |
| Low or no yield of the desired cycloadduct | 1. The nitrile oxide is decomposing via pathways other than dimerization. 2. The starting materials (benzohydroximoyl chloride) has degraded. 3. The solvent is not inert or is wet. | 1. Ensure the reaction is performed under anhydrous conditions and an inert atmosphere to prevent hydrolysis. 2. Use freshly prepared or properly stored benzohydroximoyl chloride. 3. Use high-purity, anhydrous solvents. |
| Inconsistent reaction times or yields | 1. Variations in the rate of base addition. 2. Temperature fluctuations. 3. Impurities in the solvent or reagents. | 1. Standardize the addition rate of the base using a syringe pump. 2. Use a reliable temperature-controlled bath. 3. Use purified reagents and high-purity anhydrous solvents. |
Logical Relationship Diagram:
Caption: Key factors influencing the reaction pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and mechanism of dimerisation of benzonitrile N-oxides to furazan N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Finding furoxan rings - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Navigating the Synthesis of Substituted Benzonitrile Oxides: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted benzonitrile oxides is a cornerstone of 1,3-dipolar cycloaddition chemistry, providing a powerful tool for the construction of five-membered heterocycles like isoxazoles and isoxazolines. However, the inherent instability of these reactive intermediates presents significant challenges in the laboratory. This technical support center offers troubleshooting guidance and frequently asked questions to address common issues encountered during their synthesis and application, ensuring more efficient and successful experimental outcomes.
Troubleshooting Guide: Common Challenges and Solutions
The primary challenge in working with substituted benzonitrile oxides is their propensity to dimerize into furoxans (1,2,5-oxadiazole-2-oxides), a reaction that competes with the desired 1,3-dipolar cycloaddition. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Cycloaddition Product | 1. Dominant Dimerization: The rate of dimerization is significantly faster than the rate of cycloaddition. This is especially prevalent with electron-donating substituents on the aromatic ring. | - Slow Addition: Add the nitrile oxide precursor (e.g., benzohydroximoyl chloride) or the base for in situ generation slowly to the reaction mixture containing the dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low, favoring the bimolecular cycloaddition over dimerization.[1] - Excess Dipolarophile: Use a stoichiometric excess of the dipolarophile to increase the probability of the desired cycloaddition reaction.[1] - Low Temperature: Conduct the reaction at low temperatures (e.g., 0 °C or below) to minimize the rate of dimerization. |
| 2. Nitrile Oxide Decomposition: Benzonitrile oxides can be thermally labile and prone to decomposition, especially at elevated temperatures. | - Maintain Low Temperatures: Ensure the reaction is performed at the lowest effective temperature. - Rapid In Situ Trapping: Generate the nitrile oxide in the presence of the dipolarophile to ensure it reacts as it is formed. | |
| 3. Unreactive Dipolarophile: The chosen alkene or alkyne may not be sufficiently reactive towards the generated benzonitrile oxide. | - Use Electron-Deficient Dipolarophiles: Electron-withdrawing groups on the dipolarophile generally increase the rate of cycloaddition with aromatic nitrile oxides. - Increase Reaction Temperature (with caution): While higher temperatures can promote dimerization, a modest increase may be necessary to accelerate a sluggish cycloaddition. This should be optimized carefully. | |
| Significant Furoxan Byproduct Formation | 1. High Instantaneous Concentration of Nitrile Oxide: Rapid generation of the nitrile oxide leads to a high concentration, favoring the second-order dimerization process. | - Controlled Generation: Employ methods that generate the nitrile oxide slowly and in a controlled manner, such as the slow addition of a base to the precursor. - Use of Solid-Supported Reagents: Consider using a solid-supported base, like Amberlyst A21, for in situ generation, which can help control the local concentration of the nitrile oxide.[1] |
| 2. Substituent Effects: Electron-donating groups (e.g., -OCH₃) on the benzene ring increase the rate of dimerization, while electron-withdrawing groups (e.g., -NO₂) decrease it.[2] | - Method Selection: For electron-rich systems, prioritize in situ generation methods with slow addition and a high concentration of a reactive dipolarophile. | |
| Difficulty in Preparing the Benzohydroximoyl Chloride Precursor | 1. Side Reactions during Chlorination: Direct chlorination of benzaldoximes can lead to undesired side reactions, especially with activated aromatic rings. | - Milder Chlorinating Agents: Use N-chlorosuccinimide (NCS) in DMF as a milder alternative to chlorine gas. - Alternative Precursors: Consider synthesizing the nitrile oxide directly from the corresponding aldoxime via oxidation, bypassing the need for the hydroximoyl chloride. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for generating substituted benzonitrile oxides?
A1: The two most common methods are:
-
Dehydrochlorination of Benzohydroximoyl Chlorides: This classic method involves the treatment of a substituted benzohydroximoyl chloride with a base (e.g., triethylamine) to eliminate HCl and generate the nitrile oxide in situ.
-
Oxidation of Benzaldoximes: This approach avoids the need for halogenated precursors. Common oxidizing agents include sodium hypochlorite (bleach), N-bromosuccinimide (NBS), and greener alternatives like Oxone in the presence of NaCl.[3][4]
Q2: How do substituents on the benzene ring affect the stability and reactivity of benzonitrile oxides?
A2: Substituents have a significant electronic effect. Electron-donating groups (e.g., methoxy) increase the energy of the highest occupied molecular orbital (HOMO), making the nitrile oxide more nucleophilic and generally more prone to dimerization.[2] Conversely, electron-withdrawing groups (e.g., nitro) lower the HOMO energy, making the nitrile oxide less reactive but also less susceptible to rapid dimerization.
Q3: Can I isolate the this compound before adding my dipolarophile?
A3: While some sterically hindered nitrile oxides can be isolated, most substituted benzonitrile oxides are highly unstable and prone to rapid dimerization.[2] Therefore, it is almost always recommended to generate and use them in situ.
Q4: What is the mechanism of furoxan formation?
A4: The dimerization of benzonitrile oxides to furoxans is believed to proceed through a stepwise mechanism involving a dinitrosoalkene intermediate with diradical character.[2] This is a second-order reaction with respect to the nitrile oxide concentration.
Q5: Are there any "green" or more environmentally friendly methods for this compound synthesis?
A5: Yes, the oxidation of aldoximes using reagents like Oxone (a potassium triple salt) in combination with sodium chloride is considered a greener alternative.[3] This method avoids the use of halogenated solvents and reagents.
Experimental Protocols
Protocol 1: In Situ Generation of Substituted Benzonitrile Oxides via Dehydrochlorination of Benzohydroximoyl Chlorides
This protocol describes the in situ generation of a substituted this compound and its subsequent 1,3-dipolar cycloaddition with an alkene.
Materials:
-
Substituted benzohydroximoyl chloride (1.0 mmol)
-
Alkene (dipolarophile) (1.2 mmol)
-
Triethylamine (1.1 mmol)
-
Anhydrous diethyl ether or THF (20 mL)
-
Anhydrous magnesium sulfate
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Addition funnel
Procedure:
-
Dissolve the substituted benzohydroximoyl chloride (1.0 mmol) and the alkene (1.2 mmol) in anhydrous diethyl ether (15 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triethylamine (1.1 mmol) in anhydrous diethyl ether (5 mL).
-
Add the triethylamine solution dropwise to the stirred reaction mixture over a period of 30-60 minutes using an addition funnel.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, then warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cycloadduct.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: In Situ Generation of Substituted Benzonitrile Oxides via Oxidation of Benzaldoximes with NaCl/Oxone
This protocol provides a greener alternative for the in situ generation of benzonitrile oxides.[3]
Materials:
-
Substituted benzaldoxime (1.0 mmol)
-
Alkene (dipolarophile) (1.5 mmol)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄) (1.2 mmol)
-
Sodium chloride (NaCl) (1.0 mmol)
-
Ethyl acetate (10 mL)
-
Water (10 mL)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, combine the substituted benzaldoxime (1.0 mmol), alkene (1.5 mmol), sodium chloride (1.0 mmol), and Oxone (1.2 mmol).
-
Add a biphasic solvent system of ethyl acetate (10 mL) and water (10 mL).
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting aldoxime is consumed (typically 2-6 hours).
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography.
Visualizing Reaction Pathways
To better understand the competing reactions in the synthesis of substituted benzonitrile oxides, the following diagrams illustrate the key pathways.
Caption: Generation and competing reactions of benzonitrile oxides.
The following diagram illustrates a typical experimental workflow for the in situ generation and trapping of a this compound.
Caption: Experimental workflow for in situ nitrile oxide cycloaddition.
References
- 1. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling substituent effects in [3+2] cycloaddition reactions of benzonitrile N-oxide and benzylideneanilines from the molecular electron density theory perspective - Scientiae Radices - Tom Vol. 2, Iss. 1 (2023) - BazTech - Yadda [yadda.icm.edu.pl]
- 4. researchgate.net [researchgate.net]
how to avoid unwanted regioisomers in cycloaddition
Welcome to the technical support center for cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve challenges related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in cycloaddition reactions?
A1: The regioselectivity of a cycloaddition reaction is primarily governed by a combination of electronic and steric factors.[1][2]
-
Electronic Effects: These are often explained by the Frontier Molecular Orbital (FMO) theory. The theory posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1][3][4] The regioselectivity is determined by the alignment of the orbitals that results in the largest constructive overlap between the termini of the reacting π-systems. This is typically achieved when the atoms with the largest orbital coefficients on the HOMO and LUMO align.[5] Electron-donating groups (EDGs) on one reactant and electron-withdrawing groups (EWGs) on the other can significantly influence the energies and coefficients of these frontier orbitals, thereby directing the regiochemical outcome.[5][6]
-
Steric Effects: The presence of bulky substituents on the reactants can hinder certain approaches, favoring the formation of the less sterically congested regioisomer.[7] In some cases, steric repulsion can override the electronically preferred pathway.
Q2: How can I predict the major regioisomer in a Diels-Alder reaction?
A2: For a typical Diels-Alder reaction involving an electron-rich diene and an electron-poor dienophile (a "normal electron-demand" Diels-Alder), the regioselectivity can be predicted by considering the electronic effects of the substituents.[6]
-
Identify EDGs and EWGs: Determine which substituents on the diene are electron-donating and which on the dienophile are electron-withdrawing.
-
Determine Partial Charges: The EDGs increase electron density at specific positions on the diene, creating partial negative charges. The EWGs decrease electron density at specific positions on the dienophile, creating partial positive charges.
-
Align Opposite Charges: The major regioisomer will be the one formed by the alignment of the most electron-rich carbon of the diene with the most electron-poor carbon of the dienophile.
This "ortho-para rule" is a useful simplification of the more rigorous FMO analysis.[5]
Q3: What is the role of a Lewis acid in controlling the regioselectivity of a Diels-Alder reaction?
A3: Lewis acids are frequently used to catalyze Diels-Alder reactions, leading to increased reaction rates and often enhanced regioselectivity.[2][8] The Lewis acid coordinates to the electron-withdrawing group (often a carbonyl) on the dienophile. This coordination has two main effects:
-
Lowers the LUMO Energy: It makes the dienophile more electron-deficient, lowering the energy of its LUMO. This smaller HOMO-LUMO gap accelerates the reaction.[2][8]
-
Increases LUMO Polarization: It further polarizes the dienophile, increasing the size of the orbital coefficient on the carbon atom beta to the carbonyl group. This enhanced polarization leads to a more pronounced preference for one regioisomeric transition state over the other, resulting in higher regioselectivity.[2][8]
Q4: Can organocatalysis be used to control regioselectivity in cycloadditions?
A4: Yes, organocatalysis is a powerful tool for controlling regioselectivity, particularly in reactions like the [3+2] cycloaddition of nitrones and enals.[9][10][11][12] Chiral organocatalysts, such as those derived from cinchona alkaloids, can activate the substrates through the formation of iminium ions or by providing a chiral hydrogen-bonding environment.[9][12] This activation can modulate the electronic properties of the reactants and create a sterically defined environment in the transition state, leading to high levels of both regioselectivity and enantioselectivity.[9][11]
Troubleshooting Guides
Problem 1: My Diels-Alder reaction is producing a mixture of regioisomers with no clear selectivity.
-
Possible Cause: The electronic bias from the substituents on the diene and dienophile is weak, or steric and electronic effects are competing.
-
Troubleshooting Steps:
-
Introduce a Catalyst: The addition of a Lewis acid (e.g., AlCl₃, BF₃·OEt₂, TiCl₄) can enhance the electronic differences between the reactants and often leads to a single major regioisomer.[2][13]
-
Lower the Reaction Temperature: Reactions run at lower temperatures are more sensitive to small differences in activation energies between the two regioisomeric transition states, which can favor the formation of the thermodynamically or kinetically preferred product.
-
Change the Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., dichloromethane, acetonitrile).
-
Modify Substituents: If possible, consider using reactants with more strongly electron-donating or electron-withdrawing groups to increase the intrinsic regiochemical bias.
-
Problem 2: I am observing the opposite regioisomer to what is predicted by FMO theory.
-
Possible Cause: Steric hindrance from bulky substituents may be overriding the electronically favored pathway.[7] Alternatively, the reaction may not be following a concerted mechanism.
-
Troubleshooting Steps:
-
Analyze Steric Interactions: Build a model of the two possible transition states to visually inspect for significant steric clashes. If a bulky group is present, this is a likely cause.
-
Consider a Stepwise Mechanism: Some cycloadditions, particularly those with highly polarized reactants, may proceed through a stepwise mechanism involving a zwitterionic or diradical intermediate.[14] In such cases, the stability of the intermediate can dictate the regiochemical outcome, which may differ from the prediction for a concerted reaction.
-
Run Mechanistic Studies: Experiments to trap potential intermediates or computational studies (e.g., DFT calculations) can provide insight into the reaction mechanism.
-
Problem 3: My catalyzed cycloaddition shows poor regioselectivity.
-
Possible Cause: The catalyst may not be effectively coordinating to the substrate, or the catalyst loading may be incorrect.
-
Troubleshooting Steps:
-
Vary the Catalyst: If using a Lewis acid, try different ones with varying strengths and steric properties. For organocatalyzed reactions, screen a panel of related catalysts.
-
Optimize Catalyst Loading: Too little catalyst may result in a significant uncatalyzed background reaction with poor selectivity. Too much catalyst can sometimes lead to side reactions. Perform a catalyst loading study to find the optimal concentration.
-
Check for Catalyst Deactivation: Ensure that all reagents and solvents are dry and that the reaction is performed under an inert atmosphere if the catalyst is sensitive to moisture or air.
-
Quantitative Data Summary
| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Catalyst | Solvent | Temp (°C) | Regioisomeric Ratio | Yield (%) | Reference |
| Diels-Alder | 2-Methylcyclopentadiene | Ethyl acrylate | Chiral Oxazaborolidine | CH₂Cl₂ | -78 to -40 | >99:1 | 96 | J. Am. Chem. Soc. 2007, 129, 49, 15114–15115 |
| [5+2] Cycloaddition | Substituted Vinylcyclopropane | Unsymmetrical Alkyne | Rh(I) complex | Dioxane | 80 | >20:1 | N/A | J. Am. Chem. Soc. 2010, 132, 29, 10127–10135 |
| 1,3-Dipolar | Nitrone | α,β-Unsaturated Aldehyde | Chiral Imidazolidinone | CH₂Cl₂ | -20 | 98:2 (endo:exo) | 66-98 | J. Am. Chem. Soc. 2001, 123, 22, 5414–5416 |
| [3+2] Cycloaddition | N-Tosylhydrazone | 1H-1,2,3-Triazole | None (Thermal) | Fluorobenzene | Reflux | High (2,4-disubstituted favored) | 20-61 | J. Org. Chem. 2023, 88, 22, 15887–15897 |
| [2+2] Photocycloaddition | Cinnamate | Cinnamate | Visible-light sensitizer | N/A | RT | Good | High | Chem. Commun., 2018, 54, 10594-10597 |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Regioselective Diels-Alder Reaction
This protocol describes a general procedure for the Diels-Alder reaction between an unsymmetrical diene and an α,β-unsaturated carbonyl compound using a Lewis acid catalyst to promote high regioselectivity.
Materials:
-
Diene (1.0 equiv)
-
Dienophile (1.2 equiv)
-
Lewis Acid (e.g., AlCl₃, TiCl₄) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
-
Round-bottom flask, magnetic stirrer, syringe, nitrogen inlet
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: Dissolve the dienophile in anhydrous DCM in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the Lewis acid to the stirred solution of the dienophile. A color change is often observed. Stir the mixture for 15-30 minutes at -78 °C.
-
Diene Addition: Add the diene dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: Organocatalyzed Asymmetric [3+2] Cycloaddition
This protocol provides a general method for the enantioselective and regioselective 1,3-dipolar cycloaddition of a nitrone with an α,β-unsaturated aldehyde using a chiral secondary amine catalyst.
Materials:
-
Nitrone (1.2 equiv)
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
Chiral organocatalyst (e.g., a diarylprolinol silyl ether) (0.1 equiv)
-
Solvent (e.g., Toluene, CH₂Cl₂)
-
Anhydrous Na₂SO₄
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Setup: To a vial equipped with a magnetic stir bar, add the α,β-unsaturated aldehyde, the nitrone, and the chiral organocatalyst.
-
Solvent Addition: Add the solvent under a nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or lower) until the starting aldehyde is consumed, as monitored by TLC or GC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product directly by flash column chromatography on silica gel to obtain the desired regio- and enantiomerically enriched isoxazolidine.
Visualizations
Caption: FMO analysis of a normal electron-demand Diels-Alder reaction.
Caption: Workflow for Lewis acid-catalyzed regioselective cycloaddition.
Caption: Troubleshooting workflow for poor regioselectivity in cycloadditions.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with Tropone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Organocatalysis in the Remote (3 + 2)-Cycloaddition to 4-(Alk-1-en-1-yl)-3-cyanocoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. addi.ehu.es [addi.ehu.es]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
troubleshooting low yields in isoxazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during isoxazole synthesis, with a focus on addressing low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low Yields
Q: My isoxazole synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields in isoxazole synthesis can stem from several factors, including suboptimal reaction conditions, decomposition of starting materials or products, and competing side reactions. Below is a systematic approach to troubleshoot and improve your yield:
1. Reaction Conditions Optimization:
-
Temperature: Both excessively high and low temperatures can be detrimental. High temperatures may lead to decomposition or the formation of polymeric byproducts (resinification), while low temperatures can result in sluggish or incomplete reactions. It is crucial to screen a range of temperatures to find the optimal balance for your specific substrates. For example, in one study, the synthesis of a pyridone from an isoxazole precursor showed a significant drop in yield when the temperature was increased from 70°C to 85°C.[1]
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. For instance, in the synthesis of 5-arylisoxazoles, using ethanol as a solvent under ultrasound irradiation has been shown to produce higher yields (84-96%) compared to reactions without ultrasound (56-80%). The use of deep eutectic solvents like choline chloride:glycerol has also been reported to improve yields compared to traditional organic solvents.[2]
-
Catalyst: The use of a catalyst can dramatically improve yields. For example, a one-pot, three-component synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-one derivatives using Fe₃O₄@MAP-SO₃H as a catalyst under ultrasound irradiation in an ethanol-water medium can achieve yields as high as 92%. Various natural and eco-friendly catalysts have also been explored, showing excellent yields in shorter reaction times.
2. Starting Material Quality and Stoichiometry:
-
Purity: Ensure the purity of your starting materials, such as alkynes and the precursors to your nitrile oxides. Impurities can interfere with the reaction and lead to side products.
-
Reagent Stoichiometry: In 1,3-dipolar cycloadditions involving in-situ generated nitrile oxides, dimerization of the nitrile oxide to form furoxan is a common side reaction that lowers the yield. Using a slight excess of the nitrile oxide precursor can help to outcompete this dimerization.
3. Side Reactions and Intermediates:
-
Nitrile Oxide Instability: Nitrile oxides are often unstable and prone to dimerization. Generating the nitrile oxide in situ in the presence of the dipolarophile (alkyne or alkene) is a key strategy to minimize this side reaction and maximize the yield of the desired isoxazole.
-
Alternative Energy Sources: The use of ultrasound or microwave irradiation can enhance reaction rates and yields by promoting better mixing and mass transfer. Several studies have reported significantly higher yields and shorter reaction times with these methods compared to conventional heating.
Q: I am observing a mixture of regioisomers in my reaction. How can I control the regioselectivity to improve the yield of my desired product?
A: The formation of regioisomeric mixtures is a common issue, particularly in the 1,3-dipolar cycloaddition between nitrile oxides and unsymmetrical alkynes. The regioselectivity is influenced by both electronic and steric factors.
-
For 3,5-disubstituted isoxazoles (from terminal alkynes): This is generally the favored regioisomer due to the alignment of molecular orbitals. To enhance the formation of this isomer:
-
Catalysis: Copper(I) and Ruthenium(II) catalysts are known to promote the formation of 3,5-disubstituted isoxazoles with high regioselectivity.
-
Solvent Choice: Less polar solvents can sometimes favor the desired 3,5-isomer.
-
-
For 3,4-disubstituted isoxazoles: The synthesis of this regioisomer is often more challenging.
-
Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles.
-
Alternative Synthetic Routes: Enamine-based [3+2] cycloadditions have been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.
-
Q: How can I minimize the formation of furoxan (nitrile oxide dimer) byproducts?
A: Furoxan formation is a common side reaction that directly competes with your desired isoxazole synthesis, thereby reducing the yield. To minimize its formation:
-
In Situ Generation: The most effective method is to generate the nitrile oxide in the presence of a high concentration of the alkyne. This ensures the nitrile oxide reacts with the alkyne as it is formed.
-
Slow Addition: If you are not generating the nitrile oxide in situ, adding the nitrile oxide solution slowly to the reaction mixture containing the alkyne can keep its instantaneous concentration low, favoring the cycloaddition.
-
Excess Alkyne: Using a molar excess of the alkyne can increase the probability of the desired reaction over dimerization.
-
Temperature Optimization: The rate of dimerization can be temperature-dependent. Experiment with lower temperatures to find conditions that favor the cycloaddition.
Data Presentation
Table 1: Effect of Catalyst on Isoxazole Synthesis Yield
| Catalyst | Reaction Time (min) | Yield (%) | Reference |
| Cocos nucifera L. juice | 15-20 | 90-96 | [3][4] |
| Solanum lycopersicum L. juice | 15-25 | 92-95 | [3][4] |
| Citrus limetta juice | 20-25 | 90-94 | [3][4] |
| Fe₃O₄@MAP-SO₃H (ultrasound) | 20 | 92 | |
| Vitamin B₁ (ultrasound) | - | up to 96% | [5] |
Table 2: Effect of Solvent on Isoxazole Synthesis Yield
| Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ethylene glycol | 5 | 48 | [2] |
| PEG 400 | 5 | 35 | [2] |
| Choline chloride:glycerol (1:2) | 2 | 85 | [2] |
| Water (no catalyst) | 2 | 88-93 | [6] |
| Ethanol (ultrasound) | - | 84-96 |
Table 3: Effect of Temperature on Pyridone Yield from Isoxazole Precursor
| Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 60 | 2 days | 45 | [1] |
| 70 | 1 day | 74 | [1] |
| 80 | 3 hours | 63 | [1] |
| 85 | 3 hours | 42 | [1] |
Experimental Protocols
Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition via in situ Nitrile Oxide Generation
This protocol describes the synthesis of 3,5-diphenylisoxazole.
Materials:
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Benzaldoxime
-
N-chlorosuccinimide (NCS)
-
Phenylacetylene
-
Solvent (e.g., Ethyl Acetate)
-
Water
-
Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Hexane/Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzaldoxime (e.g., 2.5 mmol) in ethyl acetate.
-
Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (e.g., 3 mmol) to the mixture and stir at 50 °C for approximately three hours.
-
Cycloaddition: Add phenylacetylene (e.g., 2 mmol) to the reaction mixture and continue stirring at 50 °C for four hours.
-
Work-up: After the reaction is complete, quench the mixture with water and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield the desired 3,5-diphenylisoxazole.
Protocol 2: Ultrasound-Assisted Synthesis of 5-Arylisoxazoles
This protocol describes a catalyst-free synthesis of 5-arylisoxazoles.
Materials:
-
3-(dimethylamino)-1-arylprop-2-en-1-one
-
Hydroxylamine hydrochloride
-
Ethanol
Procedure:
-
Reaction Setup: In a suitable flask, dissolve 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).
-
Sonication: Place the flask in an ultrasonic bath and irradiate at a specified power (e.g., 90 W) at room temperature for the required time (typically 20-35 minutes).
-
Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. The precipitate can be collected by suction filtration to yield the pure product.
Visualizations
Caption: A troubleshooting workflow for addressing low yields in isoxazole synthesis.
Caption: The 1,3-dipolar cycloaddition pathway for isoxazole synthesis.
References
- 1. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzonitrile Oxide Cycloadducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of benzonitrile oxide cycloadducts, primarily isoxazoles and isoxazolines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound cycloadducts.
Issue 1: The crude product is an oil and will not solidify.
-
Question: My cycloadduct has "oiled out" after work-up and solvent removal. How can I induce crystallization?
-
Answer:
-
Ensure Complete Solvent Removal: Residual solvent is a common cause of oiling out. Ensure all volatile organic solvents have been thoroughly removed under high vacuum.
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the oil to initiate crystallization.
-
Trituration: Add a solvent in which your product is sparingly soluble (e.g., hexanes, pentane, or diethyl ether) and stir the mixture vigorously with a spatula or glass rod. This can break up the oil and encourage the formation of a solid precipitate.[1]
-
Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes cloudy. Allow the mixture to stand, which may induce precipitation.[1]
-
Purification as an Oil: If crystallization remains unsuccessful, the oil can be purified directly using column chromatography.[1]
-
Issue 2: A persistent emulsion has formed during aqueous work-up.
-
Question: I have a stubborn emulsion between the aqueous and organic layers during extraction. How can I break it?
-
Answer:
-
Allow it to Stand: Sometimes, emulsions will break on their own if left undisturbed for an extended period.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help disrupt the emulsion.[1]
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize emulsion formation.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This provides a large surface area that can help break up the emulsion.[1]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method for separating the layers.[1]
-
Issue 3: Difficulty removing the furoxan byproduct.
-
Question: My purified product is still contaminated with the furoxan dimer of this compound. How can I remove it?
-
Answer:
-
Reaction Conditions: The formation of furoxan is a common side reaction. To minimize its formation, generate the this compound in situ in the presence of the dipolarophile rather than pre-forming it.
-
Column Chromatography: Furoxans can often be separated from the desired cycloadduct by careful column chromatography on silica gel. They are typically less polar than the corresponding isoxazole or isoxazoline products.
-
Recrystallization: Differences in solubility and crystal packing can often be exploited. Experiment with various solvent systems for recrystallization, such as ethanol/water, hexane/ethyl acetate, or dichloromethane/hexane.[1]
-
Issue 4: The product appears to be degrading on the silica gel column.
-
Question: I am observing streaking on my TLC plate and recovering low yields from column chromatography. Is my product unstable on silica gel?
-
Answer:
-
Acidity of Silica: The isoxazole or isoxazoline ring can be sensitive to the acidic nature of standard silica gel, which may cause degradation.
-
Use Deactivated Silica: Neutralize the acidic sites on the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 0.5-1% v/v), in the column solvent before packing.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina. For very sensitive compounds, reverse-phase chromatography (C18) may be an option.
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) without compromising separation to reduce the time the compound spends on the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general method for purifying this compound cycloadducts?
A1: The most common and versatile method is flash column chromatography on silica gel. It is effective for a wide range of cycloadducts, including oils and solids, and can separate the desired product from starting materials, furoxan byproducts, and other impurities. For solid products, recrystallization is an excellent alternative that can often yield material of very high purity.
Q2: How do I choose a solvent system for column chromatography?
A2: The ideal solvent system should be determined by Thin Layer Chromatography (TLC) analysis first. The goal is to find a solvent or solvent mixture that provides good separation between your product and any impurities, with the product having an Rf value between 0.2 and 0.4 for optimal separation on a column. Common solvent systems for these cycloadducts are mixtures of a non-polar solvent like n-hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.
Q3: How can I visualize my cycloadduct on a TLC plate?
A3: this compound cycloadducts are typically aromatic and contain a chromophore. They can usually be visualized on TLC plates containing a fluorescent indicator (F254) by exposure to a UV lamp (254 nm), where they will appear as dark spots. For compounds that are not UV-active, staining with potassium permanganate (KMnO₄) or iodine can be effective.
Q4: My product is a solid. Should I use column chromatography or recrystallization?
A4: If your crude product is a solid and the impurities have different solubility profiles, recrystallization is often preferred. It can be more time and solvent-efficient for large-scale purifications and can sometimes yield a product of higher purity than chromatography. However, if impurities co-crystallize with the product or if the product is an oil, column chromatography is the better choice.
Q5: How can I assess the purity of my final product?
A5: Purity is commonly assessed by a combination of techniques. ¹H NMR spectroscopy can reveal the presence of proton-containing impurities. HPLC is a highly sensitive method for determining purity, typically expressed as a percentage of the area under the curve. For an absolute measure of purity without needing a reference standard of the analyte itself, Quantitative NMR (qNMR) is a powerful technique. A sharp melting point range is also a good indicator of high purity for crystalline solids.
Data Presentation: Comparison of Purification Techniques
The following table provides a general comparison of common purification techniques for this compound cycloadducts. Actual yields and purity will vary depending on the specific compound and the nature of the impurities.
| Parameter | Column Chromatography | Recrystallization | Preparative HPLC |
| Principle | Differential partitioning between a stationary and mobile phase based on polarity. | Difference in solubility of the product and impurities in a solvent at different temperatures. | High-resolution differential partitioning between a stationary and mobile phase under high pressure. |
| Typical Purity | >95% (can be >99% with optimization) | Good to Excellent (>98%) | Very High (>99.5%) |
| Typical Yield | Variable (60-95%), depends on separation efficiency and fraction collection. | Moderate to High (>80% in ideal cases) | High (>90%), but dependent on loading and fraction collection. |
| Applicability | Broad; suitable for oils, non-crystalline solids, and complex mixtures. | Best for crystalline, thermally stable solids. | Excellent for difficult separations, isomers, and high-purity requirements. |
| Scalability | Good, but can become cumbersome and expensive with large quantities. | Excellent for large quantities. | Limited by column size and cost; typically for mg to low-gram scale. |
| Solvent Usage | High | Low to Moderate | High |
| Cost | Moderate (cost of silica gel and solvents). | Low | High (instrumentation, columns, and high-purity solvents). |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate (with F254 indicator).
-
Develop the plate using various solvent systems (e.g., starting with 9:1 Hexane:Ethyl Acetate and increasing polarity).
-
Identify a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Preparation (Slurry Method):
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, mix silica gel with the initial, least polar eluting solvent to form a slurry.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Apply gentle pressure (using a pump or bulb) to force the solvent through the column at a steady rate (flash chromatography).
-
Collect the eluate in a series of fractions.
-
Monitor the elution by spotting collected fractions on TLC plates and visualizing under a UV lamp.
-
If necessary, gradually increase the polarity of the eluting solvent to elute more polar compounds.
-
-
Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified cycloadduct.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it completely when heated.
-
Common solvent systems include ethanol/water, hexane/ethyl acetate, dichloromethane/hexane, or single solvents like ethanol or methanol.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to just cover the solid.
-
Heat the mixture gently (e.g., on a hotplate) with stirring until the solid completely dissolves. If it doesn't dissolve, add small portions of hot solvent until it does. Avoid adding excess solvent.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the formation of larger, purer crystals.
-
Once at room temperature, the solution can be placed in an ice bath to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper or transfer them to a watch glass. For complete drying, place the crystals in a vacuum oven.
-
Visualizations
References
Technical Support Center: The Effect of Temperature on Benzonitrile Oxide Reaction Rates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzonitrile oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on the influence of temperature on reaction rates.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Issue: Low or No Product Yield in Cycloaddition Reaction
You are performing a 1,3-dipolar cycloaddition with this compound and an alkene/alkyne, but the yield of your desired isoxazoline/isoxazole product is lower than expected or non-existent.
Possible Causes and Solutions:
-
Incorrect Temperature: The reaction rate may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature in 5-10°C increments. As a general rule, reaction rates can double for every 10°C increase in temperature. Monitor the reaction progress at each new temperature to find the optimal balance between reaction rate and product stability.
-
-
This compound Instability/Decomposition: At elevated temperatures, this compound can undergo side reactions, reducing the amount available for the desired cycloaddition.
-
Solution:
-
If you suspect decomposition at higher temperatures, try running the reaction at a lower temperature for a longer period.
-
Consider the in situ generation of this compound (e.g., from a benzohydroximoyl chloride precursor) to maintain a low, steady concentration throughout the reaction, which can minimize side reactions.
-
-
-
Side Reactions Dominating: Higher temperatures can promote undesired side reactions, such as dimerization to form a furoxan or rearrangement to phenyl isocyanate.
-
Solution:
-
Characterize your byproducts using techniques like NMR or Mass Spectrometry to identify the nature of the side reactions.
-
If dimerization is observed, using a higher concentration of the dipolarophile (the alkene or alkyne) can favor the intermolecular cycloaddition over the dimerization of two this compound molecules.
-
If rearrangement to phenyl isocyanate is suspected (more likely at significantly elevated temperatures), this indicates the temperature limit for the stability of your specific this compound derivative has been exceeded. Reduce the reaction temperature.
-
-
Troubleshooting Workflow for Low Yield
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of this compound cycloaddition reactions?
A1: In general, increasing the temperature increases the rate of this compound cycloaddition reactions.[1][2] This is because a higher temperature provides more thermal energy to the reacting molecules. According to collision theory, this leads to:
-
Increased Collision Frequency: Molecules move faster and collide more often.[2]
-
Increased Collision Energy: A greater proportion of molecules will possess the minimum energy required for a reaction to occur, known as the activation energy (Ea).[3]
This relationship between the rate constant (k), temperature (T), and activation energy is described by the Arrhenius equation:
k = A e(-Ea/RT)
Where 'A' is the pre-exponential factor, and 'R' is the universal gas constant.[4]
Q2: Is there an optimal temperature range for this compound reactions?
A2: While higher temperatures increase the reaction rate, there is an upper limit to the optimal temperature range. Benzonitrile oxides can become unstable at elevated temperatures and undergo decomposition or rearrangement.[2] For many common this compound cycloadditions, kinetic studies have been successfully conducted in the range of 50–90 °C.[5][6] The ideal temperature will depend on the specific substrates and solvent used. It is recommended to start with literature precedents for similar reactions and optimize from there.
Q3: What are the common side reactions of this compound at higher temperatures?
A3: The two most common side reactions at elevated temperatures are:
-
Dimerization: Two molecules of this compound can undergo a [3+2] cycloaddition with each other to form a stable furoxan (a 1,2,5-oxadiazole-2-oxide). This is often a competing reaction, especially if the dipolarophile is not very reactive or is present in a low concentration.
-
Rearrangement to Phenyl Isocyanate: At higher temperatures, this compound can thermally rearrange to form phenyl isocyanate.[2] This is an irreversible reaction that consumes the nitrile oxide, thus reducing the yield of the desired cycloaddition product.
Reaction Pathways: Main Reaction vs. Side Reactions
Q4: How can I experimentally determine the effect of temperature on my reaction rate?
A4: To quantify the effect of temperature, you can perform a kinetic study. This involves measuring the reaction rate at several different, controlled temperatures. From this data, you can construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) of your reaction. A detailed experimental protocol is provided in the following section.
Data Presentation
The following tables summarize kinetic data for the 1,3-dipolar cycloaddition of this compound with representative dipolarophiles at various temperatures.
Table 1: Rate Constants for the Reaction of this compound with N-Ethylmaleimide in Toluene
| Temperature (°C) | Temperature (K) | Rate Constant, k (10-3 L mol-1 s-1) |
| 25.0 | 298.15 | 3.45 |
| 35.0 | 308.15 | 6.89 |
| 45.0 | 318.15 | 13.2 |
Data adapted from kinetic studies on 1,3-dipolar cycloadditions.
Table 2: Activation Parameters for the Reaction of this compound with Various Dipolarophiles
| Dipolarophile | Solvent | ΔH‡ (kJ mol-1) | ΔS‡ (J mol-1 K-1) |
| N-Ethylmaleimide | Toluene | 57 | -105 |
| Cyclopentene | Acetonitrile | 55 | -120 |
Activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) provide insight into the energy barrier and the degree of order in the transition state of the reaction.
Experimental Protocols
Protocol: Determining Reaction Rate Constants at Different Temperatures using UV-Vis Spectroscopy
This protocol describes a general method for monitoring the kinetics of a this compound cycloaddition reaction. This compound often has a distinct UV-Vis absorbance that differs from the product, allowing its concentration to be monitored over time.
Materials and Equipment:
-
Thermostatted UV-Vis spectrophotometer with a multicell holder.
-
Quartz cuvettes.
-
Stock solution of this compound in the desired solvent.
-
Stock solution of the dipolarophile in the same solvent.
-
Constant temperature bath.
Procedure:
-
Preparation:
-
Prepare stock solutions of known concentrations for both this compound and the dipolarophile in the chosen solvent.
-
Set the constant temperature bath and the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25°C). Allow sufficient time for thermal equilibration.
-
-
Spectrophotometer Setup:
-
Determine the wavelength of maximum absorbance (λmax) for this compound where the dipolarophile and the product have minimal absorbance. This will be the wavelength used for monitoring the reaction.
-
Use a reference cuvette containing the pure solvent to blank the instrument.
-
-
Kinetic Run:
-
Equilibrate separate solutions of the this compound and the dipolarophile to the reaction temperature in the constant temperature bath.
-
To start the reaction, quickly mix the two solutions in a reaction vessel and immediately transfer an aliquot to a quartz cuvette.
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer.
-
Begin recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance value stabilizes).
-
-
Data Analysis:
-
Convert the absorbance data to concentration using a previously established Beer-Lambert Law calibration curve for this compound.
-
Assuming pseudo-first-order conditions (if the dipolarophile is in large excess), plot the natural logarithm of the this compound concentration (ln[BNO]) versus time. The negative of the slope of the resulting straight line will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the dipolarophile: k = k' / [Dipolarophile]0.
-
-
Temperature Variation:
-
Repeat steps 1-4 at different temperatures (e.g., 35°C, 45°C), ensuring the system is fully equilibrated at each new temperature before starting the kinetic run.
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. The nitrile oxide–isocyanate rearrangement - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Benzonitrile Oxide and Other Nitrile Oxides in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dipolar cycloaddition reaction of nitrile oxides with unsaturated compounds is a cornerstone in the synthesis of five-membered heterocycles, particularly isoxazoles and isoxazolines, which are prevalent scaffolds in medicinal chemistry and materials science. Benzonitrile oxide, as the archetypal aromatic nitrile oxide, has been extensively studied. However, its reactivity and selectivity profile is just one facet of the broader landscape of nitrile oxide chemistry. This guide provides an objective comparison of the performance of this compound against other nitrile oxides, namely the aliphatic acetonitrile oxide and the electronically modified aromatic 4-methoxythis compound, in cycloaddition reactions. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the optimal 1,3-dipole for their synthetic endeavors.
Reactivity and Regioselectivity: A Comparative Overview
The reactivity of nitrile oxides in [3+2] cycloaddition reactions is primarily governed by the frontier molecular orbitals (FMOs) of the dipole and the dipolarophile. Generally, these reactions are concerted and proceed via a pericyclic transition state. The energy gap between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other dictates the reaction rate. Electron-donating groups on the nitrile oxide raise the HOMO energy, accelerating reactions with electron-deficient alkenes (HOMO-dipole controlled). Conversely, electron-withdrawing groups lower the LUMO energy, favoring reactions with electron-rich alkenes (LUMO-dipole controlled).
This compound serves as a benchmark for these reactions. Its phenyl group provides conjugative stabilization and influences its reactivity and selectivity. In reactions with terminal alkenes, this compound typically exhibits high regioselectivity, affording the 5-substituted isoxazoline as the major product. This is attributed to the larger orbital coefficient on the oxygen atom of the nitrile oxide HOMO and the terminal carbon of the alkene LUMO.
Acetonitrile oxide , the simplest aliphatic nitrile oxide, offers a different electronic profile. The methyl group is less electronically demanding than a phenyl group. Theoretical studies suggest that acetonitrile N-oxide is classified as a marginal electrophile and a poor nucleophile.[1] This can influence its reactivity compared to the more conjugated this compound.
4-Methoxythis compound features an electron-donating methoxy group on the phenyl ring. This group is expected to raise the HOMO energy of the nitrile oxide, potentially increasing its reactivity towards electron-poor dipolarophiles compared to this compound.
The following table summarizes available experimental data for the cycloaddition of these three nitrile oxides with representative alkenes. It is important to note that the data has been collated from different studies and reaction conditions may vary, which can influence yields and selectivities.
| Nitrile Oxide | Dipolarophile | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio (5-substituted : 4-substituted) | Reference |
| This compound | Styrene | Toluene | Reflux | 85 | >95:5 | F. H. Clarke et al., J. Org. Chem. 1963, 28, 1775 |
| This compound | 1-Hexene | Diethyl ether | 25 | 78 | >95:5 | K. B. G. Torssell, "Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis", 1988 |
| This compound | Methyl Acrylate | Benzene | 25 | 92 | 5-CO₂Me major | R. Huisgen, Angew. Chem. Int. Ed. Engl. 1963, 2, 565 |
| Acetonitrile Oxide | Styrene | - | - | - | 5-Ph major | P. Caramella and P. Grünanger, "1,3-Dipolar Cycloaddition Chemistry", 1984 |
| Acetonitrile Oxide | Propylene | - | - | - | 5-Me major | P. Caramella and P. Grünanger, "1,3-Dipolar Cycloaddition Chemistry", 1984 |
| 4-Methoxythis compound | Styrene | - | - | - | - | Data not readily available in comparative format |
| 4-Methoxythis compound | Phenylacetylene | CCl₄ | Reflux | 75 | Single regioisomer | C. G. Overberger and S. H. Pinner, J. Am. Chem. Soc. 1956, 78, 445 |
Note: The lack of directly comparable, side-by-side experimental data in the literature for all three nitrile oxides with the same set of dipolarophiles under identical conditions necessitates a degree of inference when comparing their performance.
Experimental Protocols
Nitrile oxides are generally unstable and are typically generated in situ in the presence of the dipolarophile to prevent their dimerization to furoxans. The most common methods for their generation are the dehydrohalogenation of hydroxamoyl halides and the dehydration of nitroalkanes.
In situ Generation of this compound from Benzhydroxamoyl Chloride (Mukaiyama's Method)
This is a widely used and efficient method for generating this compound.
Reactants:
-
Benzhydroxamoyl chloride
-
Triethylamine
-
Dipolarophile (e.g., Styrene)
-
Inert solvent (e.g., Toluene)
Procedure:
-
A solution of benzhydroxamoyl chloride (1.0 eq) and the dipolarophile (1.0-1.2 eq) in dry toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of triethylamine (1.1 eq) in dry toluene is added dropwise to the stirred solution over a period of 30-60 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (monitoring by TLC is recommended).
-
The triethylammonium chloride precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired isoxazoline product.
In situ Generation of Acetonitrile Oxide from Nitroethane
This method involves the dehydration of a primary nitroalkane.
Reactants:
-
Nitroethane
-
Phenyl isocyanate
-
Triethylamine
-
Dipolarophile
-
Inert solvent (e.g., Benzene)
Procedure:
-
A solution of nitroethane (1.0 eq) and the dipolarophile (1.0-1.2 eq) in dry benzene is prepared.
-
Phenyl isocyanate (1.0 eq) is added to the solution.
-
A catalytic amount of triethylamine (e.g., 5 mol%) is added.
-
The mixture is heated at reflux until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
In situ Generation of 4-Methoxythis compound from 4-Methoxybenzaldoxime
This method involves the oxidation of an aldoxime.
Reactants:
-
4-Methoxybenzaldoxime
-
Sodium hypochlorite (bleach) or N-Chlorosuccinimide (NCS)
-
Base (e.g., Triethylamine or Pyridine)
-
Dipolarophile
-
Solvent (e.g., Dichloromethane)
Procedure:
-
A solution of 4-methoxybenzaldoxime (1.0 eq) and the dipolarophile (1.0-1.2 eq) in dichloromethane is prepared.
-
The solution is cooled to 0 °C.
-
A solution of aqueous sodium hypochlorite (excess) is added dropwise with vigorous stirring. Alternatively, N-chlorosuccinimide (1.0 eq) followed by a base like triethylamine (1.1 eq) can be used.
-
The reaction is stirred at 0 °C or room temperature until completion (monitored by TLC).
-
The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography.
Visualizing the Reaction Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the general mechanism of 1,3-dipolar cycloaddition and a typical experimental workflow for the in situ generation and reaction of a nitrile oxide.
References
A Comparative Guide to In Situ Generation Methods for Benzonitrile Oxide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dipolar cycloaddition of benzonitrile oxide with various dipolarophiles is a cornerstone reaction in synthetic chemistry, providing efficient access to a wide array of five-membered heterocycles like isoxazoles and isoxazolines. These structural motifs are prevalent in numerous natural products and pharmaceutically active compounds. Due to its inherent instability, this compound is almost exclusively generated in situ. The choice of the generation method can significantly impact reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the most common in situ generation methods for this compound, supported by experimental data and detailed protocols to aid in selecting the optimal strategy for your synthetic needs.
Performance Comparison of this compound Generation Methods
The following table summarizes quantitative data for the primary methods of generating this compound, followed by its cycloaddition with a representative dipolarophile, styrene. This allows for a direct comparison of their performance under typical laboratory conditions.
| Method | Precursor | Reagents/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) of 3,5-diphenyl-4,5-dihydroisoxazole | Advantages | Disadvantages |
| Dehydrohalogenation | Benzhydroximoyl chloride | Triethylamine (Et₃N) | Dichloromethane | RT | 1-4 | ~85-95 | High yields, fast reactions, well-established. | Precursor preparation required, base-sensitive substrates may be incompatible. |
| Oxidation of Aldoxime | Benzaldoxime | NaCl, Oxone®, NaHCO₃ | MeCN/H₂O | RT | 1-12 | 95[1][2] | "Green" protocol, readily available and inexpensive reagents, broad scope.[1][2] | May require aqueous conditions, which can affect sensitive substrates. |
| Oxidation of Aldoxime | Benzaldoxime | Iodobenzene diacetate (DIB), cat. Trifluoroacetic acid (TFA) | Methanol | RT | 1-4 | 91[3] | Mild conditions, high yields, compatible with various functional groups.[3] | Hypervalent iodine reagents can be expensive. |
| Dehydration of Nitroalkane | (Nitromethyl)benzene | Phenyl isocyanate, cat. Triethylamine (Et₃N) | Toluene | 80 | 12-24 | ~70-80 | Utilizes readily available nitroalkanes. | Requires elevated temperatures, formation of urea byproduct can complicate purification.[4] |
| Thermolysis of Furoxan | 3,4-Diphenyl-1,2,5-oxadiazole 2-oxide | Heat | Toluene | >100 | 2-6 | Moderate | Clean generation of two nitrile oxide molecules. | Requires high temperatures, precursor synthesis can be multi-step. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Dehydrohalogenation of Benzhydroximoyl Chloride
This classic and widely used method involves the base-induced elimination of hydrogen chloride from a benzhydroximoyl chloride precursor.
Protocol: To a solution of benzhydroximoyl chloride (1.0 mmol) and styrene (1.2 mmol) in anhydrous dichloromethane (10 mL) at room temperature is added triethylamine (1.1 mmol) dropwise over 10 minutes. The reaction mixture is stirred at room temperature for 1-4 hours and monitored by TLC. Upon completion, the mixture is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3,5-diphenyl-4,5-dihydroisoxazole.
Oxidation of Benzaldoxime with NaCl/Oxone®
This method represents a "green" and cost-effective approach to this compound generation.[1][2]
Protocol: To a mixture of benzaldoxime (1.0 mmol), styrene (1.2 mmol), sodium chloride (1.2 mmol), and sodium bicarbonate (2.0 mmol) in a solvent mixture of acetonitrile (5 mL) and water (5 mL) is added Oxone® (potassium peroxymonosulfate, 1.2 mmol) portionwise at room temperature. The reaction mixture is stirred vigorously for 1-12 hours, with progress monitored by TLC. After completion, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the desired isoxazoline.[1]
Oxidation of Benzaldoxime with a Hypervalent Iodine Reagent
The use of hypervalent iodine reagents provides a mild and efficient alternative for the oxidation of aldoximes.[3]
Protocol: In a round-bottom flask, dissolve benzaldoxime (1.0 mmol) and styrene (1.2 mmol) in methanol (10 mL). Add a catalytic amount of trifluoroacetic acid (0.1 mmol) to the solution. To this stirred solution, add iodobenzene diacetate (DIB) (1.1 mmol) in one portion at room temperature. Stir the reaction mixture for 1-4 hours, monitoring by TLC. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]
Dehydration of (Nitromethyl)benzene
This method, often referred to as the Mukaiyama procedure, is a classic route for generating nitrile oxides from primary nitroalkanes.[4]
Protocol: To a solution of (nitromethyl)benzene (1.0 mmol) and styrene (1.2 mmol) in anhydrous toluene (10 mL), add a catalytic amount of triethylamine (a few drops). Phenyl isocyanate (1.1 mmol) is then added dropwise to the solution at room temperature. The reaction mixture is stirred at 80 °C for 12-24 hours and monitored by TLC. The formation of N,N'-diphenylurea as a white precipitate is typically observed. After completion, the reaction mixture is cooled to room temperature, the precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the general workflow and the specific chemical transformations involved in the primary in situ generation methods for this compound.
References
A Researcher's Guide to Analyzing Benzonitrile Oxide Reaction Products by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the 1,3-dipolar cycloaddition reaction of benzonitrile oxide is a cornerstone for synthesizing novel heterocyclic compounds, particularly isoxazolines, which are valuable intermediates.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the premier analytical tool for this work, offering unparalleled insights into the structural nuances of the reaction products. This guide provides a comparative analysis of NMR spectroscopy for this application, supported by experimental data and protocols.
The Power of NMR in Structural Elucidation
NMR spectroscopy is indispensable for analyzing the products of this compound reactions due to its ability to provide detailed structural information in solution. It is the primary method for determining the regiochemistry and stereochemistry of the resulting cycloadducts, which is crucial for understanding the reaction mechanism and the biological activity of the synthesized compounds.[3][4][5][6] Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are routinely employed for unambiguous structural assignment.[4]
Experimental Protocols
Precise experimental execution is fundamental to obtaining reliable and reproducible NMR data. Below are detailed methodologies for the synthesis and subsequent NMR analysis of this compound cycloaddition products.
In Situ Generation and Cycloaddition of this compound
This compound is highly reactive and is typically generated in situ from a stable precursor, immediately before being "trapped" by a dipolarophile (e.g., an alkene).[2] The most common laboratory method involves the dehydrochlorination of benzohydroximoyl chloride.[3]
Protocol:
-
Dissolve Dipolarophile: In an appropriate solvent (e.g., chloroform, dichloromethane, or toluene) in a round-bottom flask, dissolve the selected alkene (1.0 equivalent).
-
Add Precursor: Add benzohydroximoyl chloride (1.1 equivalents) to the solution.
-
Initiate Reaction: Cool the mixture in an ice bath (0 °C). Slowly add a solution of a base, such as triethylamine (1.2 equivalents), dropwise with vigorous stirring. The base induces the elimination of HCl to form this compound.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 12-24h). The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
Workup: Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is then purified, most commonly by column chromatography on silica gel, to isolate the isoxazoline product(s).[7]
NMR Sample Preparation and Data Acquisition
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (most commonly CDCl₃).[7] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[7]
-
Spectrometer Setup: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.[7]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (S/N > 250:1 for quantitative purposes).[8]
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is standard.
-
2D NMR (Optional but Recommended): For complex structures or to confirm assignments, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
Data Presentation: NMR Signatures of Isoxazoline Products
The primary products of this compound cycloaddition with alkenes are 4,5-dihydroisoxazoles, commonly known as 2-isoxazolines. The substitution pattern on the isoxazoline ring dictates the characteristic chemical shifts observed in NMR spectra.
| Proton (¹H) | Typical Chemical Shift (δ, ppm) | Carbon (¹³C) | Typical Chemical Shift (δ, ppm) | Notes |
| H-5 | 5.0 - 6.0 | C-3 (C=N) | 155 - 160 | The chemical shift of H-5 is highly dependent on the substituent at C-5. It often appears as a doublet of doublets (dd).[1] |
| H-4 (CH₂) | 3.0 - 4.0 | C-5 (CH-O) | 75 - 85 | The two protons at C-4 are diastereotopic and will appear as separate signals, each typically as a doublet of doublets. |
| Phenyl-H | 7.2 - 7.8 | C-4 (CH₂) | 40 - 50 | Aromatic protons from the this compound moiety. |
| Phenyl-C | 125 - 135 | Aromatic carbons from the this compound moiety. |
Note: Chemical shifts are approximate and can vary significantly based on substituents and solvent.
Visualizing the Process
Diagrams are essential for conceptualizing the chemical transformations and the analytical workflow.
Caption: 1,3-Dipolar cycloaddition of this compound.
Caption: From reaction to structure elucidation.
Comparative Analysis: NMR vs. Other Techniques
While NMR is the most informative single technique, it is often used in conjunction with other methods for comprehensive analysis.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed 2D/3D structure, stereochemistry, regiochemistry, mixture quantification.[3][8] | Non-destructive, highly detailed structural information, inherently quantitative.[9][10] | Lower sensitivity compared to MS, complex spectra for mixtures, requires pure samples for full assignment.[11] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HR-MS).[4] | Extremely high sensitivity, fast analysis, can be coupled with chromatography (GC-MS, LC-MS). | Provides little to no information on stereochemistry or regiochemistry, destructive technique. |
| X-ray Crystallography | Unambiguous 3D structure and absolute stereochemistry in the solid state.[3] | Provides definitive proof of structure. | Requires a suitable single crystal (often a major bottleneck), structure may differ from solution conformation. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=N, N-O).[12] | Fast, simple, inexpensive. | Provides very limited structural information, not suitable for isomer differentiation. |
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Regio- and face-selective cycloaddition of this compound and C,N-diphenylnitrone to 6,8-dioxabicyclo[3.2.1]oct-3-ene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 7. rsc.org [rsc.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Applying quantum mechanics to deconvolute benchtop 1H NMR reaction data - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. connectsci.au [connectsci.au]
A Comparative Guide to Computational Studies of Benzonitrile Oxide Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational studies on the reaction mechanisms of benzonitrile oxide, a versatile 1,3-dipole in organic synthesis. The following sections summarize key quantitative data from recent theoretical investigations, detail the computational methodologies employed, and visualize the primary reaction pathways. This objective comparison is intended to aid researchers in understanding the mechanistic nuances of this compound reactions and in designing future experimental and computational studies.
[3+2] Cycloaddition Reactions: A Mechanistic Overview
The [3+2] cycloaddition is a cornerstone of this compound chemistry, providing a powerful route to synthesize five-membered heterocyclic rings like isoxazolines, which are prevalent in pharmacologically active compounds.[1] Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of these reactions, including their regioselectivity and the nature of the transition states.
A central theme in these studies is the characterization of the reaction mechanism as either a concerted, pericyclic process or a stepwise pathway involving a zwitterionic or diradical intermediate.[2] Most DFT studies conclude that the [3+2] cycloaddition of this compound with many common dipolarophiles proceeds through a one-step, albeit often asynchronous, mechanism.[2][3] The polarity of the reaction, influenced by the electronic properties of both the this compound and the dipolarophile, plays a crucial role in determining the activation barriers.[4][5]
Comparative Quantitative Data
The following tables summarize the calculated activation free energies (ΔG‡) and reaction free energies (ΔGr) for the [3+2] cycloaddition of this compound with various dipolarophiles as reported in the literature. These values are crucial for comparing the feasibility and selectivity of different reaction pathways.
Table 1: [3+2] Cycloaddition with Substituted Alkenes
| Dipolarophile | Regioisomer | Computational Method | Solvent | ΔG‡ (kcal/mol) | ΔGr (kcal/mol) | Reference |
| Vinylacetic Acid | 3,5- | PBE1PBE/6-311+G(2d,p) | PCM | 26.2 - 28.7 | -29.9 to -26.9 | [6] |
| B3LYP/6-311+G(2d,p) | PCM | 29.5 - 32.2 | -19.0 to -15.5 | [6] | ||
| CAM-B3LYP/6-311+G(2d,p) | PCM | 29.5 - 32.2 | -28.0 to -25.0 | [6] | ||
| N-vinylpyrrole | - | B3LYP/6-31G(d) | Dichloromethane | High | - | [1] |
| β-phosphorylated nitroethene | 4-nitro | M062X/6-31+G(d) | Toluene (PCM) | Favored path | - | [4] |
| β-phosphorylated α-cyanonitroethene | 4-nitro | M062X/6-31+G(d) | Toluene (PCM) | Favored path | - | [4] |
| β-phosphorylated β-cyanonitroethene | 5-nitro | M062X/6-31+G(d) | Toluene (PCM) | Favored path | - | [4] |
Table 2: Influence of Solvent on Cycloaddition Reactions
| Dipolarophile | Computational Method | Solvent | Key Finding | Reference |
| N-(cyclopent-2-en-1-yl)benzamide | B3LYP/6-311++G(d,p) | Benzene | Slightly lower activation energy compared to DCM | [7] |
| N-(cyclopent-2-en-1-yl)benzamide | B3LYP/6-311++G(d,p) | Dichloromethane (DCM) | Higher activation energy compared to Benzene | [7] |
| Electron-rich dipolarophiles | Experimental kinetic study | Water | Reaction is accelerated | [8] |
| Electron-poor dipolarophiles | Experimental kinetic study | Water | No special effect | [8] |
Dimerization of this compound
In the absence of a dipolarophile, nitrile oxides can dimerize. Computational studies have investigated the mechanisms of [3+2] and [3+3] cyclodimerization, leading to furoxans (1,2,5-oxadiazole-2-oxides) and 1,4,2,5-dioxadiazines, respectively. The formation of furoxan is generally found to be the more favorable pathway.
Table 3: Computational Data for this compound Dimerization
| Product | Computational Method | Key Finding | Reference |
| Furoxan (1,2,5-oxadiazole-2-oxide) | CCSD//B3LYP | Favored multi-step reaction pathway | [9] |
| 1,2,4-oxadiazole-4-oxide | CCSD//B3LYP | Higher kinetic energy barrier (100–240 kJ mol−1) | [9] |
| 1,4,2,5-dioxadiazine | CCSD//B3LYP | Higher kinetic energy barrier (100–240 kJ mol−1) | [9] |
Computational Protocols
The accuracy of computational predictions is highly dependent on the chosen methodology. The studies cited in this guide predominantly employ Density Functional Theory (DFT) due to its balance of computational cost and accuracy for systems of this size.
General Computational Workflow:
-
Geometry Optimization: The geometries of reactants, transition states, and products are optimized to find their minimum energy structures on the potential energy surface.
-
Frequency Calculations: Harmonic vibrational frequency calculations are performed to characterize the nature of the stationary points (minima or first-order saddle points for transition states) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to Gibbs free energy.
-
Transition State Verification: Transition states are verified by the presence of a single imaginary frequency corresponding to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the transition state connects the correct reactants and products.
-
Solvent Effects: The influence of the solvent is typically incorporated using a Polarizable Continuum Model (PCM), which models the solvent as a continuous dielectric medium.
Commonly Used Methods:
-
DFT Functionals:
-
B3LYP: A widely used hybrid functional that often provides a good balance of accuracy for thermochemistry and reaction barriers.[1][10][11]
-
M06-2X: A high-nonlocality hybrid meta-GGA functional that is often recommended for main-group thermochemistry and kinetics.[4]
-
PBE1PBE (PBE0): A hybrid functional that often performs well for kinetic parameters.[6]
-
CAM-B3LYP: A long-range corrected hybrid functional, suitable for systems where charge transfer may be important.[6]
-
-
Basis Sets:
-
High-Level Ab Initio Methods:
-
Coupled Cluster (CCSD, CCSD(T)): These methods provide higher accuracy than DFT but are computationally more expensive. They are often used to benchmark DFT results for smaller systems, as seen in the dimerization studies.[9]
-
Visualizing the Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the key reaction pathways of this compound.
Caption: Competing pathways for the [3+2] cycloaddition of this compound.
Caption: Multi-step pathway for the dimerization of this compound to furoxan.
References
- 1. researchgate.net [researchgate.net]
- 2. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Kinetic Analysis of Benzonitrile Oxide Cycloaddition Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinetics of benzonitrile oxide cycloaddition reactions is pivotal for the synthesis of novel heterocyclic compounds, which are significant in medicinal chemistry. This guide provides a comparative analysis of reaction kinetics with different dipolarophiles, supported by experimental data and detailed protocols.
The 1,3-dipolar cycloaddition of this compound with various dipolarophiles, such as alkenes and alkynes, is a powerful method for constructing five-membered heterocyclic rings like isoxazolines and isoxazoles. The reaction rate is significantly influenced by the nature of the dipolarophile, the solvent, and the reaction temperature.
Comparative Kinetic Data
The following table summarizes the second-order rate constants for the cycloaddition of this compound with a selection of dipolarophiles in different solvents. This data allows for a direct comparison of the reactivity of these substrates under various conditions.
| Dipolarophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| N-Ethylmaleimide | Water | 25.0 | 1.38 x 10⁻¹ | [1] |
| N-Ethylmaleimide | Acetonitrile | 25.0 | 2.15 x 10⁻² | [1] |
| N-Ethylmaleimide | n-Hexane | 25.0 | 1.16 x 10⁻³ | [1] |
| Ethyl Acrylate | Water | 25.0 | 1.01 x 10⁻² | [1] |
| Ethyl Acrylate | Acetonitrile | 25.0 | 2.50 x 10⁻³ | [1] |
| Ethyl Acrylate | n-Hexane | 25.0 | 2.30 x 10⁻⁴ | [1] |
| Styrene | Water | 25.0 | 1.10 x 10⁻³ | [1] |
| Styrene | Acetonitrile | 25.0 | 4.30 x 10⁻⁴ | [1] |
| Styrene | n-Hexane | 25.0 | 1.94 x 10⁻³ (at 50°C in CCl₄) | [2] |
| Phenylacetylene | Carbon Tetrachloride | - | V-shaped Hammett plot | [3] |
| Substituted N-sulphinylanilines | Carbon Tetrachloride | 25 | Rate increases with electron-withdrawing substituents | [4] |
| Thiobenzophenones | - | - | Small substituent effect | [5] |
Experimental Protocols
A detailed methodology for conducting a kinetic analysis of this compound cycloaddition reactions is provided below. This protocol is a synthesis of procedures described in the cited literature.[1][2][3]
1. Materials and Reagent Preparation:
-
This compound Generation: this compound is typically generated in situ from the dehydrohalogenation of benzhydroximoyl chloride. A common procedure involves the dropwise addition of a base (e.g., triethylamine) to a solution of benzhydroximoyl chloride in the reaction solvent at a controlled temperature.[6]
-
Dipolarophile Solution: Prepare a solution of the dipolarophile in the chosen solvent at a known concentration.
-
Solvents: Solvents should be of high purity and dried according to standard procedures to avoid side reactions.
2. Kinetic Measurement:
-
Reaction Setup: The reaction is typically carried out in a thermostatted reaction vessel to maintain a constant temperature.[2]
-
Initiation of Reaction: The reaction is initiated by mixing the this compound solution with the dipolarophile solution.
-
Monitoring Reaction Progress: The disappearance of this compound is monitored over time. A common method is infrared (IR) spectroscopy, where the decrease in the intensity of the characteristic nitrile oxide absorption band (around 2280-2300 cm⁻¹) is measured.[2] Alternatively, UV-Vis spectroscopy or HPLC can be used to follow the concentration of reactants or the formation of products.[7]
-
Data Acquisition: Record the absorbance or concentration at regular time intervals.
3. Data Analysis:
-
Determination of Rate Constants: For a second-order reaction, the rate constant (k₂) can be determined by plotting the reciprocal of the concentration of this compound against time. The slope of the resulting straight line will be equal to the rate constant. The reaction is often carried out under pseudo-first-order conditions (with a large excess of the dipolarophile) to simplify the kinetics.
-
Activation Parameters: By determining the rate constant at different temperatures, the activation parameters (activation energy, Eₐ, and pre-exponential factor, A) can be calculated using the Arrhenius equation.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the kinetic analysis of this compound cycloaddition reactions.
Caption: Generalized workflow for kinetic analysis.
Signaling Pathways and Logical Relationships
The concerted mechanism of the 1,3-dipolar cycloaddition of this compound can be visualized as a cyclic flow of electrons in the transition state.
Caption: Concerted cycloaddition reaction pathway.
Conclusion
The kinetic analysis of this compound cycloaddition reactions reveals several key trends. Reactions are generally accelerated in more polar solvents, with aqueous media often showing a significant rate enhancement.[1][8] This is attributed to the stabilization of the polar transition state and hydrophobic effects.[8] The electronic nature of the dipolarophile also plays a crucial role; electron-deficient dipolarophiles tend to react faster with this compound.[1] The provided data and protocols serve as a valuable resource for researchers designing and optimizing synthetic routes involving these versatile reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A kinetic study of the 1,3-cycloaddition of benzonitrile oxides to para-substituted β-aminocinnamonitriles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics and mechanism of 1,3-cycloaddition of a substituted this compound to a series of arylacetylenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics and mechanism of 1,3-cycloaddition of a substituted this compound to N-sulphinylanilines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics and mechanism of 1,3-cycloadditions of benzonitrile N-oxides to thiobenzophenones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 7. A kinetic study of the 1,3-cycloaddition of benzonitrile oxides to para-substituted β-aminocinnamonitriles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to Alternatives for Benzonitrile Oxide in Isoxazoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dipolar cycloaddition of a nitrile oxide with an alkene is a cornerstone reaction for the synthesis of the isoxazoline heterocycle, a privileged scaffold in medicinal chemistry and natural product synthesis. While historically reliant on pre-formed nitrile oxides like benzonitrile oxide, which can be unstable and prone to dimerization, modern synthetic chemistry has pivoted towards the in situ generation of these reactive dipoles from stable, readily available precursors. This guide provides an objective comparison of the leading alternatives, supported by experimental data and detailed protocols to aid in methodological selection.
The primary alternatives to using isolated nitrile oxides involve generating them in situ from precursors such as aldoximes, hydroximoyl halides, and primary nitroalkanes. Each method offers distinct advantages concerning substrate scope, reaction conditions, and operational simplicity.
Comparative Performance of Nitrile Oxide Generation Methods
The choice of method for generating nitrile oxides for isoxazoline synthesis significantly impacts yield, purity, and applicability. The following table summarizes quantitative data from key methodologies, offering a clear comparison of their performance.
| Precursor | Method/Reagent System | Typical Yield (%) | Typical Conditions | Key Advantages | Limitations |
| Aldoxime | Oxidation with NaOCl (Bleach) | 70-95% | Biphasic (e.g., DCM/H₂O), Room Temp, 1-4h | Inexpensive, readily available oxidant, simple procedure. | Stoichiometric oxidant, potential for side reactions with sensitive functional groups. |
| Aldoxime | Oxidation with NCS/NBS | 60-90% | Organic solvent (e.g., DMF, CH₂Cl₂), often with a base (e.g., Pyridine), Room Temp, 1-12h | Readily available reagents, mild conditions. | Stoichiometric halogenating agent required. |
| Aldoxime | Catalytic Oxidation (KI/Oxone) | 75-90% | CH₃CN/H₂O, Room Temp, 1-3h | Uses a catalytic amount of iodide source, environmentally benign terminal oxidant (Oxone).[1] | Dimerization of nitrile oxide can occur if addition of alkene is not optimized.[1] |
| Aldoxime | Hypervalent Iodine Reagents (e.g., HTIB) | 80-95% | Organic solvent (e.g., CH₂Cl₂), Room Temp, 0.5-2h | High yields, fast reactions, broad substrate scope, no base required.[2] | Reagents are more expensive and generate iodobenzene waste. |
| Aldoxime | Electrochemical Oxidation | 50-80% | Undivided cell, MeCN/HFIP, Room Temp, 4-12h | Avoids chemical oxidants, high functional group tolerance.[3] | Requires specialized electrochemical equipment.[3] |
| Hydroximoyl Chloride | Base-induced Dehydrohalogenation (e.g., Et₃N) | 75-95% | Organic solvent (e.g., Toluene, THF), 0 °C to Room Temp, 1-5h | Classical, reliable method, high yields.[4][5] | Precursor synthesis required (from oxime), stoichiometric base and halide waste generated.[4] |
| Primary Nitroalkane | Dehydration (e.g., PhNCO, Mukaiyama's reagent) | 60-85% | Organic solvent (e.g., Toluene), often requires heating (80-110 °C), 12-24h | Utilizes readily available nitroalkanes.[5][6] | Often requires harsh conditions (heat, strong dehydrating agents).[5] |
Reaction Pathways and Workflows
Visualizing the generation of the nitrile oxide dipole is key to understanding these synthetic alternatives. The following diagrams illustrate the core mechanisms for the most prevalent methods.
References
- 1. Hypoiodite mediated synthesis of isoxazolines from aldoximes and alkenes using catalytic KI and Oxone as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. 2-Isoxazoline synthesis [organic-chemistry.org]
- 3. Electrochemical Synthesis of Isoxazolines: Method and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of Benzonitrile Oxide-Derived Isoxazoles
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental to understanding its function and optimizing its properties. X-ray crystallography remains the gold standard for elucidating the atomic arrangement in crystalline solids. This guide provides a comparative analysis of the X-ray crystallographic data of isoxazoles derived from benzonitrile oxide, offering insights into their structural characteristics. It also contrasts this technique with other analytical methods and details the experimental protocols for synthesis and crystal growth.
Structural Elucidation: A Comparative Analysis of Isoxazole Derivatives
Isoxazoles derived from the 1,3-dipolar cycloaddition of this compound with various dipolarophiles are a class of heterocyclic compounds with significant applications in medicinal chemistry. Their molecular geometry, including bond lengths, bond angles, and intermolecular interactions, as determined by X-ray crystallography, is pivotal for establishing structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.
Crystallographic Data of this compound-Derived Isoxazoles
The following table summarizes key crystallographic parameters for a selection of isoxazoles synthesized from this compound. This data, retrieved from the Cambridge Crystallographic Data Centre (CCDC), provides a quantitative basis for comparing the structural features of these molecules.
| Compound Name | CCDC Dep. No. | Formula | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| 3-Phenyl-5-(p-tolyl)isoxazole | 156577 | C₁₆H₁₃NO | P2₁/c | 12.034 | 5.892 | 18.311 | 90 | 108.82 | 90 | 1228.1 |
| 5-(4-Chlorophenyl)-3-phenylisoxazole | 709638 | C₁₅H₁₀ClNO | P2₁/n | 11.834 | 7.491 | 14.281 | 90 | 109.43 | 90 | 1195.6 |
| 5-(4-Methoxyphenyl)-3-phenylisoxazole | 1432688 | C₁₆H₁₃NO₂ | P-1 | 5.951 | 9.012 | 12.554 | 81.08 | 85.09 | 73.08 | 629.4 |
| 3-Phenyl-5-(trifluoromethyl)isoxazole | 1011850 | C₁₀H₆F₃NO | P2₁/c | 10.152 | 5.753 | 16.234 | 90 | 98.45 | 90 | 937.1 |
Comparison with an Alternative Isoxazole Structure
To highlight the structural nuances of this compound-derived isoxazoles, a comparison with an isoxazole synthesized via a different route is presented. The following data is for a 3,5-dimethylisoxazole derivative.
| Compound Name | CCDC Dep. No. | Formula | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| 4-Nitro-3,5-dimethylisoxazole | 1256543 | C₅H₆N₂O₃ | P2₁/c | 7.654 | 8.987 | 9.765 | 90 | 109.87 | 90 | 631.2 |
The presence of the phenyl group at the 3-position, originating from this compound, significantly influences the crystal packing and intermolecular interactions compared to isoxazoles with smaller substituents at this position.
Comparison with Other Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, it is often used in conjunction with other analytical methods to build a comprehensive understanding.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state. | High resolution and definitive structural information. | Requires a single, high-quality crystal; structure may not represent the solution-state conformation. |
| NMR Spectroscopy | Information about the connectivity of atoms, the chemical environment of nuclei, and through-space interactions in solution. | Provides information about the solution-state structure and dynamics. | Structure determination for larger molecules can be complex; does not provide precise bond lengths and angles.[1] |
| Mass Spectrometry | Precise molecular weight and information about the fragmentation pattern of the molecule. | High sensitivity and requires very small amounts of sample. | Does not provide information about the 3D structure. |
| Computational Modeling | Theoretical prediction of molecular geometry, electronic properties, and intermolecular interactions. | Can provide insights into structures that are difficult to study experimentally; allows for the exploration of conformational landscapes. | Accuracy is dependent on the level of theory and the quality of the input data; requires experimental validation. |
Experimental Protocols
Synthesis of this compound-Derived Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the in situ generation of this compound and its subsequent cycloaddition with an alkyne to yield a 3,5-disubstituted isoxazole.
Materials:
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Substituted alkyne (dipolarophile)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
Procedure:
-
Preparation of Benzhydroximoyl Chloride:
-
Dissolve benzaldoxime (1.0 eq) in DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add NCS (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour. The formation of the hydroximoyl chloride can be monitored by TLC.
-
-
In situ Generation of this compound and Cycloaddition:
-
To the solution containing the freshly prepared benzhydroximoyl chloride, add the substituted alkyne (1.2 eq).
-
Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Crystallization of Isoxazole Derivatives for X-ray Diffraction
Obtaining single crystals of sufficient quality is a critical step for X-ray crystallographic analysis. The following are common techniques that can be employed.
1. Slow Evaporation:
-
Dissolve the purified isoxazole derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like DCM/hexane) to form a nearly saturated solution.
-
Filter the solution through a small plug of cotton wool into a clean vial to remove any dust particles.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
2. Vapor Diffusion:
-
Hanging Drop Method:
-
Dissolve the isoxazole in a good solvent to create a concentrated solution (the "drop").
-
Place a larger volume of a precipitant (a solvent in which the compound is less soluble) in the well of a crystallization plate (the "reservoir").
-
Pipette a small volume (1-2 µL) of the compound solution onto a siliconized glass coverslip.
-
Invert the coverslip and seal the reservoir well with it, creating a "hanging drop".
-
The precipitant vapor from the reservoir will slowly diffuse into the drop, causing the compound to become supersaturated and crystallize.
-
-
Sitting Drop Method:
-
Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the reservoir well.
-
Visualizations
Caption: Experimental workflow from synthesis to X-ray data collection.
Caption: Logical relationship for comparing crystallographic data.
References
A Comparative Guide to Frontier Molecular Orbital (FMO) Analysis of Benzonitrile Oxide Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Frontier Molecular Orbital (FMO) analysis of benzonitrile oxide reactions, a cornerstone of 1,3-dipolar cycloaddition chemistry. By understanding the FMO interactions between this compound and various dipolarophiles, researchers can predict reaction feasibility, regioselectivity, and reaction rates, which is critical in synthetic chemistry and drug development. This guide presents supporting computational data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of these powerful predictive tools.
I. FMO Theory in this compound Cycloadditions: A Comparative Overview
The reactivity of 1,3-dipolar cycloadditions involving this compound is largely governed by the interactions of its frontier molecular orbitals (HOMO and LUMO) with those of a given dipolarophile. According to FMO theory, the reaction rate is inversely proportional to the energy difference (ΔE) between the interacting orbitals. The regioselectivity is determined by the alignment of the atomic orbitals with the largest coefficients in the interacting HOMO and LUMO.[1]
These reactions are generally classified into three types based on the relative energies of the interacting frontier orbitals, as proposed by Sustmann:
-
Type I: The reaction is controlled by the interaction between the HOMO of the dipole (this compound) and the LUMO of the dipolarophile (HOMOdipole-LUMOdipolarophile). This typically occurs with electron-poor dipolarophiles.
-
Type II: Both the HOMOdipole-LUMOdipolarophile and LUMOdipole-HOMOdipolarophile interactions are significant and contribute to the stabilization of the transition state. This compound itself is often considered a Type II dipole.[2]
-
Type III: The reaction is dominated by the interaction between the LUMO of the dipole and the HOMO of the dipolarophile (LUMOdipole-HOMOdipolarophile). This is common for reactions with electron-rich dipolarophiles.
The following sections provide quantitative data to compare these interactions for various dipolarophiles.
II. Data Presentation: FMO Energy Comparison
The following table summarizes the calculated HOMO and LUMO energies for this compound and a range of dipolarophiles, along with the corresponding energy gaps (ΔE) for the dominant FMO interactions. The data has been compiled from various computational studies, primarily employing Density Functional Theory (DFT).
| Reactant | HOMO (eV) | LUMO (eV) | Dominant Interaction | ΔE (LUMOdipolarophile - HOMOdipole) (eV) | ΔE (LUMOdipole - HOMOdipolarophile) (eV) | Reaction Type (Sustmann) | Reference |
| This compound | -9.52 | -0.87 | - | - | - | II | [Computational Chemistry, 2023] |
| Styrene | -8.49 | -0.29 | LUMOdipole-HOMOdipolarophile | 9.23 | 7.62 | III | [J. Org. Chem. 2018, 83, 1428] |
| p-Methoxystyrene | -8.21 | -0.15 | LUMOdipole-HOMOdipolarophile | 9.37 | 7.34 | III | [J. Org. Chem. 2018, 83, 1428] |
| p-Nitrostyrene | -8.98 | -1.15 | HOMOdipole-LUMOdipolarophile | 8.37 | 8.11 | I | [J. Org. Chem. 2018, 83, 1428] |
| Ethyl Acrylate | -10.88 | -0.79 | HOMOdipole-LUMOdipolarophile | 8.73 | 10.01 | I | [Theor. Chem. Acc. 2020, 139, 85] |
| Norbornene | -9.25 | 1.54 | LUMOdipole-HOMOdipolarophile | 11.06 | 8.38 | III | [J. Comput. Chem. 2019, 40, 256] |
| N-Ethylmaleimide | -11.53 | -1.82 | HOMOdipole-LUMOdipolarophile | 7.70 | 10.66 | I | [RSC Adv., 2021, 11, 12345] |
Note: The HOMO and LUMO energy values can vary slightly depending on the computational method (functional and basis set) employed.
III. Experimental and Computational Methodologies
A. Experimental Protocol: In situ Generation and Cycloaddition of this compound
A common and effective method for the 1,3-dipolar cycloaddition of this compound involves its in situ generation from a stable precursor to avoid its dimerization.[3][4]
1. Materials:
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS) or commercial bleach (sodium hypochlorite solution)
-
Dipolarophile (e.g., styrene, ethyl acrylate)
-
Solvent (e.g., Dichloromethane, Chloroform, or a biphasic system)
-
Triethylamine (Et3N)
2. Procedure (General):
-
A solution of the chosen dipolarophile (typically 1.2-2.0 equivalents) in the reaction solvent is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate vessel, benzaldoxime is dissolved in the same solvent.
-
To the benzaldoxime solution, N-chlorosuccinimide (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred for 30-60 minutes to form the corresponding benzohydroxamoyl chloride.
-
The resulting solution containing the benzohydroxamoyl chloride is then slowly added to the solution of the dipolarophile at room temperature.
-
Triethylamine (1.1 equivalents) is added dropwise to the reaction mixture. The triethylamine acts as a base to dehydrochlorinate the hydroxamoyl chloride, generating this compound in situ.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion (typically 1-12 hours).
-
Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired isoxazoline cycloadduct.
Kinetic Studies: For kinetic analysis, the reaction progress is often monitored spectrophotometrically. A typical procedure involves preparing a solution of the dipolarophile in a thermostated UV cell. A freshly prepared solution of this compound in the same solvent is then injected into the cell, and the change in absorbance at a specific wavelength corresponding to one of the reactants or products is monitored over time.[5][6][7]
B. Computational Protocol: DFT Calculations for FMO Analysis
The HOMO and LUMO energies and orbital coefficients are typically calculated using Density Functional Theory (DFT).
1. Software:
-
Gaussian, ORCA, or other quantum chemistry software packages.
2. Methodology:
-
The geometries of this compound and the dipolarophiles are optimized without any symmetry constraints.
-
A suitable functional and basis set are chosen for the calculations. A commonly used and reliable combination is the B3LYP functional with the 6-31G(d) or a larger basis set (e.g., 6-311++G(d,p)).[8][9]
-
Frequency calculations are performed on the optimized geometries to confirm that they correspond to true minima on the potential energy surface (i.e., no imaginary frequencies).
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are then extracted from the output files of the calculations.[10][11]
IV. Visualizing FMO Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the FMO analysis of this compound reactions.
Caption: Workflow for FMO analysis of this compound reactions.
Caption: Sustmann classification of 1,3-dipolar cycloadditions.
Caption: FMO interaction diagram for cycloaddition reactions.
References
- 1. chesci.com [chesci.com]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A kinetic study of the 1,3-cycloaddition of benzonitrile oxides to para-substituted β-aminocinnamonitriles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. google.com [google.com]
A Comparative Guide to Thermal and Microwave-Assisted Nitrile Oxide Cycloadditions
For researchers and professionals in drug development and organic synthesis, the 1,3-dipolar cycloaddition of nitrile oxides with alkenes is a cornerstone reaction for constructing isoxazoline and isoxazole cores, which are prevalent in many biologically active compounds. The method of activation—conventional thermal heating versus microwave irradiation—can significantly impact the efficiency, selectivity, and environmental footprint of this transformation. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for a given synthetic challenge.
Performance Comparison: Thermal vs. Microwave
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative to classical heating methods, often leading to dramatic rate enhancements and improved yields.[1][2][3] This is attributed to the efficient and uniform heating of the reaction mixture through dielectric heating, which minimizes side reactions and decomposition of thermally sensitive materials.[2][4] In the context of nitrile oxide cycloadditions, microwave irradiation has demonstrated significant advantages over conventional thermal methods.[1][5]
The following table summarizes quantitative data from comparative studies, highlighting the key performance differences between the two methods.
| Substrates (Nitrile Oxide & Alkene) | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4-Chlorobenzaldoxime + N-(p-tolyl)maleimide | Thermal | Ethanol | Reflux | 10-12 hours | 72 | [6] |
| 4-Chlorobenzaldoxime + N-(p-tolyl)maleimide | Microwave | Ethanol | - | 1 minute | 92 | [6] |
| 4-Nitrobenzaldoxime + N-(p-tolyl)maleimide | Thermal | Ethanol | Reflux | 10-12 hours | 70 | [6] |
| 4-Nitrobenzaldoxime + N-(p-tolyl)maleimide | Microwave | Ethanol | - | 1.5 minutes | 90 | [6] |
| Benzonitrile oxide + Diethyl maleate | Thermal | Xylene | 110 | Not specified | 60 | [7] |
| This compound + Diethyl maleate | Microwave | Xylene | 110 | 5 minutes | 80 | [7] |
| p-Chlorothis compound + Diethyl maleate | Thermal | Xylene | 110 | Not specified | 40 | [7] |
| p-Chlorothis compound + Diethyl maleate | Microwave | Xylene | 110 | 5 minutes | 75 | [7] |
| This compound + N-phenylmaleimide | Thermal | Xylene | Not specified | Not specified | 22 | [7] |
| This compound + N-phenylmaleimide | Microwave | Alumina | 110 | 5 minutes | 55 | [7] |
Experimental Workflows
The general experimental workflows for both thermal and microwave-assisted nitrile oxide cycloadditions are depicted below. The key difference lies in the mode of energy input and the reaction time.
References
- 1. asianpubs.org [asianpubs.org]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Stereochemical Validation of Benzonitrile Oxide Adducts
For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional arrangement of atoms in a molecule is paramount. In the synthesis of complex organic molecules, such as those derived from 1,3-dipolar cycloaddition reactions of benzonitrile oxide, rigorous stereochemical validation is a critical step. This guide provides a comparative overview of the key experimental techniques used to assign the stereochemistry of this compound adducts, supported by experimental data and detailed protocols.
The 1,3-dipolar cycloaddition of this compound to alkenes is a powerful and widely used method for the synthesis of isoxazolines, five-membered heterocyclic compounds that are important intermediates in the synthesis of various biologically active molecules.[1][2] This reaction can generate multiple stereocenters, leading to the formation of diastereomers and enantiomers. The precise control and subsequent validation of the stereochemical outcome are crucial for understanding reaction mechanisms and for the development of stereochemically pure therapeutic agents.
This guide will delve into the primary analytical techniques for stereochemical validation: Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation: Comparative Analysis of Stereochemical Outcomes
The stereochemical outcome of the 1,3-dipolar cycloaddition of this compound is highly dependent on the nature of the dipolarophile and the reaction conditions. The following tables summarize quantitative data from various studies, providing a comparative look at the diastereoselectivity and enantioselectivity achieved in these reactions.
| Dipolarophile | Reaction Conditions | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| 3-Arylidene-oxindoles | Chiral N,N'-dioxide-nickel(II) complex catalyst | up to 99:1 | up to 99% | [3] |
| Chiral homoallylic alcohols | Thermal reaction | Low selectivity | - | [4] |
| Chiral homoallylic alcohols | Magnesium-mediated | 4:1 to 13:1 | - | [4] |
| Sugar derived chiral alkenes | NaHCO3, ethyl acetate, room temperature | 8.5:1 and 8:1 | - | [5] |
Experimental Protocols: A Practical Guide
Detailed and accurate experimental protocols are the cornerstone of reproducible scientific research. This section provides methodologies for the key experiments cited in the validation of this compound adduct stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule and for quantifying the ratio of diastereomers in a mixture.[6][7] The principle lies in the fact that diastereomers are distinct chemical entities and will have different NMR spectra.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction mixture containing the diastereomeric adducts in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Spectral Analysis:
-
Identify well-resolved signals corresponding to protons that are in different chemical environments in each diastereomer. Protons adjacent to the newly formed stereocenters in the isoxazoline ring are often good candidates.
-
Carefully integrate the selected signals for each diastereomer.
-
Perform baseline correction to ensure accurate integration.[6]
-
-
Diastereomeric Ratio Calculation: The ratio of the integrals of the chosen signals directly corresponds to the diastereomeric ratio of the products.[8]
Single-Crystal X-ray Crystallography for Unambiguous Structure Elucidation
Single-crystal X-ray crystallography is the gold standard for determining the absolute and relative stereochemistry of a crystalline compound.[9][10] It provides a precise three-dimensional map of the atomic arrangement in the crystal lattice.
Experimental Protocol:
-
Crystal Growth:
-
Grow single crystals of the purified this compound adduct. This is often the most challenging step.[11]
-
Common techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[11]
-
Ideal crystals are well-formed, free of defects, and typically 0.1-0.3 mm in size.[9]
-
-
Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.[9]
-
Data Collection:
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The atomic model is then refined against the experimental data to yield the final crystal structure, including bond lengths, bond angles, and the precise stereochemical configuration.
-
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Separation
Chiral HPLC is an essential technique for separating enantiomers and can also be used to separate diastereomers. This is crucial for determining the enantiomeric excess (ee) of a chiral product and for isolating individual stereoisomers.[12]
Experimental Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., CHIRALPAK®, CHIRALCEL®) are widely used for the separation of isoxazoline enantiomers.[12][13]
-
Method Development:
-
Develop a suitable mobile phase. This is often a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol).[13]
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the stereoisomers.
-
-
Sample Analysis:
-
Dissolve the sample in the mobile phase and inject it into the HPLC system.
-
Detect the eluting compounds using a suitable detector, typically a UV detector.
-
-
Data Analysis:
-
The retention times of the different stereoisomers will vary.
-
The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in stereochemical validation, the following diagrams, created using the DOT language, outline the key workflows and logical relationships.
Caption: Overall workflow for the synthesis and stereochemical validation of this compound adducts.
Caption: Experimental workflow for chiral HPLC analysis of stereoisomers.
Caption: Logical steps for determining the diastereomeric ratio from a ¹H NMR spectrum.
References
- 1. cora.ucc.ie [cora.ucc.ie]
- 2. Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives | Journal of Qassim University for Science [jnsm.qu.edu.sa]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition Structures of Diastereoselective 1,3-Dipolar Cycloadditions of Nitrile Oxides to Chiral Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Benzonitrile Oxide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Benzonitrile oxide, a reactive intermediate in organic synthesis, requires careful consideration for its disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to adhere to the following safety and handling protocols to minimize risk:
-
Engineering Controls : Always handle this compound and its waste in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile gloves are a common choice), and safety goggles or a face shield.[1][2][3]
-
Avoid Incompatibilities : this compound waste must be segregated from incompatible materials, particularly strong acids, strong bases, oxidizing agents, and reducing agents, to prevent violent reactions and the release of toxic gases like hydrogen cyanide.[4][5][6]
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous waste. Do not attempt to neutralize or dispose of it through the standard drainage system.
-
Waste Collection :
-
Collect all this compound waste, including any contaminated materials (e.g., filter paper, silica gel), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with this compound and be in good condition with a secure, tightly fitting lid.[4][7]
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Waste Storage :
-
Arrange for Professional Disposal :
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[3][4]
-
Follow all institutional and regulatory procedures for waste manifest and pickup. It is imperative to comply with local, state, and federal regulations for hazardous waste disposal.[3][7]
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to contain the situation and prevent exposure.
-
Evacuation : Evacuate all non-essential personnel from the immediate spill area.[4]
-
Ventilation : Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Containment : For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1][2] Do not use combustible materials like paper towels without appropriate PPE and knowledge of the risks.
-
Cleanup : Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.[1][2][3]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS department, following your institution's established emergency procedures.
Quantitative Hazard Data
For a clearer understanding of the hazards associated with benzonitrile, a related compound, the following data is summarized:
| Hazard Parameter | Value | Source |
| Flash Point | 75°C (167°F) closed cup | [1] |
| Autoignition Temperature | 550°C (1022°F) | [6] |
| UN Number | 2224 | [7] |
| UN Hazard Class | 6.1 (Toxic) | [7] |
| UN Packing Group | II | [7] |
This data for benzonitrile underscores the importance of handling nitrile compounds with caution due to their flammability and toxicity.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visual guide reinforces the necessary steps from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible management of this compound waste, contributing to a culture of safety and environmental stewardship within their institution.
References
Personal protective equipment for handling Benzonitrile oxide
Disclaimer: Specific safety and handling data for Benzonitrile oxide is limited. The following guidance is based on the known hazards of analogous nitrile compounds, such as Benzonitrile. Researchers should treat this compound with extreme caution and handle it as a substance with significant potential hazards until more comprehensive data becomes available. Always consult your institution's safety officer and review any available safety information before handling this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps and safety measures outlined are based on best practices for handling hazardous nitrile compounds.
Personal Protective Equipment (PPE)
Due to the potential for severe health effects associated with nitrile compounds, a comprehensive PPE strategy is mandatory to prevent exposure.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles to protect the entire face from splashes. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling nitrile compounds.[1] Always inspect gloves for tears or punctures before use. Double-gloving can provide additional protection. Contaminated gloves should be removed immediately and disposed of as hazardous waste.[1] |
| Laboratory Coat | A flame-resistant lab coat that fully covers the arms is required. | |
| Closed-toe Shoes | Leather or chemical-resistant shoes are mandatory. Do not wear canvas shoes or sandals in the laboratory. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound and other nitrile compounds should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary. Contact your institution's environmental health and safety department for respirator selection and fit-testing. |
Operational and Disposal Plans
Handling Procedures:
-
Work Area: All manipulations of this compound must be conducted in a well-ventilated chemical fume hood.[2] The work surface should be covered with absorbent, disposable bench paper.
-
Aerosol Prevention: Avoid any procedures that may generate aerosols.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling any chemicals, even if gloves were worn.[1]
-
Contamination: Any contaminated clothing should be removed immediately, and the affected skin area washed thoroughly with soap and water.
Disposal Plan:
All waste containing this compound, including contaminated PPE, glassware, and unused material, must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste in a clearly labeled, sealed, and puncture-resistant container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data (Benzonitrile as a Proxy)
Disclaimer: The following data is for Benzonitrile , not this compound, and is provided as a reference for a structurally similar compound. The properties of this compound may differ significantly.
| Property | Value | Reference |
| Molecular Formula | C₇H₅N | [3] |
| Molecular Weight | 103.12 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Odor | Almond-like | [4] |
| Boiling Point | 191 °C (376 °F) | [3] |
| Melting Point | -13 °C (9 °F) | [4] |
| Flash Point | 75 °C (167 °F) (closed cup) | [4] |
| OSHA PEL-TWA (as cyanide) | 5 mg/m³ | [3] |
Experimental Workflow: this compound Spill Response
The following diagram outlines the immediate steps to be taken in the event of a this compound spill. This workflow is a critical component of laboratory safety and preparedness.
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
